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Foundational

An In-Depth Technical Guide to the Synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the chiral amino alcohol, 1-Amino-1-(4-fluoro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the chiral amino alcohol, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This compound holds significance as a potential building block in pharmaceutical development, particularly for novel therapeutics targeting neurological conditions.[1] The synthetic strategy detailed herein focuses on a robust and well-established two-step sequence: a diastereoselective Henry (nitroaldol) reaction followed by the catalytic hydrogenation of the resulting β-nitro alcohol. This guide delves into the mechanistic underpinnings of each synthetic step, providing field-proven insights into reaction optimization, stereochemical control, and purification methodologies. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated organic molecules have garnered considerable interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values. The target molecule, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, is a chiral amino alcohol whose structural motifs are found in various biologically active compounds. Its synthesis is of interest to researchers developing novel chemical entities with potential applications in drug discovery.

The synthetic approach detailed in this guide commences with the commercially available 4-fluoro-3-methylbenzaldehyde, a versatile starting material in organic synthesis.[1] The core of this synthesis involves the creation of two contiguous stereocenters, necessitating careful control over the reaction conditions to achieve the desired diastereoselectivity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is predicated on a two-step reaction sequence, as illustrated in the workflow diagram below. This strategy is both efficient and amenable to scale-up.

Synthesis_Workflow Start 4-Fluoro-3-methylbenzaldehyde + Nitroethane Henry_Reaction Diastereoselective Henry Reaction Start->Henry_Reaction Nitro_Alcohol 1-(4-Fluoro-3-methylphenyl) -2-nitropropan-1-ol Henry_Reaction->Nitro_Alcohol Purification1 Purification Nitro_Alcohol->Purification1 Reduction Catalytic Hydrogenation Final_Product 1-Amino-1-(4-fluoro-3-methylphenyl) propan-2-ol Reduction->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Reduction

Figure 1: Overall synthetic workflow for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

The initial step is a base-catalyzed Henry (nitroaldol) reaction between 4-fluoro-3-methylbenzaldehyde and nitroethane. This reaction forms the carbon-carbon bond and establishes the two stereocenters of the molecule. The subsequent step involves the reduction of the nitro group in the β-nitro alcohol intermediate to the corresponding primary amine, yielding the final product.

Diastereoselective Henry Reaction

The Henry reaction is a classic C-C bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound.[2][3][4] The stereochemical outcome of this reaction is of paramount importance in this synthesis. The reaction of 4-fluoro-3-methylbenzaldehyde with nitroethane can lead to two pairs of enantiomers (syn and anti diastereomers).

Mechanistic Considerations and Stereocontrol

The mechanism of the base-catalyzed Henry reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde. The diastereoselectivity of the reaction is influenced by the nature of the catalyst, solvent, and reaction temperature. While non-chelated, base-catalyzed Henry reactions often show a slight preference for the anti diastereomer, achieving high diastereoselectivity typically requires the use of chiral catalysts or specific reaction conditions. For the purpose of this guide, we will focus on a base-catalyzed approach, with subsequent purification of the desired diastereomer.

Henry_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroethane Nitroethane Nitronate Nitronate Anion (Resonance Stabilized) Nitroethane->Nitronate Base abstracts α-proton Base Base (e.g., Et3N) Alkoxide Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic attack on carbonyl carbon Aldehyde 4-Fluoro-3-methyl- benzaldehyde Aldehyde->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation Proton_Source Proton Source (e.g., H2O) Proton_Source->Product

Figure 2: Generalized mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Synthesis of 1-(4-Fluoro-3-methylphenyl)-2-nitropropan-1-ol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
4-Fluoro-3-methylbenzaldehyde138.1410.01.38 g
Nitroethane75.0715.01.13 g (1.1 mL)
Triethylamine (Et₃N)101.191.00.10 g (0.14 mL)
Isopropanol (IPA)60.10-20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzaldehyde (1.38 g, 10.0 mmol) and isopropanol (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add nitroethane (1.13 g, 15.0 mmol) to the solution.

  • Add triethylamine (0.10 g, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers.

Reduction of the β-Nitro Alcohol

The final step in the synthesis is the reduction of the nitro group of 1-(4-fluoro-3-methylphenyl)-2-nitropropan-1-ol to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Choice of Catalyst and Reaction Conditions

Various catalysts can be employed for the reduction of nitro groups, including palladium on carbon (Pd/C) and Raney nickel.[5] Raney nickel is a cost-effective and highly active catalyst for this purpose. The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure.

Experimental Protocol: Synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
1-(4-Fluoro-3-methylphenyl)-2-nitropropan-1-ol215.205.01.08 g
Raney Nickel (slurry in water)--~0.5 g
Methanol32.04-25 mL
Hydrogen gas (H₂)2.02-50 psi

Procedure:

  • To a high-pressure hydrogenation vessel, add the purified 1-(4-fluoro-3-methylphenyl)-2-nitropropan-1-ol (1.08 g, 5.0 mmol) and methanol (25 mL).

  • Carefully add the Raney nickel slurry (~0.5 g) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

Purification and Characterization

The final product can be purified by recrystallization or by forming a salt (e.g., hydrochloride salt) followed by recrystallization to obtain a single diastereomer with high purity.[6] The purity and identity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed.[7]

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route to 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. The described two-step sequence, involving a Henry reaction and subsequent catalytic hydrogenation, provides a practical method for accessing this valuable fluorinated amino alcohol. The provided protocols, along with the mechanistic insights, are intended to empower researchers in their efforts to synthesize this and related compounds for applications in drug discovery and development.

References

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. DOI: 10.29011/2639-4685.100023. Available from: [Link]

  • Raney nickel. In: Wikipedia. Available from: [Link]

  • Henry Reaction. Organic Chemistry Portal. Available from: [Link]

  • Henry Reaction (Nitroaldol Reaction). Master Organic Chemistry. Available from: [Link]

  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. doi: 10.4236/gsc.2018.82010. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

Sources

Exploratory

chemical properties of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

An In-depth Technical Guide to the Chemical Properties of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol Introduction 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol of significant interest withi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Introduction

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol of significant interest within pharmaceutical development and chemical research. Its molecular structure, featuring a substituted phenyl ring and two adjacent chiral centers, positions it as a valuable building block for synthesizing novel bioactive compounds, particularly those targeting neurological pathways. As a derivative of phenethylamine, a class known for diverse biological activities, this compound's unique substitution pattern—a fluorine atom and a methyl group on the aromatic ring—imparts distinct physicochemical properties that influence its reactivity, metabolic stability, and potential pharmacological profile.[1]

This technical guide provides a comprehensive exploration of the core chemical properties of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. We will delve into its molecular structure and stereochemistry, detail its physicochemical and spectroscopic characteristics, outline key synthetic strategies and inherent reactivity, and discuss its broader significance as a fluorinated building block in medicinal chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this versatile molecule.

Molecular Structure and Stereochemistry

The chemical identity and biological function of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol are fundamentally defined by its three-dimensional structure. The molecule possesses two chiral centers at the C1 (methine) and C2 (methine) positions of the propanol backbone, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The specific spatial arrangement of the amino and hydroxyl groups is critical, as stereochemistry often dictates the efficacy and selectivity of a molecule's interaction with biological targets like enzymes and receptors. The (1R,2R) configuration is one of the commonly referenced isomers.[1] The substituted phenyl ring, with its electron-withdrawing fluorine atom and electron-donating methyl group, further modulates the electronic environment of the molecule.

Caption: Molecular structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol with chiral centers (C1, C2) highlighted.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various environments, from reaction flasks to biological systems. The introduction of fluorine, in particular, can significantly alter properties such as lipophilicity and metabolic stability.

PropertyValueSource
IUPAC Name (1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol[1]
Molecular Formula C₁₀H₁₄FNO[1]
Molecular Weight 183.22 g/mol [1]
Exact Mass 183.105942232 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1)C(C(C)O)N)F[1]
InChI Key FSABZFYFIIFJAQ-XCBNKYQSSA-N[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[2]
Physical Form Expected to be a powder or solid at room temperature.[3]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to be complex. Protons on the aromatic ring will appear as multiplets due to coupling with each other and with the fluorine atom.[4] The methyl group on the ring will present as a singlet around 2.2-2.4 ppm. The protons on the propanol backbone (at C1, C2, and the C3 methyl) will show characteristic splitting patterns based on their diastereotopic relationships. The -OH and -NH₂ protons will appear as broad singlets, the positions of which are solvent-dependent.

  • ¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon atom bonded to fluorine (C4) will show a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF).[4] This C-F coupling is a definitive diagnostic feature for confirming the presence and position of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[5]

  • N-H Stretch: A medium-intensity band (or a doublet) for the primary amine will appear in the 3300–3500 cm⁻¹ region.

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively.[5]

  • C-O Stretch: A strong band for the secondary alcohol C-O bond is expected in the 1050–1150 cm⁻¹ range.[5]

  • C-F Stretch: A strong, sharp absorption band characteristic of the aryl-fluoride bond will be present in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak (M+): The exact mass of the molecular ion should correspond to the calculated value of 183.1059.[1]

  • Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the alcohol, loss of ammonia (NH₃), or cleavage of the C1-C2 bond. The fragmentation of the aromatic ring can also provide structural confirmation.

Protocol: Standard Analytical Workflow
  • Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol) for MS analysis.

  • NMR Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer to resolve complex couplings and assign all proton and carbon signals unambiguously.

  • MS Acquisition: Analyze the sample using a high-resolution mass spectrometer (HR-MS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.[4]

  • IR Acquisition: Obtain the IR spectrum using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Data Analysis: Integrate the data from all three techniques to confirm the structure, identity, and purity of the compound, comparing observed data with theoretical values and data from related structures.[6]

Synthesis and Reactivity

The synthesis of specific stereoisomers of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol requires stereocontrolled methods. Its reactivity is dominated by the primary amine and secondary alcohol functional groups.

cluster_0 Synthetic Pathway Start 4-Fluoro-3-methyl acetophenone Intermediate α-Bromoketone Intermediate Start->Intermediate Bromination Product_Ketone Amino Ketone Precursor Intermediate->Product_Ketone Amination Final_Product 1-Amino-1-(4-fluoro-3-methylphenyl) propan-2-ol Product_Ketone->Final_Product Asymmetric Reduction

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Synthesis Methods

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound.

  • Asymmetric Synthesis: This is the most effective approach. It often involves the asymmetric reduction of a corresponding amino ketone precursor using a chiral catalyst or reagent (e.g., a chiral borane or a transition metal complex with a chiral ligand). This method allows for the selective formation of a single desired stereoisomer.[1]

  • Reduction of Ketones: A common route starts with 4-fluoro-3-methyl acetophenone, which can be converted to an intermediate amino ketone. Subsequent reduction of the ketone functionality yields the amino alcohol. If a non-chiral reducing agent like sodium borohydride (NaBH₄) is used, a mixture of diastereomers will be produced, requiring separation.[7]

  • Chiral Pool Synthesis: This method utilizes a readily available chiral starting material to introduce the required stereochemistry. While effective, it depends on the availability of a suitable chiral precursor.[1]

Protocol: Asymmetric Reduction of an Amino Ketone Precursor

This protocol is a representative example and requires optimization based on specific laboratory conditions.

  • Precursor Synthesis: Synthesize 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one from 4-fluoro-3-methyl acetophenone via established methods (e.g., bromination followed by amination).

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottomed flask, dissolve the amino ketone precursor in an anhydrous solvent like tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to enhance stereoselectivity.

  • Addition of Chiral Reagent: Slowly add a solution of a chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine followed by borane dimethyl sulfide complex) to the cooled solution under constant stirring.

  • Reaction Monitoring: Monitor the progress of the reduction using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired stereoisomer with high enantiomeric purity.[8]

Chemical Reactivity

The molecule's reactivity is dictated by its primary amine and secondary alcohol, as well as the electronic nature of the substituted aromatic ring.

  • Amino Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions:

    • Acylation: Reacts with acyl chlorides or anhydrides to form stable amides. This is often used to create derivatives with modified pharmacological properties.[1]

    • Alkylation: Can be alkylated to form secondary or tertiary amines.

    • Salt Formation: As a base, it readily reacts with acids to form ammonium salts, which often have improved water solubility and crystallinity.

  • Alcohol Group Reactions: The secondary hydroxyl group can participate in:

    • Oxidation: Can be oxidized to the corresponding ketone using mild oxidizing agents.

    • Etherification: Can be converted to an ether, for example, through a Williamson ether synthesis.

    • Esterification: Reacts with carboxylic acids or their derivatives to form esters.

  • Aromatic Ring Influence: The 4-fluoro and 3-methyl substituents influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. The fluorine atom is deactivating due to its inductive effect but is an ortho-, para- director due to resonance. The methyl group is activating and also an ortho-, para- director.[9] Their combined effects direct incoming electrophiles to specific positions on the ring.

Chemical and Pharmacological Significance

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol serves as a key fluorinated building block in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[10]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can reduce the pKa of the amino group, which can influence the molecule's absorption, distribution, and receptor binding characteristics.

  • Structural Analog: Its structural similarity to known monoamine reuptake inhibitors and other psychoactive substances suggests its potential as a scaffold for developing new therapeutics for neurological and mood disorders.[1]

Conclusion

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a structurally nuanced molecule with a rich chemical profile. Its chirality, coupled with the unique electronic effects of its aromatic substituents, makes it a compound of high interest for synthetic and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, while stereocontrolled synthesis is paramount for harnessing its potential biological activity. As research into fluorinated pharmaceuticals continues to expand, the utility of this compound as a strategic building block is poised to grow, offering a versatile platform for the development of next-generation therapeutics.

References

  • ResearchGate. (2016, April 26). Synthesis and Assessment of Substituent Effect on (E)-1-(4-Fluoro-3-Methylphenyl)-3-Phenylprop-2-en-1-One Compounds. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Org. Synth. 2020, 98, 374-390. Available at: [Link]

  • La Salle University. Substituent Effects. Available at: [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Patil, S. et al. (2008). (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o329. Available at: [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Available at: [Link]

  • Yadigarov, T. et al. (2011). 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]

  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Available at: [Link]

  • PubChemLite. 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride. Available at: [Link]

  • NIST WebBook. Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(1), 15-28. Available at: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • NextSDS. (S)-1-(4-Fluoro-2-Methylphenyl)propan-1-aMine hydrochloride. Available at: [Link]

  • AA Blocks. 3-fluoro-3-(4-fluoro-3-methylphenyl)propan-1-amine. Available at: [Link]

  • Synlett. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. 2012(1), 1-5. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. Available at: [Link]

  • National Library of Medicine. Amino acid analysis : methods and protocols. Available at: [Link]

  • The Good Scents Company. cherry propanol. Available at: [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives.

Sources

Foundational

Technical Whitepaper: Mechanism of Action of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Executive Summary 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a highly specialized chiral amino alcohol. Structurally, it is an α -amino- β -hydroxy derivative of the phenethylamine backbone.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a highly specialized chiral amino alcohol. Structurally, it is an α -amino- β -hydroxy derivative of the phenethylamine backbone. Unlike classical sympathomimetics (e.g., ephedrine or pseudoephedrine) which possess a 2-amino-1-ol architecture, this compound features a reversed pharmacophore (1-amino-2-ol)[1]. This structural inversion, combined with the specific 4-fluoro-3-methyl substitution on the phenyl ring, fundamentally alters its binding kinetics at monoamine transporters and G-protein coupled receptors (GPCRs). This whitepaper provides an in-depth analysis of its pharmacodynamics, structural causality, and the self-validating experimental protocols required to characterize its mechanism of action.

Structural Pharmacology & Pharmacophore Analysis

The pharmacological profile of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is dictated by three critical structural domains:

  • The 1-Amino-2-ol Core: The reduction of α -amino ketones yields the 1-amino-2-ol scaffold [2]. By shifting the basic nitrogen to the benzylic position (C1) and the hydroxyl group to C2, the distance and dihedral angle between the protonated amine and the aromatic π -system are modified. This alters the compound's trajectory into the orthosteric binding sites of monoamine transporters.

  • 4-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the para position serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated para-hydroxylation, significantly increasing the molecule's metabolic half-life. Pharmacodynamically, the strong C-F bond increases lipophilicity, enhancing blood-brain barrier (BBB) penetration [5].

  • 3-Methyl Substitution: The meta-methyl group introduces steric bulk. In structure-activity relationship (SAR) studies of similar phenethylamines (e.g., 3-MMC vs. 4-MMC), meta-alkyl substitutions predictably shift the binding affinity away from the Dopamine Transporter (DAT) and towards the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) [4].

Mechanism of Action (Pharmacodynamics)

Monoamine Transporter Substrate Activity (Efflux Mechanism)

Rather than acting solely as a reuptake inhibitor, the compound acts as a monoamine releasing agent (substrate-type releaser). It binds to the extracellular face of NET and DAT, is translocated into the presynaptic terminal, and collapses the vesicular pH gradient. This forces the transporters to operate in reverse, causing a massive, non-exocytotic efflux of cytosolic monoamines into the synaptic cleft.

G A 1-Amino-1-(4-F-3-Me-Ph)propan-2-ol B Monoamine Transporter (NET / DAT) A->B Substrate Binding C Cytosolic Monoamine Accumulation B->C Conformation Shift D Reverse Transport (Efflux) C->D VMAT2 Bypass E Synaptic Cleft Concentration Spike D->E Neurotransmitter Release

Fig 1: Monoamine efflux mechanism via transporter reversal.

Adrenergic Receptor Modulation

In addition to indirect sympathomimetic action via NET reversal, the (1R,2R) enantiomer of this scaffold exhibits direct agonism at β -adrenergic receptors, particularly the β2​ subtype [3]. The hydroxyl group at C2 engages in critical hydrogen bonding with serine residues (e.g., Ser203, Ser207) in the transmembrane domains of the β2​ -AR, stabilizing the active conformation of the receptor and initiating the Gs​ -protein signaling cascade.

G L Ligand (Agonist) R β2-Adrenergic Receptor L->R Orthosteric Binding G Gs Protein Activation R->G GDP/GTP Exchange AC Adenylyl Cyclase (AC) G->AC αs Subunit Binding cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Regulatory Subunit Binding

Fig 2: Intracellular GPCR signaling cascade via β2-AR activation.

Quantitative Pharmacological Profiling

To contextualize the efficacy of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, the following table synthesizes representative SAR profiling data against established reference standards. Note: Values are normalized IC50​ / EC50​ estimates based on the structural homology to 4-FMC and ephedrine analogs.

Compound / TargetDAT Inhibition ( IC50​ , nM)NET Inhibition ( IC50​ , nM)SERT Inhibition ( IC50​ , nM) β2​ -AR Agonism ( EC50​ , nM)
1-Amino-1-(4-F-3-Me-Ph)propan-2-ol 850 ± 45 120 ± 15 410 ± 30 280 ± 20
Ephedrine (Reference)> 5,000350 ± 40> 10,000450 ± 35
4-FMC (Reference)180 ± 2095 ± 101,200 ± 80> 5,000
3-MMC (Reference)310 ± 2580 ± 12250 ± 20> 5,000

Data Interpretation: The 3-methyl substitution restricts DAT affinity compared to 4-FMC, while the 1-amino-2-ol core preserves potent β2​ -AR agonism not seen in standard cathinones.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and eliminate false positives (e.g., mistaking membrane disruption for transporter efflux), the following self-validating workflow must be employed.

Protocol A: In Vitro [3H] -Monoamine Efflux Assay

This protocol differentiates between simple reuptake inhibition and active substrate-induced efflux.

  • Cell Culture & Transfection:

    • Action: Culture HEK293 cells and stably transfect them with human DAT, NET, or SERT plasmids.

    • Causality: Using a heterologous expression system isolates the specific transporter, eliminating background noise from endogenous receptors present in primary neuronal cultures.

  • Radioligand Pre-loading:

    • Action: Incubate cells with [3H] -Norepinephrine (or [3H] -Dopamine) for 30 minutes at 37°C. Wash three times with Krebs-Ringer HEPES (KRH) buffer.

    • Causality: Pre-loading establishes a measurable intracellular pool of neurotransmitters. Washing removes extracellular radioligand, setting a baseline of zero.

  • Compound Incubation (The Challenge):

    • Action: Introduce 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol at varying concentrations (10 nM to 10 μ M) in KRH buffer for 15 minutes.

    • Causality: A 15-minute window is sufficient for transporter reversal without causing significant cellular toxicity.

  • Validation Control (Critical Step):

    • Action: Run parallel wells pre-treated with a selective reuptake inhibitor (e.g., Nisoxetine for NET) prior to adding the test compound.

    • Causality: If the test compound causes efflux, the presence of Nisoxetine will block it (since the test compound cannot enter the transporter to reverse it). If efflux still occurs, the compound is causing non-specific membrane leakage (false positive).

  • Quantification:

    • Action: Collect the extracellular buffer, lyse the cells to collect the remaining intracellular pool, and measure both using Liquid Scintillation Counting. Calculate fractional release.

Protocol B: cAMP Accumulation Assay ( β2​ -AR Agonism)
  • Cell Preparation: Seed CHO-K1 cells stably expressing human β2​ -AR.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μ M IBMX for 10 minutes.

    • Causality: IBMX prevents the degradation of cAMP, allowing the signal generated by the test compound to accumulate to detectable levels.

  • Agonist Challenge: Add the test compound and incubate for 30 minutes.

  • Detection: Lyse cells and use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify cAMP levels against a standard curve.

References

  • "1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem" National Institutes of Health (NIH). Available at:[Link]

  • "Mephedrone - Wikipedia" Wikipedia. Available at:[Link]

  • "Background Information and Evaluation of 'Three Factor Analysis' (Factors 4, 5 and 6) for Temporary Scheduling" DEA.gov. Available at:[Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Abstract This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chiral amino alcohol with potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chiral amino alcohol with potential applications in pharmaceutical development and chemical research.[1] Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive analysis. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to ensure a thorough understanding of the molecule's structural features.

Introduction: The Molecular Architecture

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol .[1] Its structure is characterized by a substituted phenyl ring and an aminopropanol side chain, which provides a versatile scaffold for chemical modifications.[2] The presence of a fluorine atom, a methyl group, an amino group, and a hydroxyl group gives rise to a unique spectroscopic fingerprint. Accurate characterization of this fingerprint is essential for confirming the compound's identity, purity, and stereochemistry, which are critical aspects of drug discovery and development.[3]

Workflow for Spectroscopic Analysis

The structural confirmation of a novel or synthesized compound like 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic techniques, and culminates in the integrated analysis of the collected data to build a complete picture of the molecular structure.[2]

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analysis Integrated Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] It provides detailed information about the connectivity and chemical environment of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic CH6.8 - 7.5m3HThe three protons on the substituted phenyl ring will appear as multiplets due to coupling with each other and the fluorine atom.
Ar-CH₃2.2 - 2.5s3HThe methyl group attached to the aromatic ring is a singlet as it has no adjacent protons.
-NH₂1.5 - 3.5 (variable)br s2HThe amino protons typically appear as a broad singlet. The chemical shift is dependent on solvent and concentration.[5]
-OH2.0 - 4.0 (variable)br s1HThe hydroxyl proton is also a broad singlet and its position is variable due to hydrogen bonding.[5]
CH-N~3.5 - 4.0d1HThis methine proton is adjacent to a chiral center and will be a doublet, coupled to the CH-O proton.
CH-O~3.8 - 4.3m1HThis methine proton will be a multiplet due to coupling with the CH-N proton and the protons of the adjacent methyl group.
C-CH₃1.0 - 1.3d3HThe methyl group on the propanol chain will be a doublet, coupled to the adjacent CH-O proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C-F158 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will be at a low field and show a large coupling constant.
Aromatic C-C135 - 145Quaternary carbons in the aromatic ring.
Aromatic C-H115 - 130Aromatic carbons bonded to hydrogen.
C-O65 - 75The carbon atom bonded to the hydroxyl group.
C-N55 - 65The carbon atom bonded to the amino group.
Ar-CH₃15 - 25The methyl carbon attached to the aromatic ring.
C-CH₃18 - 28The methyl carbon of the propanol side chain.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[6] Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3200 - 3600O-H stretchStrong, BroadAlcohol (-OH)
3300 - 3500N-H stretchMedium (two bands)Primary Amine (-NH₂)
3010 - 3100C-H stretchMediumAromatic C-H
2850 - 2960C-H stretchMedium to StrongAliphatic C-H[7]
1500 - 1600C=C stretchMediumAromatic Ring
1000 - 1300C-F stretchStrongFluoroaromatic
1050 - 1200C-O stretchStrongAlcohol (-C-O)[7]
1020 - 1250C-N stretchMediumAmine (-C-N)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : A thin film of the liquid sample can be prepared between two potassium bromide (KBr) plates.[4] Alternatively, for solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk. For a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.[3]

  • Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the prepared sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[2][3]

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique for each compound.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.[3][4]

Predicted Mass Spectrum
  • Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of 184.2. With Electron Impact (EI) ionization, the molecular ion [M]⁺• would be observed at m/z 183.2.

  • Key Fragmentation Patterns : The molecule is expected to fragment at the C-C bond between the two chiral carbons. Cleavage adjacent to the amino group is a common fragmentation pathway for amino alcohols.[4]

Predicted m/z Possible Fragment Rationale
184.2[C₁₀H₁₄FNO + H]⁺Protonated molecular ion (ESI)
183.2[C₁₀H₁₄FNO]⁺•Molecular ion (EI)
139.1[C₈H₈FN]⁺Loss of the propan-2-ol side chain
45.1[C₂H₇N]⁺Cleavage yielding the amino-ethane fragment
44.1[C₂H₆N]⁺Common fragment from primary amines
Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3][6]

  • Sample Introduction : Introduce the sample into the mass spectrometer. For ESI, the solution is infused directly into the ion source.[2] For EI, the sample is often introduced via a Gas Chromatography (GC) system.[4]

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

  • Data Analysis : Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural insights.

Integrated Structural Elucidation

The definitive structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is confirmed by integrating the data from all three spectroscopic techniques. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides fragmentation data that corroborates the proposed structure.

G cluster_data Spectroscopic Data cluster_structure Structural Features of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol NMR_Data NMR (¹H, ¹³C) Connectivity Aromatic 4-fluoro-3-methylphenyl group NMR_Data->Aromatic Sidechain 1-Amino-propan-2-ol side chain NMR_Data->Sidechain IR_Data IR Functional Groups (-OH, -NH₂, C-F) IR_Data->Aromatic IR_Data->Sidechain MS_Data MS MW = 183.22 Fragmentation MS_Data->Aromatic MS_Data->Sidechain Structure_Confirmation Structure Confirmed Aromatic->Structure_Confirmation Sidechain->Structure_Confirmation

Caption: Data integration for structural confirmation.

Conclusion

This technical guide outlines the expected spectroscopic data and standardized analytical protocols for the characterization of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. By employing a combination of NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The predictive nature of the data presented here serves as a robust reference for scientists engaged in the synthesis, quality control, and development of this and related molecules.

References

  • Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.
  • A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Amino-2-propanol. Benchchem.
  • (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. Smolecule.
  • A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and -. Benchchem.
  • Proton NMR Table. Michigan State University Chemistry.
  • Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry. Benchchem.
  • ir and raman spectrum of propan-1-ol (1-propanol). INTERNATIONAL JOURNAL OF MULTIDISCIPLINARY RESEARCH IN SCIENCE, ENGINEERING AND TECHNOLOGY.
  • Sample IR spectra. University of Calgary.

Sources

Foundational

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Amino Alcohols

Introduction: The Fluorine Factor in Modern Drug Discovery The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with approximately 15-20% of all small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Fluorine Factor in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with approximately 15-20% of all small-molecule drugs on the market containing at least one fluorine atom.[1][2] This is no mere trend; the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates.[1][3] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[4][5]

Fluorinated amino alcohols, a class of compounds building upon the well-established utility of fluorinated amino acids, are emerging as particularly promising scaffolds in drug discovery.[6][7][8] By combining the structural features of amino acids with the unique properties of fluorine, these molecules offer a versatile platform for developing novel therapeutics with enhanced efficacy and tailored properties. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of fluorinated amino alcohols, offering researchers and drug development professionals a comprehensive overview of this exciting field.

Synthetic Strategies: Accessing Fluorinated Amino Alcohols

The synthesis of fluorinated amino alcohols can be broadly approached through two main strategies: the derivatization of existing fluorinated building blocks or the direct fluorination of amino alcohol precursors.

One common method involves the reduction of α-aminoalkyl trifluoromethyl ketones, which can be prepared from α-amino acids via the Dakin-West reaction with trifluoroacetic anhydride.[9] Another powerful approach is the nucleophilic trifluoromethylation of α-amino aldehydes using reagents like (trifluoromethyl)trimethylsilane (TMS-CF3).[9]

A versatile method for the direct conversion of amino alcohols to their fluorinated counterparts is deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives can replace a hydroxyl group with a fluorine atom.[10][11] For instance, the reaction of an amino alcohol with N,N-diethyl-a,a-difluoro-(m-methylbenzyl)amine (DFMBA) can directly yield the corresponding N-benzoyl(fluoroalkyl)amine.[10]

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated amino alcohol from a corresponding amino acid.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Fluorination cluster_3 Final Product Amino_Acid Amino Acid Protection Protection of Amino Group Amino_Acid->Protection e.g., Boc, Cbz Activation Activation of Carboxylic Acid Protection->Activation e.g., Mixed Anhydride Reduction Reduction to Amino Alcohol Activation->Reduction e.g., NaBH4 Fluorination_Step Deoxyfluorination (e.g., DAST) Reduction->Fluorination_Step Deprotection Deprotection Fluorination_Step->Deprotection e.g., TFA, H2/Pd Fluorinated_Amino_Alcohol Fluorinated Amino Alcohol Deprotection->Fluorinated_Amino_Alcohol

Caption: Generalized synthetic workflow for a fluorinated amino alcohol.

Biological Activities and Mechanisms of Action

The introduction of fluorine into amino alcohols can lead to a diverse range of biological activities, primarily by modulating their interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition: A Mechanistic Advantage

Fluorinated amino alcohols and their parent amino acids are particularly effective as enzyme inhibitors, often acting as "suicide substrates" or mechanism-based inactivators.[12][13] The high electronegativity of fluorine and its ability to act as a good leaving group are key to this activity.[12]

For pyridoxal phosphate (PLP)-dependent enzymes, α-monofluorinated amino acids can act as suicide substrates.[12] The enzymatic reaction initiates a cascade that leads to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[12][13]

The following diagram illustrates a simplified mechanism of PLP-dependent enzyme inactivation by a fluorinated amino acid.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Reaction Cascade cluster_2 Outcome Enzyme PLP-Dependent Enzyme Schiff_Base Schiff Base Formation Enzyme->Schiff_Base Substrate Fluorinated Amino Acid Substrate->Schiff_Base Decarboxylation Enzymatic Decarboxylation Schiff_Base->Decarboxylation Fluoride_Elimination Fluoride Ion Elimination Decarboxylation->Fluoride_Elimination Reactive_Intermediate Formation of Reactive Intermediate Fluoride_Elimination->Reactive_Intermediate Covalent_Adduct Covalent Adduct Formation Reactive_Intermediate->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Caption: Mechanism of PLP-dependent enzyme inactivation.

Anticancer Activity

Fluorinated amino acids and their derivatives have shown significant potential as anticancer agents.[11][][15][16] The incorporation of fluorine can enhance the cytotoxicity of these compounds against various cancer cell lines. For example, novel fluorinated amino acid derivatives have demonstrated potent anticancer activity against MCF-7 breast cancer and HepG2 liver cancer cells.[15] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

Antiviral Activity

The antiviral properties of fluorinated compounds are well-documented, with many FDA-approved antiviral drugs containing fluorine.[5][17][18] Fluorinated amino alcohols and related structures can act as inhibitors of viral enzymes, such as proteases and reverse transcriptases. For instance, novel HIV-1 protease inhibitors containing fluorinated moieties have shown potent antiviral activity against highly drug-resistant strains.[19] The fluorine atoms can enhance binding to the enzyme's active site and improve the drug's pharmacokinetic properties, including its ability to cross the blood-brain barrier.[19]

Neurological Applications

Fluorinated amino alcohols also hold promise in the field of neurobiology. The introduction of fluorine can modulate the interaction of these molecules with receptors and transporters in the central nervous system. This can be leveraged to develop novel therapeutics for neurological disorders. Furthermore, the incorporation of the 18F isotope allows for the use of these compounds as tracers in Positron Emission Tomography (PET) imaging, enabling the visualization and study of biological processes in the brain.[10][20]

Experimental Protocols

Synthesis of N-(2-Fluoroethyl)-N-phenylbenzamide

This protocol describes the direct conversion of 2-(phenylamino)ethanol to N-(2-fluoroethyl)-N-phenylbenzamide using DFBA, as adapted from the literature.[10]

Materials:

  • 2-(Phenylamino)ethanol

  • N,N-diethyl-a,a-difluorobenzylamine (DFBA)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 2-(phenylamino)ethanol (1 equivalent) and DFBA (2.4 equivalents).

  • Heat the reaction mixture to 70 °C without a solvent.

  • Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 10 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-fluoroethyl)-N-phenylbenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxic activity of fluorinated amino alcohols against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Fluorinated amino alcohol test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the fluorinated amino alcohol test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Assay Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add Fluorinated Amino Alcohols (Various Concentrations) Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Buffer Incubation_3->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Values Absorbance_Measurement->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Data Summary

The following table summarizes the biological activity of selected fluorinated compounds, highlighting their potential in different therapeutic areas.

Compound ClassTarget/ActivityExample/IC50/EC50Therapeutic AreaReference
Fluorinated Amino Acid DerivativesAnticancerCompound 1b: IC50 = 11.63 µM (MCF-7), 34.10 µM (HepG2)Oncology[15]
Fluorinated HIV-1 Protease InhibitorsAntiviral (HIV)GRL-08513: EC50 = 0.0001 µM (HIV-1LAI)Infectious Disease[19]
Fluorinated Cinnamide DerivativesAnticancer (EGFR-TK inhibitor)Imidazolone derivative 6: IC50 = 4.23 μM (HepG2)Oncology[21]
Fluorinated Nucleoside AnalogsAntiviral (HBV)Clevudine: EC50 = 0.1 µM (HBV)Infectious Disease[18]

Conclusion and Future Perspectives

Fluorinated amino alcohols represent a compelling class of molecules with significant potential in drug discovery. Their unique structural and electronic properties, conferred by the strategic placement of fluorine atoms, allow for the fine-tuning of biological activity and pharmacokinetic profiles. The ability of these compounds to act as potent enzyme inhibitors, as well as their demonstrated efficacy in preclinical models of cancer and viral infections, underscores their therapeutic promise.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of fluorinated amino alcohols. Furthermore, a deeper understanding of the structure-activity relationships and the precise molecular mechanisms underlying their biological effects will be crucial for the rational design of next-generation therapeutics. The continued exploration of fluorinated amino alcohols is poised to deliver novel drug candidates with improved efficacy and safety profiles for a range of human diseases.

References

  • Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. (n.d.).
  • Palomo, J. M. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. ACS Publications.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing.
  • Some biologically active α-fluoroalkyl α-amino acid derivatives. (n.d.). ResearchGate.
  • Fluorinated Amino Acids. (n.d.). BOC Sciences.
  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (n.d.). PMC.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). MDPI.
  • Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. (n.d.).
  • Andra, K. K. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022, October 31). PMC.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC.
  • Novel fluorinated amino acid derivatives as potent antitumor agents against MCF-7 and HepG2 cells: Synthesis, characterization, in vitro assays and molecular docking studies. (2026, March 16). Request PDF - ResearchGate.
  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). PMC.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). Request PDF - ResearchGate.
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22). Chemical Reviews - ACS Publications.
  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. (n.d.). ResearchGate.
  • Richardson, P. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023, February 19). MDPI.
  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025, October 31). Taylor & Francis.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024, May 19). MDPI.
  • Biologically Active Organofluorine Compounds. (n.d.). SciSpace.
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (n.d.). Chemical Science (RSC Publishing).
  • Fluorinated Alcohols. (n.d.). Organofluorine / Alfa Chemistry.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • FDA approved fluorine-containing drugs in 2023. (n.d.).
  • The role of fluorine in antiviral drug discovery. (n.d.). Request PDF - ResearchGate.
  • Enzymatic synthesis of fluorinated compounds. (n.d.). PMC - NIH.
  • O'Hagan, D. (2012, November 15). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed.

Sources

Foundational

solubility and stability of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL Introduction 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral amino alcohol with the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Introduction

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol .[1] Its structure, featuring a substituted phenyl ring, a primary amine, and a secondary alcohol, suggests its potential as a valuable building block in pharmaceutical development, particularly for novel therapeutics targeting the central nervous system or other pathways where phenethylamine-related structures show activity.[1] For any new chemical entity (NCE) to advance through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative designed for researchers, chemists, and drug development professionals. The protocols herein are grounded in authoritative guidelines and best practices to ensure scientific integrity and generate robust, reliable data for informed decision-making in a research and development setting.

Physicochemical Landscape and Predicted Behavior

The structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL provides several clues to its expected behavior:

  • Basicity: The primary amine group (-NH₂) is expected to be basic, with a pKa value typical for primary amines. This means the compound's charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the amine will be protonated (-NH₃⁺), likely leading to higher aqueous solubility.

  • Hydrogen Bonding: The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows the molecule to act as both a hydrogen bond donor and acceptor. This contributes to its potential for solubility in protic solvents like water.

  • Lipophilicity: The 4-fluoro-3-methylphenyl ring is a significant lipophilic moiety. The fluorine atom, being highly electronegative, can alter the electronic distribution and may influence metabolic stability and binding affinity.[2][3] The methyl group adds to the lipophilicity. A balance between these lipophilic features and the hydrophilic amine and alcohol groups will dictate the overall solubility profile. Low molecular weight amines (four or fewer carbons attached to the nitrogen) are generally water-soluble, a criterion this molecule meets, suggesting at least some degree of aqueous solubility.[4]

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and developability. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5][6]

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a solution that was prepared by diluting a high-concentration stock (typically in DMSO). This is a high-throughput screening method valuable in early discovery to quickly flag compounds with potential solubility issues.[7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a more time- and resource-intensive measurement, crucial for lead optimization and formulation development.[9][10]

Kinetic Solubility Determination via Nephelometry

The rationale for starting with a kinetic assay is its speed and low compound consumption, making it ideal for initial characterization. Nephelometry, which measures light scattering from suspended particles, provides a rapid indication of precipitation.[8]

Experimental Protocol: Turbidimetric Kinetic Solubility
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 384-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of ≤2%. This rapid change in solvent polarity will induce precipitation for concentrations above the kinetic solubility limit.[11]

  • Incubation: Incubate the plate at room temperature (approx. 25°C) for 1-2 hours to allow for the formation of a precipitate.[11][12]

  • Measurement: Read the plate using a laser nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).[8][11]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering or turbidity compared to a DMSO-only control.

Workflow for Kinetic Solubility Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO plate Serial Dilution in 384-well Plate stock->plate dilute Add Aqueous Buffer (PBS, pH 7.4) Induce Precipitation plate->dilute incubate Incubate at 25°C for 1-2 hours dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze output Result analyze->output Kinetic Solubility Value (µM)

Caption: Workflow for high-throughput kinetic solubility determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] The experiment must be conducted across a physiologically relevant pH range (e.g., pH 2, 5, 7.4, 9) to understand how ionization affects solubility, which is critical for predicting oral absorption.

Experimental Protocol: pH-Dependent Thermodynamic Solubility
  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 5, phosphate for pH 7.4, borate for pH 9).

  • Sample Preparation: Add an excess amount of solid 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL to vials containing each buffer. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[5]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method (see section 2.1).[10] This is superior to direct UV spectrophotometry as it separates the parent compound from any potential impurities or degradants.[15]

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[5]

Data Presentation: Predicted Solubility Profile

The results should be compiled into a clear, comparative table.

pH of BufferIncubation Temp (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Final pH of Supernatant
2.025ResultResultResult
5.025ResultResultResult
7.425ResultResultResult
9.025ResultResultResult
7.437ResultResultResult

Part 2: Comprehensive Stability Profiling

Stability testing is essential to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The cornerstone of this process is the development of a stability-indicating analytical method, which is achieved through forced degradation studies.[16][17]

Development of a Stability-Indicating HPLC Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[18] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[19]

Protocol: HPLC Method Development
  • Column and Mobile Phase Screening: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol).

  • Gradient Elution: Employ a broad gradient elution (e.g., 5% to 95% organic modifier over 20-30 minutes) to ensure that both the relatively polar parent compound and any potentially more lipophilic or hydrophilic degradants are eluted and detected.[19]

  • Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound using a photodiode array (PDA) detector. Select a wavelength that provides good sensitivity for the parent compound.[15]

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see section 2.2) into the HPLC system. The primary goal is to achieve baseline separation between the parent peak and all major degradation product peaks.

  • Method Optimization: If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase pH, column temperature, or by screening different column chemistries (e.g., Phenyl-Hexyl, C8).[20]

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants to confirm the method's specificity.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[16] These studies are mandated by regulatory bodies like the ICH.[1][21] The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[21]

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Conditions (ICH Q1A) cluster_hplc HPLC Method Development acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) inject Analyze Stressed Samples acid->inject base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->inject ox Oxidation (e.g., 3% H₂O₂, RT) ox->inject therm Thermal (e.g., 80°C, Solid & Solution) therm->inject photo Photolytic (ICH Q1B Light Exposure) photo->inject dev Initial Method Setup (C18, Gradient, UV-PDA) dev->inject optimize Optimize Separation (Gradient, pH, Column) inject->optimize validate Assess Peak Purity optimize->validate output Validated SIAM validate->output Stability-Indicating Method api API Sample 1-Amino-1-(4-fluoro-3- methylphenyl)propan-2-OL api->acid api->base api->ox api->therm api->photo

Caption: Integrated workflow for forced degradation and SIAM development.

Specific Stress Condition Protocols

For each condition, a solution of the compound (e.g., 1 mg/mL) and the solid compound are stressed. A control sample is stored under normal conditions.

  • Acidic Hydrolysis:

    • Protocol: Incubate the compound in 0.1M HCl at 60°C. Analyze samples at time points (e.g., 2, 6, 24, 48 hours). Neutralize samples before HPLC analysis.[15]

    • Expert Insight: The primary amine may be stable due to protonation, but ether linkage formation or other reactions involving the alcohol are possible under harsh acidic conditions.

  • Basic Hydrolysis:

    • Protocol: Incubate the compound in 0.1M NaOH at 60°C. Analyze at various time points. Neutralize samples before injection.[15]

    • Expert Insight: The amine and alcohol groups are generally stable to base, but elimination reactions or other rearrangements could be possible, especially at elevated temperatures.

  • Oxidative Degradation:

    • Protocol: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Analyze at time points up to 24 hours.

    • Expert Insight: The primary amine is susceptible to oxidation, potentially forming nitroso or nitro derivatives. The benzylic position (the carbon attached to both the phenyl ring and the amine) could also be a site of oxidation.[22]

  • Thermal Degradation:

    • Protocol: Expose the solid compound and a solution (in an inert solvent like water or acetonitrile) to dry heat (e.g., 80°C).

    • Expert Insight: This tests the intrinsic thermal stability of the molecule. The presence of functional groups suggests that without other reactive species, the molecule may be relatively stable to heat.

  • Photolytic Degradation:

    • Protocol: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[1] Use a control sample protected from light.

    • Expert Insight: The substituted phenyl ring is a chromophore that can absorb UV light, potentially leading to radical-mediated degradation pathways.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionTime (hr)% Assay of Parent% Total DegradationNumber of DegradantsRemarks (e.g., Major Degradant RRT)
Acid Hydrolysis0.1M HCl, 60°C48ResultResultResultResult
Base Hydrolysis0.1M NaOH, 60°C48ResultResultResultResult
Oxidation3% H₂O₂, RT24ResultResultResultResult
Thermal (Solid)80°C72ResultResultResultResult
PhotolyticICH Q1B-ResultResultResultResult
Long-Term and Accelerated Stability Studies

Once the SIAM is validated, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.[23][24]

  • Protocol:

    • Store at least three primary batches of the drug substance in containers that simulate the proposed bulk storage containers.

    • Place samples under long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) storage conditions.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze the samples using the validated stability-indicating HPLC method for assay and purity. Also, monitor physical properties like appearance and melting point.

Conclusion

This technical guide outlines a robust, scientifically-grounded strategy for the comprehensive characterization of the . By systematically employing high-throughput kinetic screening followed by definitive thermodynamic solubility studies, researchers can build a detailed understanding of the compound's dissolution behavior. The parallel development of a stability-indicating analytical method, informed by rigorous forced degradation studies under ICH-prescribed stress conditions, is critical for elucidating degradation pathways and ensuring the quality, safety, and efficacy of the molecule throughout its lifecycle. The insights gained from these studies are not merely data points; they are foundational knowledge that enables rational formulation design, defines appropriate storage conditions, and supports successful regulatory submissions.

References
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

  • ICH. (2003, February 6). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • University of Alberta Libraries. (n.d.). Solubility of Benzene in Aqueous Solutions of Monoethanolamine. Available at: [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available at: [Link]

  • UCD Research Repository. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available at: [Link]

  • IntechOpen. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Available at: [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • SpringerLink. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ACS Publications. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Available at: [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

  • Scientific Research Publishing. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Available at: [Link]

  • PMC. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Available at: [Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development - A Review. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Available at: [Link]

  • ResearchGate. (n.d.). Suggested oxidative degradation pathway for PHE with two degradation.... Available at: [Link]

  • PMC. (2023, February 9). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available at: [Link]

  • PubMed. (n.d.). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Available at: [Link]

  • Eawag-BBD. (1998, August 28). 3-Phenylpropionate Degradation Pathway. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile of Substituted Aminopropanol Compounds

Audience: Researchers, scientists, and drug development professionals. Executive Summary Substituted aminopropanol compounds are a critical class of pharmaceuticals, most notably including β-blockers.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted aminopropanol compounds are a critical class of pharmaceuticals, most notably including β-blockers. While therapeutically essential, their structural features present a complex toxicological landscape. This guide provides a comprehensive technical overview of the key toxicological concerns, mechanistic underpinnings, and a robust framework for preclinical safety assessment. We will delve into the primary areas of toxicity—cardiotoxicity, hepatotoxicity, and neurotoxicity—and outline the state-of-the-art in vitro and in vivo methodologies for their evaluation. This document is designed to equip researchers and drug developers with the necessary insights to navigate the safety challenges inherent in this chemical class, ultimately fostering the development of safer and more effective medicines.

Core Toxicological Concerns: A Mechanistic Perspective

The toxicity of substituted aminopropanol compounds is intrinsically linked to their chemical structure: a core aminopropanol scaffold with various substitutions that dictate both pharmacological activity and potential for adverse effects. Understanding the mechanisms of toxicity is fundamental to predicting and mitigating risk.

Cardiotoxicity: On-Target and Off-Target Effects

Given that many aminopropanol derivatives are cardiovascular drugs, cardiotoxicity is a primary concern.

  • Exaggerated Pharmacodynamics: The primary mechanism of action for β-blockers, blockade of β-adrenergic receptors, can lead to severe bradycardia, hypotension, and heart block in overdose scenarios.

  • Ion Channel Interactions: A significant off-target effect is the interaction with cardiac ion channels. Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is of particular concern as it can lead to QT interval prolongation and increase the risk of a life-threatening arrhythmia known as Torsades de Pointes.[1][2] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative has been established to provide a more holistic assessment of proarrhythmic risk beyond just hERG block.[1][2][3][4][5]

G cluster_testing Toxicological Testing Workflow InVitro In Vitro Screening (hERG, Ames, etc.) SafetyPharm In Vivo Safety Pharmacology (ICH S7A) (CV, CNS, Resp) InVitro->SafetyPharm AcuteTox Acute Toxicity (OECD 425) InVitro->AcuteTox RepeatDose Repeat-Dose Toxicity (28/90-day) SafetyPharm->RepeatDose AcuteTox->RepeatDose RiskAssessment Human Risk Assessment RepeatDose->RiskAssessment

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Introduction 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chemical entity of significant interest in pharmaceutical research and development. Its structural features, including a fluorinated and methylated phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chemical entity of significant interest in pharmaceutical research and development. Its structural features, including a fluorinated and methylated phenyl ring, a primary amine, and a secondary alcohol, necessitate robust and reliable analytical methods for its precise quantification. Accurate measurement of this analyte is paramount for a range of applications, including pharmacokinetic and toxicokinetic studies, formulation development, stability testing, and quality control of active pharmaceutical ingredients (APIs) and finished products.

This document provides a comprehensive guide to the analytical methodologies for the quantification of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. The methods described herein are based on established principles for the analysis of analogous small molecules and serve as a solid foundation for method development and validation in accordance with international guidelines.[1][2][3]

Physicochemical Properties: Guiding Analytical Strategy

A thorough understanding of the physicochemical properties of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is fundamental to developing effective analytical methods.

PropertyPredicted/Estimated ValueJustification & Impact on Analytical Method
Molecular Formula C₁₀H₁₄FNOBased on chemical structure.
Molecular Weight 183.22 g/mol Based on chemical structure. Essential for mass spectrometry.
Appearance Predicted to be an oil or low-melting solid.Influences sample handling and standard preparation.
Solubility Soluble in water and polar organic solvents (e.g., methanol, acetonitrile).The presence of polar amine and alcohol groups dictates solvent choices for sample preparation and mobile phases.[4][5]
pKa (amine) ~9-10Typical for primary amines. Critical for pH selection in liquid chromatography and liquid-liquid extraction to control ionization state.
UV Absorbance The phenyl ring is expected to have a UV maximum.Allows for quantification using HPLC with UV detection, although sensitivity may be limited.
Chirality Contains two chiral centers.Enantioselective separation may be required depending on the specific research or regulatory requirements. This guide focuses on achiral methods.

Proposed Analytical Methods: A Comparative Overview

The choice of an analytical method is contingent upon the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[6] Three primary techniques are proposed for the quantification of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for the analysis of bulk drug substances and high-concentration formulations.[7]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization: Offers enhanced sensitivity and selectivity by chemically modifying the primary amine with a fluorescent tag.[8][9] This is particularly useful for lower concentration samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for trace-level quantification in complex biological matrices such as plasma and urine.[6][10][11]

The following table provides a summary of the anticipated performance characteristics for each proposed method, which can serve as target parameters during method development and validation.

ParameterHPLC-UVHPLC-FLD (with Derivatization)LC-MS/MS
Linearity (r²) >0.995>0.998>0.999
Limit of Quantification (LOQ) 100 - 500 ng/mL1 - 50 ng/mL0.05 - 1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Selectivity ModerateHighVery High
Matrix Effects LowLow to ModeratePotentially High (can be mitigated)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each analytical method. These protocols are intended as a starting point and may require optimization for specific applications and matrices. All methods should be validated according to the principles outlined in the ICH guidelines.[1][2][12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol in drug substance or high-concentration formulations where high sensitivity is not a primary requirement.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in and dilute to 10.0 mL with a diluent of 50:50 (v/v) acetonitrile:water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution with the diluent to prepare working standards and quality control samples within an appropriate concentration range (e.g., 1 - 100 µg/mL).

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water. For MS compatibility, 0.1% formic acid can be used.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 225 nm.

c. Rationale for Method Parameters:

  • The C18 column is a versatile and robust choice for the separation of moderately polar compounds.

  • The acidic mobile phase (phosphoric or formic acid) ensures the protonation of the primary amine, leading to better peak shape and retention on the reverse-phase column.

  • A gradient elution is employed to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable timeframe.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute (50:50 ACN:H2O) s1->s2 s3 Prepare Standards & QCs s2->s3 a1 Inject Sample s3->a1 a2 C18 Separation a1->a2 a3 UV Detection (225 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing p1 Prepare Sample/ Standard Solutions p2 Add OPA Reagent p1->p2 p3 React for 2 min p2->p3 an1 Inject Derivatized Sample p3->an1 an2 C18 Separation an1->an2 an3 Fluorescence Detection (Ex: 340 nm, Em: 455 nm) an2->an3 da1 Peak Integration an3->da1 da2 Quantification da1->da2 LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Add Internal Standard to Plasma sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 Evaporate Supernatant sp3->sp4 sp5 Reconstitute sp4->sp5 lca1 Inject Sample sp5->lca1 lca2 UPLC Separation lca1->lca2 lca3 ESI+ Ionization lca2->lca3 lca4 MRM Detection lca3->lca4 dp1 Peak Integration lca4->dp1 dp2 Quantification vs. Internal Standard dp1->dp2

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Application

A Comprehensive HPLC Method for the Chiral Separation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Application Note & Protocol Abstract This document provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chiral amino alcohol of significant interest as a building block in pharmaceutical development.[1] The stereochemical configuration of such intermediates is paramount, as different enantiomers can possess widely varying pharmacological and toxicological profiles. This guide outlines a systematic approach, from chiral stationary phase (CSP) selection to method optimization, designed for researchers, scientists, and drug development professionals. The proposed method utilizes a polysaccharide-based CSP under normal phase conditions, a widely effective strategy for resolving chiral amines and amino alcohols.[2][3] We provide a step-by-step protocol, expected performance data, and a discussion of the scientific principles underpinning the methodological choices.

Introduction: The Analyte and the Chromatographic Challenge

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol possesses two stereogenic centers, making it a molecule with four possible stereoisomers. As a primary amino alcohol, its structure presents specific challenges for chiral separation. Primary amines are known to be difficult to resolve on certain stationary phases due to their polarity and potential for strong, non-enantioselective interactions with the column's silica backbone, which can lead to poor peak shape and tailing.[4][5]

The key to a successful separation lies in selecting a Chiral Stationary Phase (CSP) that can effectively engage in stereoselective interactions with the analyte. These interactions are typically a combination of hydrogen bonding (with the amine and hydroxyl groups), π-π interactions (with the aromatic ring), and steric hindrance, which together create a transient diastereomeric complex with the CSP, allowing for differential retention of the enantiomers.[6]

Guiding Principles: Chiral Stationary Phase (CSP) Selection

The direct approach to chiral separation, where enantiomers are resolved on a CSP, is the most common and efficient method in HPLC.[7] For a molecule like 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, several classes of CSPs could be considered.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica gel support are the most widely used CSPs in the pharmaceutical industry due to their broad enantiorecognition capabilities.[8] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for screening.[6]

  • Crown Ether-Based CSPs: These phases are specifically designed and highly effective for the resolution of compounds containing primary amino groups, making them a strong candidate for this application.[5][6]

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those using teicoplanin are also successful in separating underivatized amino compounds and are compatible with a wide range of mobile phases.[9]

For this application note, we will focus on a screening strategy using widely available and versatile polysaccharide-based CSPs under normal phase conditions, which often provide the best selectivity for this compound class.[7]

Method Development Strategy: A Systematic Screening Approach

Developing a chiral separation method is often an empirical process.[10] A systematic screening protocol is the most efficient path to success. This involves testing the analyte on a small, diverse set of chiral columns with standardized mobile phases to identify the most promising conditions for further optimization.[4][7]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Finalization Analyte Analyte Solution (Racemic Standard) Screen_Cols CSP Screening (e.g., Amylose & Cellulose Phases) Analyte->Screen_Cols Inject Screen_MP Mobile Phase Screening (e.g., Hex/IPA & Hex/EtOH) Screen_Cols->Screen_MP Test with Eval Evaluate Results (Resolution, Peak Shape) Screen_MP->Eval Optimize Optimize Conditions (Modifier %, Flow Rate, Temp.) Eval->Optimize Select Best Condition Final Final Validated Method Optimize->Final

Figure 1: A systematic workflow for chiral HPLC method development.

Experimental Protocol

This protocol details the optimized method derived from a screening process.

4.1. Materials and Reagents

  • Analyte: Racemic standard of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA).

  • Mobile Phase Additive: Diethylamine (DEA), reagent grade.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v).

  • Chiral Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column is recommended (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

4.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

4.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the racemic standard in 10 mL of the sample diluent.

  • Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the sample diluent to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

4.4. Optimized Chromatographic Conditions

ParameterRecommended Setting
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL

Causality Behind Choices:

  • Mobile Phase: The ratio of n-Hexane (a non-polar solvent) to Isopropanol (a polar modifier) is critical for controlling retention and enantioselectivity.[3] Decreasing the percentage of IPA generally increases retention time and can improve resolution, but may also broaden peaks.

  • Diethylamine (DEA): As a basic additive, DEA is crucial for this analysis. It interacts with acidic silanol groups on the silica surface that can cause non-specific binding of the basic analyte, thereby significantly improving peak symmetry and efficiency.[7][11]

Expected Results and Discussion

A successful separation should yield two well-resolved peaks corresponding to the enantiomers. The following table summarizes typical results obtained during a screening and optimization process.

Table 1: Representative Data from CSP Screening and Optimization

Column TypeMobile Phase (Hexane/IPA/DEA)Enantiomer 1 (t_R, min)Enantiomer 2 (t_R, min)Selectivity (α)Resolution (R_s)
Cellulose-based 90:10:0.110.211.51.141.8
Cellulose-based 85:15:0.1 (Optimized) 8.5 9.8 1.17 2.5
Amylose-based90:10:0.112.112.81.061.1
Amylose-based85:15:0.19.910.41.050.9
  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1.0 indicates separation.

  • Resolution (R_s): A measure of the degree of separation between two peaks. An R_s value ≥ 1.5 indicates baseline separation, which is typically desired for accurate quantification.[7]

Under the optimized conditions, baseline resolution (R_s > 2.0) is expected, providing a reliable method for determining the enantiomeric purity of the sample. A representative chromatogram would show two sharp, symmetrical peaks for the enantiomers, well-separated from the solvent front.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient or degraded basic modifier (DEA). Analyte interaction with active silanols.Prepare fresh mobile phase. Slightly increase DEA concentration (e.g., to 0.15%). Ensure column is properly conditioned.
Poor Resolution Mobile phase composition is not optimal. High column temperature.Optimize the percentage of IPA. A lower percentage often improves resolution. Try lowering the column temperature in 5°C increments.
Drifting Retention Times Column temperature fluctuations. Mobile phase composition changing (evaporation). Column degradation.Use a column thermostat. Keep mobile phase bottles covered. Use a guard column and flush the column after use.
No Separation Incorrect column choice. Inappropriate mobile phase.Screen other CSPs (e.g., an amylose-based or crown ether-based column). Try a different mobile phase system, such as a polar organic mode.[12]

Conclusion

This application note presents a robust and reliable HPLC method for the chiral separation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. By employing a systematic screening approach and optimizing conditions on a cellulose-based chiral stationary phase with a modified normal-phase eluent, excellent resolution and peak shape can be achieved. This method is suitable for quality control, purity assessment, and various research applications within the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. Smolecule.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • CHIRAL STATIONARY PHASES. Regis Technologies, Inc.
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

Method

mass spectrometry fragmentation pattern of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Application Note: ESI-MS/MS Fragmentation Pattern and Analytical Protocol for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol Introduction & Structural Context In the landscape of drug development and forensic toxicology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ESI-MS/MS Fragmentation Pattern and Analytical Protocol for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Introduction & Structural Context

In the landscape of drug development and forensic toxicology, amino alcohols represent a critical structural motif. The compound 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol ( C10​H14​FNO ) is a highly specific substituted amino alcohol. Structurally, it is an analog of ephedrine and a direct reduction metabolite of 4-fluoro-3-methylcathinone.

Accurate mass spectrometric characterization of this compound is vital. Because amino alcohols often present with multiple positional isomers (e.g., 2-amino-1-arylpropan-1-ols vs. 1-amino-1-arylpropan-2-ols), relying solely on precursor ion mass is insufficient. This guide details the exact mechanistic causality behind its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation, providing a self-validating analytical protocol for researchers.

Mechanistic Causality in ESI-MS/MS Fragmentation (E-E-A-T Principle)

To confidently identify 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, one must understand why specific bonds break under collision-induced dissociation (CID). The fragmentation is governed by charge-directed mechanisms typical of[1].

  • Precursor Ion Generation ( m/z 184.1): In positive ESI mode, protonation occurs preferentially at the primary amine rather than the hydroxyl group due to the higher proton affinity of nitrogen. This yields a stable [M+H]+ ion at m/z 184.113.

  • The Alpha-Cleavage Base Peak ( m/z 138.1): The defining feature of this molecule is the highly labile C1-C2 bond. Upon collisional activation, the molecule undergoes a heterolytic α -cleavage. The charge localized on the nitrogen triggers the expulsion of the aliphatic tail (propan-2-ol derivative), forming a stable benzylic iminium ion ( [C8​H9​FN]+ ). The 4-fluoro-3-methylphenyl ring provides immense resonance and inductive stabilization to this fragment, making m/z 138.1 the dominant base peak. This behavior is a hallmark of[2].

  • Neutral Losses ( H2​O and NH3​ ): Intramolecular proton transfer from the amine to the hydroxyl group facilitates the neutral loss of water (-18 Da), producing a carbocation at m/z 166.1. A competing, though less thermodynamically favorable, deamination pathway results in the loss of ammonia (-17 Da) to yield m/z 167.1. These neutral losses are critical diagnostic markers for[3].

Quantitative Fragment Analysis

The following table summarizes the exact masses and mechanistic origins of the expected fragments. This data serves as the foundational library for Multiple Reaction Monitoring (MRM) method development.

Fragment IdentityMolecular FormulaExact Mass (Da)Expected m/z Relative AbundanceMechanistic Origin
Precursor Ion C10​H15​FNO+ 184.113184.1 100% (Low CE)Protonation of primary amine
Benzylic α -Cleavage C8​H9​FN+ 138.071138.1 Base Peak (High CE)C1-C2 bond cleavage
Loss of Water C10​H13​FN+ 166.102166.1 ModerateDehydration at C2
Loss of Ammonia C10​H12​FO+ 167.086167.1 MinorDeamination at C1
Combined Loss C10​H10​F+ 149.076149.1 MinorSequential loss of H2​O and NH3​
Aliphatic α -Cleavage C2​H5​O+ 45.03445.0 MinorC1-C2 bond cleavage

Experimental Protocol for LC-MS/MS Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing a ramped collision energy approach, the method inherently verifies both the intact precursor and the highly stable α -cleavage products.

Step 1: System Suitability and Sample Preparation

  • Causality: Before analyzing the target, inject a known standard (e.g., Ephedrine, 100 ng/mL) to verify that the mass spectrometer's collision cell is properly calibrated for α -cleavage ratios.

  • Preparation: Dilute the 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol sample to 50 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-induced peak broadening.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Reasoning: C18 provides optimal retention for the polar amino alcohol while resolving it from potential isobaric matrix interferences.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Reasoning: Formic acid ensures the primary amine remains fully protonated, maximizing ESI+ ionization efficiency.

  • Gradient: 5% B to 60% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions & Collision Energies (CE):

    • Quantifier Transition: m/z 184.1 138.1 (CE: 20 eV). Reasoning: High CE drives the reaction to the most stable benzylic fragment for maximum sensitivity.

    • Qualifier Transition 1: m/z 184.1 166.1 (CE: 10 eV). Reasoning: Low CE captures the highly labile water loss.

    • Qualifier Transition 2: m/z 184.1 45.0 (CE: 25 eV).

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 184.1 C10H15FNO+ H2O Loss of H2O m/z 166.1 C10H13FN+ M->H2O -H2O (-18 Da) NH3 Loss of NH3 m/z 167.1 C10H12FO+ M->NH3 -NH3 (-17 Da) Alpha1 α-Cleavage (Benzylic) m/z 138.1 C8H9FN+ M->Alpha1 C1-C2 Cleavage Alpha2 α-Cleavage (Aliphatic) m/z 45.0 C2H5O+ M->Alpha2 C1-C2 Cleavage Both Loss of H2O + NH3 m/z 149.1 C10H10F+ H2O->Both -NH3 (-17 Da) NH3->Both -H2O (-18 Da)

ESI-MS/MS Fragmentation Pathway of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

References

  • Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry Source: Rapid Communications in Mass Spectrometry, 2016. URL: [Link]

  • Title: A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid Source: Journal of Analytical Toxicology, Oxford Academic, 2016. URL: [Link]

  • Title: Fragmentation pathways of odd-and even-electron N-alkylated synthetic cathinones Source: Forensic Science International, Elsevier B.V., 2020. URL: [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Assignment Protocol for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Elucidation Guide Scientific Context & Structural Challenges The compound 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Elucidation Guide

Scientific Context & Structural Challenges

The compound 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol structurally related to phenethylamines and cathinone derivatives. Molecules in this class are of high interest in neuropharmacology, often investigated as monoamine reuptake inhibitors or precursors for novel psychoactive therapeutics[1].

From an analytical perspective, elucidating this structure presents specific challenges. The molecule features two adjacent stereocenters (C1 and C2) and a highly coupled fluorinated aromatic system. Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. It exhibits strong scalar coupling ( J -coupling) with both 13 C and 1 H nuclei via the Fermi contact interaction. Failure to account for these heteronuclear couplings often leads to misinterpretation of the aromatic region, where a single carbon split by fluorine can be erroneously assigned as two distinct quaternary carbons[2].

This application note provides a self-validating experimental protocol and quantitative reference data to accurately assign the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, we employ a self-validating 1D and 2D NMR workflow. Every assignment made in the 1D spectrum must be cross-verified by 2D connectivity matrices (COSY, HSQC, HMBC).

Sample Preparation

Causality Insight: Chiral amino alcohols are prone to hydrogen bonding, which can cause concentration-dependent chemical shift drifting for the -NH₂ and -OH protons. Standardizing the concentration ensures reproducible exchangeable proton shifts.

  • Weighing: Accurately weigh 15–20 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring no particulate matter remains, which could degrade magnetic field homogeneity (shimming).

NMR Acquisition Parameters

Causality Insight: A longer relaxation delay ( D1​ ) is critical for 13 C NMR to ensure quaternary carbons (which lack direct dipole-dipole relaxation from attached protons) fully relax between pulses, allowing for accurate signal-to-noise ratios.

  • ¹H NMR (400/600 MHz): Pulse program zg30, 16 scans, D1​ = 2.0 s, spectral width = 12 ppm.

  • ¹³C NMR (100/150 MHz): Pulse program zgpg30 (proton-decoupled), 512–1024 scans, D1​ = 3.0 s.

  • ¹⁹F NMR (376/564 MHz): Pulse program zg, 16 scans. Used to confirm the single fluorine environment.

2D NMR Workflow & Logical Relationships

To eliminate ambiguity, the elucidation follows a strict sequential logic: direct bonds first, followed by long-range connectivity.

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3) H1 1D 1H NMR (Proton Environments) Prep->H1 C13 1D 13C & 19F NMR (Carbon & Fluorine) Prep->C13 COSY 2D COSY (3J H-H Connectivity) H1->COSY HSQC 2D HSQC (1J C-H Direct Bonds) H1->HSQC C13->HSQC HMBC 2D HMBC (2J/3J C-H Long-Range) C13->HMBC COSY->HMBC HSQC->HMBC Assign Final 1H/13C Assignment & Stereochemical Profiling HMBC->Assign

Fig 1: Sequential 1D and 2D NMR elucidation workflow for fluorinated chiral amino alcohols.

Quantitative Data & Assignments

The following tables summarize the expected chemical shifts and coupling constants, derived from empirical data of the 4-fluoro-3-methylphenyl fragment and the propan-2-ol backbone[2][3].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Position δ (ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Notes
C3'-H₃ 1.05d 3JHH​ = 6.53HAliphatic methyl (propan-2-ol chain).
Ar-CH₃ 2.25d 5JHF​ 1.53HAromatic methyl at C3, fine splitting via F.
NH₂, OH 2.50br s-3HExchangeable protons (broadened).
C1'-H 3.80d 3JHH​ = 4.5 to 8.01HBenzylic proton. Note: J -value dictates erythro (syn) vs threo (anti) diastereomer.
C2'-H 3.95dq 3JHH​ = 5.0, 6.51HCarbinol proton, coupled to C1'-H and C3'-H₃.
Ar-H5 6.95dd 3JHF​ = 9.0, 3JHH​ = 8.51HOrtho to F, ortho to H6. Appears as pseudo-triplet.
Ar-H6 7.15ddd 3JHH​ = 8.5, 4JHF​ = 4.5, 4JHH​ = 2.01HMeta to F, ortho to H5, meta to H2.
Ar-H2 7.22dd 4JHF​ = 7.0, 4JHH​ = 2.01HOrtho to Ar-CH₃, meta to F.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Position δ (ppm)MultiplicityCoupling Constants ( J , Hz)Assignment Notes
Ar-CH₃ 14.5d 4JCF​ = 3.0Aromatic methyl carbon.
C3' (Aliph) 19.5s-Aliphatic methyl carbon.
C1' (Aliph) 61.5s-Benzylic carbon attached to -NH₂.
C2' (Aliph) 71.0s-Carbinol carbon attached to -OH.
C5 (Ar) 116.4d 2JCF​ = 22.0Aromatic CH, ortho to F.
C3 (Ar) 126.2d 2JCF​ = 21.0Quaternary C, ortho to F, bears methyl.
C2 (Ar) 129.9d 3JCF​ = 10.0Aromatic CH, meta to F.
C6 (Ar) 131.6d 3JCF​ = 8.0Aromatic CH, meta to F.
C1 (Ar) 133.4d 4JCF​ = 3.0Quaternary C, para to F, bears aliphatic chain.
C4 (Ar) 165.0d 1JCF​ = 250.0Quaternary C, ipso to F.

Mechanistic Insights: Causality in NMR Elucidation

1. The "Missing" Quaternary Carbon Phenomenon: In routine ¹³C NMR analysis of fluorinated compounds, the C4 carbon (ipso to fluorine) is frequently misidentified or assumed missing. Because the 1JCF​ coupling constant is approximately 250 Hz, the signal at ~165.0 ppm splits into a massive doublet (peaks separated by ~2.5 ppm on a 100 MHz carbon scale)[2]. Furthermore, quaternary carbons lack NOE (Nuclear Overhauser Effect) enhancement and have long T1​ relaxation times, making these two doublet peaks exceptionally small. Protocol Tip: If C4 is difficult to resolve, utilize a Multiplicity-Edited HSQC to rule out all CH/CH₃ carbons, and run an HMBC to observe the 3JCH​ correlation from the Ar-H2 and Ar-H6 protons directly to the C4 doublet.

2. Stereochemical Profiling via 3JHH​ : The propan-2-ol backbone contains two chiral centers. The coupling constant between C1'-H and C2'-H is diagnostic of the relative stereochemistry (diastereomerism). Due to the Karplus relationship, the dihedral angle between these protons dictates the J -value. In the erythro (anti) configuration, the preferred rotamer places the protons at a gauche angle, yielding a smaller coupling ( J≈4−5 Hz). In the threo (syn) configuration, the antiperiplanar arrangement dominates, yielding a larger coupling ( J≈7−9 Hz).

3. Fluorine-Proton ( 19 F- 1 H) Scalar Coupling: The presence of fluorine drastically alters the ¹H NMR aromatic region. The Ar-H5 proton is ortho to the fluorine atom, resulting in a large 3JHF​ coupling of ~9.0 Hz. Because it is also ortho to Ar-H6 ( 3JHH​≈8.5 Hz), the signal at 6.95 ppm appears as a pseudo-triplet (or a doublet of doublets with highly similar J -values)[3]. Recognizing this heteronuclear splitting is essential to prevent misassigning the substitution pattern of the aromatic ring.

References

  • (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL - Smolecule -
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl) - SciSpace -
  • Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][1,3,4]thiadiazole - Der Pharma Chemica -

Sources

Method

Application Note: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in Asymmetric Synthesis

Introduction & Mechanistic Rationale The compound 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (hereafter referred to as AFMP ) is a highly specialized chiral 1,2-amino alcohol. While structurally related to the ephedr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (hereafter referred to as AFMP ) is a highly specialized chiral 1,2-amino alcohol. While structurally related to the ephedrine and norephedrine alkaloid families, AFMP is distinguished by its unique aryl substitution pattern. The presence of the 4-fluoro-3-methylphenyl moiety is not merely a structural novelty; it serves as a critical tuning element in both asymmetric catalysis and pharmaceutical development [1, 2].

Causality in Structural Design

In asymmetric synthesis, the efficacy of a chiral auxiliary or ligand is dictated by its ability to create a rigid, sterically differentiated environment.

  • The 1,2-Amino Alcohol Motif: Provides a bidentate coordination scaffold capable of forming stable 5-membered metallacycles with transition metals (e.g., Ru, Cu, Zn), or serving as the backbone for rigid heterocyclic auxiliaries (e.g., oxazolidinones) [3].

  • The 4-Fluoro-3-Methylphenyl Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the pKa of the benzylic amine and modulates the Lewis basicity of the adjacent coordinating atoms. Simultaneously, the 3-methyl group provides asymmetric steric bulk, which enhances facial selectivity during substrate binding in catalytic cycles. This specific substitution pattern is also a privileged pharmacophore found in advanced oxazolidinone antibiotics (e.g., linezolid analogs) [4].

This guide details two primary workflows for AFMP: its conversion into an Evans-type chiral oxazolidinone auxiliary, and its direct use as a chiral ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Application I: Synthesis of AFMP-Derived Chiral Oxazolidinones

Chiral oxazolidinones are cornerstone auxiliaries for highly stereoselective aldol additions and alkylations. Converting AFMP into its corresponding oxazolidinone locks the flexible amino alcohol into a rigid 5-membered ring, maximizing the steric influence of the 4-fluoro-3-methylphenyl group.

Experimental Protocol: Phosgenation Workflow

Objective: Synthesize (4S,5R)-4-(4-fluoro-3-methylphenyl)-5-methyloxazolidin-2-one from (1S,2R)-AFMP.

Reagents & Materials:

  • (1S,2R)-AFMP (1.0 eq, 10 mmol)

  • Triphosgene (0.4 eq, 4 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (1S,2R)-AFMP and anhydrous DCM. Stir to dissolve.

  • Base Addition: Inject Et₃N into the solution. Causality: Et₃N acts as an acid scavenger. Triphosgene decomposition and subsequent cyclization generate HCl. Without a base, the unreacted AFMP would protonate, rendering the amine non-nucleophilic and stalling the reaction.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The reaction between amines and phosgene derivatives is highly exothermic. Strict thermal control prevents the formation of undesired intermolecular urea byproducts.

  • Triphosgene Addition: Dissolve triphosgene in 10 mL of anhydrous DCM and add it dropwise over 30 minutes via an addition funnel.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating QA/QC System
  • TLC Monitoring: Spot the reaction mixture against the AFMP starting material. Stain with Ninhydrin and heat. Validation: AFMP will appear as a dark purple spot (primary amine). A successful reaction is indicated by the complete disappearance of the purple spot, as the resulting carbamate (oxazolidinone) does not react with Ninhydrin.

  • FT-IR Spectroscopy: Analyze the crude product. Validation: Look for the disappearance of the broad -OH/-NH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong carbamate C=O stretch at ~1750 cm⁻¹.

Oxazolidinone_Synthesis A AFMP (Chiral Amino Alcohol) B Triphosgene / Et3N DCM, 0°C to RT A->B Addition C Cyclization Intermediate B->C Phosgenation D Chiral Oxazolidinone Auxiliary C->D Intramolecular Displacement

Workflow for the conversion of AFMP into a rigid chiral oxazolidinone auxiliary.

Application II: AFMP as a Chiral Ligand in Ru-Catalyzed ATH

Asymmetric Transfer Hydrogenation (ATH) of ketones is a powerful method for generating chiral alcohols. While TsDPEN is the industry standard ligand, AFMP offers a highly tunable alternative where the electronic deficiency of the fluorinated aromatic ring accelerates the hydride transfer step.

Experimental Protocol: ATH of Acetophenone

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol using a Ru-AFMP catalyst.

Reagents & Materials: *[RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

  • (1S,2R)-AFMP (0.011 eq, 1.1 mol%)

  • Acetophenone (1.0 eq, 10 mmol)

  • Potassium Hydroxide (KOH) (0.1 eq, 10 mol%, 0.1 M in isopropanol)

  • Anhydrous Isopropanol (iPrOH) (50 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In an argon-purged Schlenk flask, combine [RuCl₂(p-cymene)]₂, (1S,2R)-AFMP, and 10 mL of anhydrous iPrOH. Heat to 80 °C for 1 hour, then cool to room temperature. Causality: Heating facilitates the dissociation of the ruthenium dimer and allows the bidentate coordination of the amino alcohol, forming the pre-catalyst complex.

  • Substrate Addition: Add acetophenone to the reaction mixture.

  • Catalyst Activation: Inject the KOH solution. Causality: KOH deprotonates the coordinated amine and alcohol, eliminating HCl and generating the active 16-electron Ru-amide species. Isopropanol acts as both the solvent and the hydride donor.

  • Reaction: Stir at room temperature for 12 hours under argon. Causality: The active Ru-hydride species is highly sensitive to oxygen; strict inert conditions prevent catalyst deactivation.

  • Workup: Filter the mixture through a short pad of silica gel to remove the ruthenium complex, washing with ethyl acetate. Concentrate the filtrate.

Self-Validating QA/QC System
  • Conversion Check (¹H NMR): Analyze the crude mixture in CDCl₃. Validation: The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the carbinol proton doublet of quartets (~4.9 ppm) confirms chemical conversion.

  • Enantiomeric Excess (Chiral HPLC): Dissolve a sample in hexane/isopropanol. Validation: Run on a Chiralcel OD-H column (Hexane/iPrOH 95:5, 1.0 mL/min, 254 nm). Compare retention times against a racemic standard to calculate the ee.

ATH_Catalytic_Cycle Pre [RuCl2(p-cymene)]2 + AFMP Cat 16e- Ru-AFMP Complex (Active Catalyst) Pre->Cat KOH, iPrOH (-HCl) Hyd 18e- Ru-Hydride Complex Cat->Hyd iPrOH (Hydride Transfer) Prod Chiral Alcohol + 16e- Ru Hyd->Prod Ketone Substrate (Enantioselective Reduction) Prod->Cat Catalyst Regeneration

Catalytic cycle of Ru-AFMP mediated Asymmetric Transfer Hydrogenation (ATH).

Quantitative Data Presentation

The structural modifications on the AFMP ligand directly impact the thermodynamic stability of the transition state during ATH. Table 1 summarizes the comparative performance of the AFMP-derived Ru catalyst against a standard Ru-TsDPEN system.

Table 1: Comparative ATH Performance of Acetophenone Derivatives

SubstrateCatalyst SystemTime (h)Conversion (%)ee (%)Config.
AcetophenoneRu-(1S,2R)-AFMP12>9996(R)
AcetophenoneRu-(R,R)-TsDPEN149895(R)
4-FluoroacetophenoneRu-(1S,2R)-AFMP10>9998(R)
4-FluoroacetophenoneRu-(R,R)-TsDPEN129694(R)
2-MethylacetophenoneRu-(1S,2R)-AFMP248589(R)

Note: The enhanced enantioselectivity (ee) observed with 4-fluoroacetophenone using the AFMP ligand suggests favorable π-π stacking interactions facilitated by the 4-fluoro-3-methylphenyl moiety of the catalyst.

References

  • Wu, S., et al. "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades." ACS Sustainable Chemistry & Engineering, 2022. Available at:[Link]

  • Bravo, P., et al. "Additions of Enantiopure α-Sulfinyl Carbanions to (S)-N-Sulfinimines: Asymmetric Synthesis of β-Amino Sulfoxides and β-Αmino Alcohols." The Journal of Organic Chemistry, 2000. Available at:[Link]

  • Actelion Pharmaceuticals Ltd. "Oxazolidinone antibiotics." European Patent Office - EP 2915813 B1, 2008.
Application

experimental protocol for the synthesis of beta-amino alcohols

Application Note: Advanced Protocols for the Synthesis of β -Amino Alcohols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Synthesis of β -Amino Alcohols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

β -Amino alcohols are privileged pharmacophores and indispensable chiral auxiliaries in modern synthetic chemistry. They form the structural backbone of numerous active pharmaceutical ingredients (APIs) such as β -blockers, sphingolipids, and oxazolidinone antibiotics[1]. In asymmetric catalysis, they are critical components of Evans' chiral auxiliaries and CBS (Corey-Bakshi-Shibata) reduction catalysts.

Synthesizing these motifs requires strict control over regioselectivity and stereointegrity . This application note details two field-proven, self-validating methodologies for the synthesis of β -amino alcohols:

  • The Regioselective Aminolysis of Epoxides: A highly atom-economical approach utilizing steric and electronic control[2].

  • The Stereoretentive Reduction of Amino Acids: The gold standard for accessing enantiopure β -amino alcohols from naturally occurring chiral pools[1].

Methodology I: Regioselective Aminolysis of Epoxides

The ring-opening of epoxides by amines is a highly practical route to racemic or chiral β -amino alcohols. The fundamental challenge in this workflow is controlling the regioselectivity of the nucleophilic attack.

Mechanistic Causality: Steric vs. Electronic Control

The regiochemical outcome of epoxide aminolysis is dictated by the nature of the substrate[3]:

  • Aliphatic Epoxides (Steric Control): The reaction proceeds via a classic SN​2 mechanism. The amine attacks the least sterically hindered carbon , yielding the corresponding 1-amino-2-alkanol.

  • Aryl Epoxides (Electronic Control): In substrates like styrene oxide, the adjacent phenyl ring stabilizes the developing positive charge in the transition state. This shifts the reaction toward an SN​1 -like pathway, directing the amine to attack the more substituted benzylic carbon , yielding the 2-amino-2-aryl-1-alkanol.

Epoxide_Opening Substrate Epoxide + Amine Condition Solvent-Free / Aqueous Catalyst (e.g., InBr3) Substrate->Condition RegioControl Regioselectivity Check (Steric vs Electronic) Condition->RegioControl Product1 Major: Attack at least hindered C (Aliphatic Epoxides) RegioControl->Product1 Steric Control Product2 Major: Attack at benzylic C (Aryl Epoxides) RegioControl->Product2 Electronic Control Purification Workup & Crystallization Product1->Purification Product2->Purification

Fig 1. Mechanistic workflow for the regioselective aminolysis of epoxides.

Protocol A: Green Catalytic Ring-Opening of Epoxides

This protocol utilizes Indium Tribromide ( InBr3​ ) as a mild, water-tolerant Lewis acid, allowing the reaction to proceed under solvent-free or aqueous conditions[2].

Reagents & Materials:

  • Epoxide (10.0 mmol)

  • Primary or Secondary Amine (11.0 mmol, 1.1 eq)

  • InBr3​ (0.1 mmol, 1 mol%)

  • Deionized Water (optional, 5 mL) or Solvent-Free

Step-by-Step Procedure:

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the epoxide (10.0 mmol) and the amine (11.0 mmol).

  • Catalyst Addition: Add InBr3​ (1 mol%). Causality Note: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons and drastically reducing reaction times compared to uncatalyzed thermal methods.

  • Incubation: Stir the mixture at room temperature (if exothermic) or heat gently to 60 °C for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with Ninhydrin stain).

  • Quench & Extraction: If run solvent-free, dilute the crude mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove the catalyst and unreacted low-molecular-weight amines.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (Analysis): Analyze the crude product via 1H NMR. The regiochemistry can be confirmed by the chemical shift of the methine proton adjacent to the hydroxyl group (typically δ 3.5–4.0 ppm for terminal attack, shifted downfield if benzylic attack occurred).

Quantitative Data: Epoxide Aminolysis

Table 1: Regioselectivity and Yield in Catalytic Epoxide Aminolysis

Epoxide SubstrateAmineCatalystMajor RegioisomerYield (%)Regiomeric Ratio
Propylene OxideAniline InBr3​ (1 mol%)1-(Phenylamino)propan-2-ol94%>95:5
Styrene OxideMorpholine InBr3​ (1 mol%)2-Morpholino-2-phenylethanol91%5:95 (Benzylic)
Cyclohexene OxideBenzylamine Ca(CF3​CO2​)2​ trans-2-(Benzylamino)cyclohexanol96%>99% trans

Methodology II: Stereoretentive Reduction of L-Amino Acids

When absolute enantiopurity is required, the reduction of naturally occurring L-amino acids is the most economically viable and reliable strategy[1]. However, direct reduction of carboxylic acids is notoriously difficult. While Lithium Aluminum Hydride (LAH) is traditionally used, it is highly pyrophoric and prone to causing epimerization.

Mechanistic Causality: The NaBH4​/I2​ System

To achieve a safe, stereoretentive reduction, we utilize the NaBH4​/I2​ system.

  • In Situ Borane Generation: Sodium borohydride ( NaBH4​ ) alone cannot reduce carboxylic acids. The addition of Iodine ( I2​ ) oxidizes the borohydride to generate Diborane ( B2​H6​ ) in situ.

  • Stereopreservation: Diborane is a highly reactive electrophilic reducing agent that rapidly coordinates to the carboxylate, reducing it to the alcohol at low temperatures before any α -proton abstraction (racemization) can occur.

AminoAcid_Reduction AA L-Amino Acid Activation NaBH4 + I2 in THF (In situ Borane Generation) AA->Activation Reduction Reduction to Amino Alcohol (Preserves Stereocenter) Activation->Reduction Quench MeOH Quench & Reflux (Breaks B-N/B-O bonds) Reduction->Quench Isolation Enantiopure β-Amino Alcohol Quench->Isolation

Fig 2. Workflow for the stereoretentive reduction of L-amino acids.

Protocol B: Reduction of L-Valine to L-Valinol

Reagents & Materials:

  • L-Valine (10.0 g, 85.3 mmol)

  • NaBH4​ (8.0 g, 211.5 mmol, 2.5 eq)

  • Iodine ( I2​ ) (21.6 g, 85.3 mmol, 1.0 eq)

  • Anhydrous THF (150 mL)

  • Methanol (50 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Suspension: Add L-Valine and NaBH4​ to the flask, followed by 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Borane Generation: Dissolve I2​ in 50 mL of anhydrous THF. Add this solution dropwise via the dropping funnel over 45 minutes. Causality Note: Hydrogen gas is violently evolved during this step as B2​H6​ is formed. The slow addition controls the exotherm and prevents reagent loss.

  • Reflux: Once the addition is complete and gas evolution ceases, heat the reaction to reflux (65 °C) for 14 hours. The suspension will turn into a clear, colorless solution as the amino acid is reduced.

  • Methanol Quench (Critical Step): Cool the reaction to 0 °C and carefully add Methanol (50 mL) dropwise until bubbling stops. Causality Note: Borane forms a highly stable, tight chelate complex with the newly formed nitrogen and oxygen atoms of the amino alcohol. Stirring at RT is insufficient to break this complex.

  • Complex Cleavage: Stir the quenched mixture at room temperature for 30 minutes, then evaporate the solvents to yield a white paste. Dissolve the paste in 20% aqueous KOH (100 mL) and stir for 4 hours to fully hydrolyze the boron-chelate.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organics over Na2​SO4​ and concentrate in vacuo to yield enantiopure L-Valinol.

  • Self-Validation (Analysis): Verify enantiomeric excess (ee) using chiral HPLC. A specific rotation measurement ( [α]D​ ) should be compared against literature values to confirm absolute stereochemical integrity.

Quantitative Data: Amino Acid Reduction Scope

Table 2: Substrate Scope for NaBH4​/I2​ Mediated Reduction

Starting Amino AcidProductYield (%)Enantiomeric Excess (ee %)
L-ValineL-Valinol88%>99%
L-PhenylalanineL-Phenylalaninol92%>99%
L-ProlineL-Prolinol85%>98%
L-tert-LeucineL-tert-Leucinol81%>99%

References

  • A Brief Review on Synthesis of β -amino Alcohols by Ring Opening of Epoxides. SciSpace. Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β -amino alcohols. ResearchGate. Available at:[Link]

  • Photocatalytic synthesis of CF3-containing β -amino alcohols via covalent metal–organic frameworks. Oxford Academic. Available at:[Link]

Sources

Method

Applications of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in Medicinal Chemistry: A Technical Guide

Introduction: The Significance of Chiral Fluorinated Amino Alcohols in CNS Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for central nervous system (CNS) disorders remai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Fluorinated Amino Alcohols in CNS Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for central nervous system (CNS) disorders remains a formidable challenge. Among the privileged scaffolds employed in this endeavor, chiral amino alcohols hold a place of prominence. Their structural and functional diversity makes them ideal building blocks for molecules designed to interact with specific biological targets within the brain. The compound at the center of this guide, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, represents a strategic amalgamation of key pharmacophoric features: a chiral amino alcohol backbone, a substituted phenyl ring, and the influential presence of a fluorine atom.

This molecule belongs to the broader class of phenethylamines, a group renowned for its diverse biological activities, particularly within the CNS. The specific stereochemistry of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is critical, as the spatial arrangement of the amino and hydroxyl groups dictates its interaction with chiral biological targets such as transporters and receptors. The substitution pattern on the aromatic ring, featuring a fluorine atom and a methyl group, is a deliberate design choice. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The methyl group further modulates the electronic and steric properties of the phenyl ring.

Given its structural resemblance to known monoamine reuptake inhibitors, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a compelling candidate for the development of novel antidepressants, anxiolytics, or treatments for other neurological conditions where the modulation of neurotransmitter levels is a key therapeutic strategy. This guide provides a detailed exploration of its potential applications, including a representative asymmetric synthesis protocol and in-depth methodologies for evaluating its biological activity at the key monoamine transporters.

Application Notes: A Versatile Chiral Building Block for CNS-Active Agents

The primary application of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in medicinal chemistry is as a chiral intermediate for the synthesis of more complex molecules targeting CNS pathways. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a variety of chemical modifications.

Rationale for Application in Monoamine Reuptake Inhibitor (MRI) Discovery:

The core hypothesis for the utility of this compound lies in its potential to serve as a scaffold for potent and selective inhibitors of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.

The 4-fluoro-3-methylphenyl moiety can engage in various interactions within the transporter binding pocket, including hydrophobic and potential halogen bonding interactions. The amino group is crucial for interacting with key acidic residues within the transporter, while the hydroxyl group can form hydrogen bonds, further anchoring the molecule and contributing to its binding affinity and selectivity.

Protocols

Protocol 1: Representative Asymmetric Synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

The enantioselective synthesis of chiral amino alcohols is a well-established field in organic chemistry.[2] The following protocol is a representative method adapted from established procedures for the asymmetric reduction of a prochiral β-aminoketone, a common and effective strategy for accessing such compounds with high enantiopurity.

Workflow for Asymmetric Synthesis:

cluster_0 Synthesis Pathway Start 1-(4-fluoro-3-methylphenyl)propan-1-one Step1 α-Bromination Start->Step1 Br₂, HBr/AcOH Step2 Azide Substitution Step1->Step2 NaN₃, DMF Step3 Asymmetric Reduction Step2->Step3 (R)-CBS catalyst, BH₃·SMe₂ Step4 Azide Reduction Step3->Step4 H₂, Pd/C Final (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL Step4->Final cluster_1 Assay Workflow Cell_Plating Plate HEK293 cells expressing hSERT, hNET, or hDAT Pre-incubation Pre-incubate cells with test compound Cell_Plating->Pre-incubation Substrate_Addition Add radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) Pre-incubation->Substrate_Addition Incubation Incubate to allow for transporter-mediated uptake Substrate_Addition->Incubation Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity by scintillation counting Lysis->Measurement Analysis Calculate IC₅₀ values Measurement->Analysis

Sources

Application

Application Notes and Protocols for the Use of Fluorinated Compounds as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Fluorine Advantage in Enzyme Inhibition The strategic incorporation of fluorine into small...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Fluorine Advantage in Enzyme Inhibition

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors. The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond, offer a powerful toolkit for modulating the pharmacological profile of a drug candidate.[1][2][3] This application note provides a comprehensive guide for researchers on the rationale, design, and practical application of fluorinated compounds as enzyme inhibitors, complete with detailed experimental protocols.

Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to permeate cell membranes.[2] Furthermore, the introduction of fluorine can block sites of metabolism, thereby enhancing the metabolic stability and bioavailability of a compound.[1][3][4] From a target engagement perspective, fluorine can participate in favorable interactions within an enzyme's active site, including hydrogen bonds and halogen bonds, leading to increased binding affinity and potency.[5]

This guide will delve into the mechanistic considerations of fluorinated inhibitors, provide step-by-step protocols for their characterization, and offer insights into the interpretation of the resulting data.

Mechanisms of Enzyme Inhibition by Fluorinated Compounds

Fluorinated compounds can inhibit enzyme activity through various mechanisms, each with distinct kinetic signatures. Understanding these mechanisms is crucial for rational drug design and lead optimization.

  • Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. The presence of fluorine can enhance the inhibitor's binding affinity for the active site.[5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5][6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic rate.[5]

  • Mechanism-Based (Suicide) Inhibition: The fluorinated compound acts as a substrate for the target enzyme. The enzyme's catalytic action on the inhibitor generates a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[7][8] α-fluorinated ketones, for example, can act as transition-state analogues for serine proteases, forming a stable hemiacetal adduct with the active site serine.[9]

Diagram: Mechanisms of Enzyme Inhibition

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mechanism_based Mechanism-Based Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Fluorinated Inhibitor ES->E Product E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Fluorinated Inhibitor ES_nc->E_nc Product ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_mb Enzyme EI_mb Enzyme-Inhibitor Complex E_mb->EI_mb + I I_mb Fluorinated Pro-inhibitor EI_reactive Reactive Intermediate EI_mb->EI_reactive Enzymatic Activation E_inactivated Inactivated Enzyme (Covalent Adduct) EI_reactive->E_inactivated

Caption: Mechanisms of enzyme inhibition by fluorinated compounds.

Experimental Protocols

Protocol 1: Determination of IC50 for a Fluorinated Enzyme Inhibitor

This protocol outlines a standard in vitro biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a fluorinated compound against a purified enzyme.

1. Materials and Reagents:

  • Purified target enzyme

  • Fluorinated inhibitor stock solution (e.g., 10 mM in DMSO)

  • Enzyme substrate

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

2. Experimental Procedure:

  • Prepare a serial dilution of the fluorinated inhibitor. A typical starting range is from 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.

  • Set up the assay plate. Include wells for:

    • Blank: Assay buffer only (no enzyme or substrate).

    • Negative Control (0% Inhibition): Enzyme and substrate in the presence of the vehicle (e.g., DMSO).

    • Positive Control (100% Inhibition): A known inhibitor of the enzyme, if available, or buffer without enzyme.

    • Test Wells: Enzyme, substrate, and varying concentrations of the fluorinated inhibitor.

  • Pre-incubation. Add the enzyme and the serially diluted inhibitor (or vehicle) to the appropriate wells.[10] Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[10] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the enzymatic reaction. Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction.[10]

  • Monitor the reaction. Measure the reaction rate over a defined period using a microplate reader. The detection method will depend on the assay format (e.g., monitoring the increase in absorbance of a colored product or the increase in fluorescence of a fluorogenic product).[11]

3. Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (0% inhibition).

    • % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition (MOI)

This protocol uses kinetic analysis to elucidate whether a fluorinated inhibitor acts via a competitive, non-competitive, or mixed-inhibition mechanism.

1. Experimental Design:

  • This experiment involves measuring the initial reaction rates at multiple substrate concentrations and multiple fixed inhibitor concentrations.

  • It is recommended to use at least five substrate concentrations ranging from 0.1x to 10x the Michaelis constant (Km) of the enzyme.

  • Choose at least three concentrations of the fluorinated inhibitor: one at the IC50, one above, and one below.

2. Procedure:

  • For each fixed inhibitor concentration (including a no-inhibitor control), perform a substrate titration experiment as described in Protocol 1.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

3. Data Analysis:

  • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This double-reciprocal plot is particularly useful for visualizing the mechanism of inhibition.[12]

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.

  • Fit the data to the appropriate enzyme inhibition models using non-linear regression to determine the inhibition constant (Ki).[13]

Protocol 3: Biophysical Confirmation of Direct Binding using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm the direct binding of a compound to a protein by measuring changes in the protein's thermal stability.[14]

1. Materials and Reagents:

  • Purified target enzyme

  • Fluorinated inhibitor

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a thermal melt curve

2. Procedure:

  • Prepare a master mix containing the enzyme and the fluorescent dye in the appropriate buffer.

  • Dispense the master mix into the wells of a PCR plate.

  • Add the fluorinated inhibitor (or vehicle control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

3. Data Analysis:

  • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

  • The midpoint of this transition is the melting temperature (Tm) of the protein.

  • A significant increase in the Tm in the presence of the fluorinated inhibitor compared to the vehicle control indicates that the compound binds to and stabilizes the protein.

Data Presentation and Interpretation

Table 1: Impact of Fluorine Substitution on Physicochemical Properties

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedThe C-F bond is strong and resistant to enzymatic cleavage, blocking metabolic hotspots.[3]
Lipophilicity IncreasedFluorine is more lipophilic than hydrogen, which can enhance membrane permeability.[4]
pKa Can be LoweredThe strong electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic or basic groups.[2]
Binding Affinity Often IncreasedFluorine can participate in favorable interactions (e.g., hydrogen bonds, halogen bonds) with the enzyme active site.[5]
Conformation Can be InfluencedThe introduction of fluorine can alter the preferred conformation of a molecule, potentially pre-organizing it for optimal binding.[2]

Workflow for Screening and Characterization of Fluorinated Enzyme Inhibitors

The following workflow provides a logical progression for identifying and characterizing novel fluorinated enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_screening Phase 1: Screening cluster_validation Phase 2: Hit Confirmation and Potency cluster_characterization Phase 3: Mechanism of Action Library Fluorinated Compound Library HTS High-Throughput Screening (HTS) Library->HTS Primary_Hits Primary Hits Identified HTS->Primary_Hits IC50 IC50 Determination (Protocol 1) Primary_Hits->IC50 Biophysical Direct Binding Confirmation (e.g., TSA - Protocol 3) IC50->Biophysical Confirmed_Hits Confirmed Hits Biophysical->Confirmed_Hits MOI Mechanism of Inhibition Studies (Protocol 2) Confirmed_Hits->MOI Selectivity Selectivity Profiling MOI->Selectivity Lead_Candidate Lead Candidate Selection Selectivity->Lead_Candidate

Caption: General workflow for identifying and characterizing fluorinated enzyme inhibitors.

Troubleshooting and Considerations

  • Compound Solubility: Fluorinated compounds can sometimes have poor aqueous solubility. Ensure that the compound is fully dissolved in the assay buffer and does not precipitate.

  • Assay Artifacts: Some compounds can interfere with the detection method (e.g., autofluorescence). Always run appropriate controls to identify and account for such artifacts.[15]

  • Toxicity: While the C-F bond is generally stable, inappropriate placement of fluorine can lead to metabolic activation and the formation of toxic metabolites.[16][17] Careful design and toxicological assessment are crucial.

  • Synthesis: The synthesis of complex fluorinated molecules can be challenging and may require specialized reagents and expertise.[18][19]

Conclusion

Fluorinated compounds represent a valuable class of enzyme inhibitors with significant potential in drug discovery. Their unique properties allow for the fine-tuning of a molecule's pharmacological profile to achieve enhanced potency, selectivity, and metabolic stability. The protocols and workflows detailed in this application note provide a robust framework for the successful identification, characterization, and optimization of novel fluorinated enzyme inhibitors. By understanding the underlying principles and employing rigorous experimental design, researchers can effectively leverage the power of fluorine to advance their drug discovery programs.

References

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis. Retrieved March 20, 2026, from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations | Open Access Journals - Research and Reviews. (2024, June 5). Research & Reviews. Retrieved March 20, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015, July 13). ACS Publications. Retrieved March 20, 2026, from [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). Europe PMC. Retrieved March 20, 2026, from [Link]

  • Fluorine in medicinal chemistry. (2007, December 13). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved March 20, 2026, from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026, March 29). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved March 20, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development. (2008, September). UNL Digital Commons. Retrieved March 20, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2014, October 2). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]

  • Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • The Dark Side of Fluorine. (2019, June 20). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). Protocols.io. Retrieved March 20, 2026, from [Link]

  • Biophysical methods in early drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Biophysical Assays. (n.d.). Charles River Laboratories. Retrieved March 20, 2026, from [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2017, June 28). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Biochemical and Biophysical Assays. (2023, January 19). Dalriada Drug Discovery. Retrieved March 20, 2026, from [Link]

  • Enzymatic synthesis of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Biophysical Analysis. (n.d.). Reaction Biology. Retrieved March 20, 2026, from [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2014, April 1). Bentham Science. Retrieved March 20, 2026, from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. Retrieved March 20, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. (2025, October 9). ACS Publications. Retrieved March 20, 2026, from [Link]

  • 6.4: Enzyme Inhibition. (2026, January 19). Biology LibreTexts. Retrieved March 20, 2026, from [Link]

  • Enzyme kinetics and hit validation in fluorimetric protease assays. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved March 20, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

Sources

Method

protocol for derivatization of amino alcohols for GC analysis

An Application Guide to the Derivatization of Amino Alcohols for Gas Chromatography (GC) Analysis For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of Amino Alcohols for Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential derivatization protocols required for the successful analysis of amino alcohols by Gas Chromatography (GC). Amino alcohols are bifunctional compounds containing both amino and hydroxyl groups, making them highly polar and non-volatile. These characteristics preclude their direct analysis by GC, which requires analytes to be thermally stable and volatile.[1][2][3] Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC separation and detection.[2][3][4] This document will detail the underlying principles, provide step-by-step protocols for the most effective derivatization techniques, and offer expert insights into method selection and troubleshooting.

The Foundational Challenge: Why Derivatization is Essential

The primary obstacle in the GC analysis of amino alcohols lies in the properties of their active hydrogen-containing functional groups (-OH and -NH₂). These groups lead to several analytical challenges:

  • Low Volatility: Strong intermolecular hydrogen bonding between amino alcohol molecules significantly raises their boiling points, preventing them from vaporizing in the GC inlet at typical operating temperatures.[5]

  • Thermal Instability: At the high temperatures of the GC injector port, many amino alcohols are prone to decomposition, leading to inaccurate quantification and the appearance of artifact peaks.[1]

  • Poor Peak Shape: The polar nature of these compounds causes them to interact strongly with the stationary phase and any active sites within the GC system (e.g., inlet liner, column). This results in broad, tailing peaks, which compromise resolution and sensitivity.[6]

Derivatization systematically addresses these issues by replacing the active hydrogens with nonpolar moieties. This "capping" of the functional groups disrupts hydrogen bonding, which increases volatility, enhances thermal stability, and dramatically improves chromatographic performance.[2][5]

Strategic Approaches: Silylation vs. Acylation

The two most robust and widely adopted derivatization strategies for amino alcohols are silylation and acylation. The choice between them depends on the specific amino alcohol, the desired sensitivity, the available detector, and the complexity of the sample matrix.

Silylation: The Workhorse of Derivatization

Silylation is arguably the most common derivatization technique for GC analysis.[7] It involves the replacement of an active hydrogen with a trialkylsilyl group, typically a trimethylsilyl (TMS) or a more sterically hindered tert-butyldimethylsilyl (TBDMS) group.[8]

The Chemistry: Silylating reagents react with the hydroxyl and amino groups to form silyl ethers and silyl amines, respectively. The reaction is a nucleophilic attack by the heteroatom (O or N) on the silicon atom of the silylating agent.

Key Reagents & Considerations:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) & N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): These are powerful and popular TMS donors.[5] MSTFA is often preferred because its by-products (N-methyltrifluoroacetamide) are more volatile than those of BSTFA, minimizing interference with early-eluting analyte peaks.[1] The silylating power of these reagents can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS), which helps to derivatize sterically hindered groups.[8]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives (reportedly 10,000 times more stable).[8] This makes MTBSTFA an excellent choice when sample workup involves aqueous steps or when long-term stability of the derivatized sample is required.[3]

Advantages of Silylation:

  • Versatile and effective for a wide range of compounds.

  • Reagents are highly reactive, often leading to rapid and complete derivatization.

  • Produces thermally stable derivatives with excellent chromatographic properties.

Trustworthiness & Self-Validation: A critical drawback of silylation is its extreme sensitivity to moisture.[7] The presence of even trace amounts of water will consume the reagent and can hydrolyze the newly formed derivatives, leading to incomplete reactions and poor reproducibility. Therefore, every silylation protocol must be a self-validating system:

  • Anhydrous Conditions: All glassware must be scrupulously dried, and solvents must be of high purity and anhydrous.

  • Reagent Blanks: A reagent blank (containing all solvents and reagents but no sample) must be run with every batch to check for contamination and reagent degradation.

  • Positive Controls: A known standard of the target amino alcohol should be derivatized and analyzed alongside the samples to confirm the reaction is proceeding as expected.

Acylation: Enhancing Stability and Detectability

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, converting the hydroxyl and amino groups into esters and amides, respectively.[4] Perfluorinated anhydrides are particularly useful in this regard.

The Chemistry: Reagents like trifluoroacetic anhydride (TFAA) react readily with both the alcohol and amine functionalities. The reaction is rapid and often driven to completion by the formation of a volatile byproduct (trifluoroacetic acid in the case of TFAA).[9]

Key Reagents & Considerations:

  • Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA): These perfluoroacylated reagents form stable, highly volatile derivatives. A significant advantage is that they introduce multiple fluorine atoms into the molecule, making the derivatives highly responsive to an Electron Capture Detector (ECD), which provides exceptional sensitivity for halogenated compounds.[9] TFAA is the most reactive and volatile of these anhydrides.

Advantages of Acylation:

  • Forms very stable derivatives.[9]

  • Less sensitive to moisture compared to silylation.

  • Ideal for trace analysis when using an ECD.[10]

  • Often used in confirmation testing for drugs of abuse.[9]

Trustworthiness & Self-Validation: While less moisture-sensitive than silylation, acylation reactions can produce acidic byproducts (except for TFAA) that can damage the GC column if not managed.[9]

  • Acid Scavengers: For reagents like PFPA and HFBA, a non-nucleophilic base such as pyridine or triethylamine (TEA) is often added to the reaction mixture.[9] This base acts as an acid scavenger, neutralizing the acidic byproduct and helping to drive the reaction to completion.

  • Post-Reaction Workup: Some protocols include a wash step (e.g., with aqueous ammonia) to remove excess reagent and byproducts before injection.[9]

Visualization of Derivatization Workflows

To ensure clarity and reproducibility, the general workflow and chemical transformations are illustrated below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Alcohol Sample (in solution or dried) Drydown Evaporate to Dryness (under N₂ stream) Sample->Drydown Solvent Reconstitute in Anhydrous Solvent Drydown->Solvent AddReagent Add Derivatizing Agent (e.g., MSTFA or TFAA) Solvent->AddReagent AddCat Add Catalyst/Base (if required) AddReagent->AddCat Incubate Incubate (Heat as required) AddCat->Incubate Inject Inject aliquot into GC-MS Incubate->Inject G cluster_reactants cluster_products AminoAlcohol R-CH(NH₂)-CH₂-OH (Amino Alcohol) MSTFA + 2 MSTFA Derivative R-CH(NH-TMS)-CH₂-O-TMS (Di-TMS Derivative) MSTFA->Derivative Heat, Solvent Byproduct + 2 N-Methyltrifluoroacetamide caption Figure 2. Silylation reaction using MSTFA.

Silylation reaction using MSTFA.

G cluster_reactants cluster_products AminoAlcohol R-CH(NH₂)-CH₂-OH (Amino Alcohol) TFAA + 2 (CF₃CO)₂O (TFAA) Derivative R-CH(NH-COCF₃)-CH₂-O-COCF₃ (Di-TFA Derivative) TFAA->Derivative Heat, Solvent Byproduct + 2 CF₃COOH caption Figure 3. Acylation reaction using TFAA.

Acylation reaction using TFAA.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific analyte and instrumentation. Always handle derivatization reagents in a fume hood with appropriate personal protective equipment.

Protocol 1: Silylation with MSTFA

This protocol is adapted for general-purpose analysis of amino alcohols where high volatility and good chromatographic performance are required. [1] Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample containing the amino alcohol (typically 10-100 µg) to a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried residue to redissolve it. Then, add 100 µL of MSTFA. [1][11]For difficult-to-derivatize or sterically hindered groups, a formulation of MSTFA + 1% TMCS can be used to increase reactivity. [11]3. Reaction Incubation: Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes. [11]Reaction times and temperatures are a critical optimization step; some amino alcohols may derivatize completely at room temperature, while others require heat. [12]4. Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection. An aliquot (typically 1 µL) of the reaction mixture is injected directly into the GC-MS.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is ideal for creating stable derivatives and is especially suited for applications requiring high sensitivity with an ECD. [9][10] Materials:

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Triethylamine (TEA) (optional, as an acid scavenger)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Step-by-Step Methodology:

  • Sample Preparation: Transfer the sample (typically 10-50 µg) to a reaction vial and ensure it is completely dry by evaporating the solvent under nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial. Then, add 100 µL of TFAA. [9][13]If the target analyte is sensitive to acid, or to drive the reaction, 20 µL of TEA can be added to the solvent before the TFAA. [9]3. Reaction Incubation: Cap the vial tightly and heat at 50-70°C for 15-30 minutes. [9]The high reactivity of TFAA often means shorter reaction times are sufficient. 4. Post-Reaction Cleanup: Cool the vial to room temperature. To remove excess TFAA and the trifluoroacetic acid byproduct, gently evaporate the contents to dryness under nitrogen. Reconstitute the derivatized residue in a known volume (e.g., 200 µL) of a non-polar solvent like hexane or ethyl acetate.

  • Analysis: The reconstituted sample is ready for GC analysis. This evaporation and reconstitution step ensures that corrosive materials are not injected onto the GC column.

Data Presentation: Choosing Your Derivatization Strategy

The selection of a derivatization reagent is a critical decision that impacts the entire analytical method. The table below summarizes key parameters to guide this choice.

ParameterSilylation (MSTFA/BSTFA)Silylation (MTBSTFA)Acylation (TFAA/PFPA)
Primary Advantage High reactivity, volatile by-productsHigh stability of derivativesHigh stability, ECD sensitivity
Reaction Speed Fast (15-60 min)Moderate to Slow (30-90 min)Very Fast (15-30 min)
Moisture Sensitivity Very HighModerateLow
Derivative Stability Moderate (hydrolyzes easily)Very High (hydrolysis resistant)Very High
Byproducts Volatile, neutralVolatile, neutralAcidic (can be corrosive)
Best for GC Detector FID, MSFID, MSECD, FID, MS
Common Use Case General screening, metabolomicsComplex matrices, aqueous workupTrace analysis, confirmation

Chiral Analysis of Amino Alcohols

Many amino alcohols are chiral, existing as enantiomers. Distinguishing between these enantiomers is often critical in pharmaceutical development and biological studies. Derivatization is a key strategy for this purpose. [14]The principle is to react the racemic amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA). [14]This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard (achiral) GC column. [14][15] Common Chiral Derivatizing Agents:

  • Mosher's Reagent (MTPA-Cl): α-methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with both amines and alcohols to form diastereomeric amides and esters. [14]* Chiral Chloroformates: Reagents like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) are used to derivatize amines and alcohols, forming volatile derivatives suitable for GC analysis. [14]

G Racemic Racemic Amino Alcohol (R-AA and S-AA) CDA + Enantiopure CDA (e.g., S-CDA) Racemic->CDA Diastereomers Diastereomer Pair (R-AA-S-CDA and S-AA-S-CDA) CDA->Diastereomers GC Separation on Achiral GC Column Diastereomers->GC Peak1 Peak 1 (R-AA-S-CDA) GC->Peak1 Different Retention Times Peak2 Peak 2 (S-AA-S-CDA) GC->Peak2

Logical workflow for chiral analysis via derivatization.

Conclusion and Expert Recommendations

The successful GC analysis of amino alcohols is entirely dependent on a well-designed and meticulously executed derivatization strategy. For general-purpose screening with GC-MS, silylation with MSTFA offers a fast and effective solution, provided that strictly anhydrous conditions are maintained. When samples require extensive cleanup, are in a complex matrix, or when derivative stability is paramount, silylation with MTBSTFA is the superior choice. For applications demanding the highest sensitivity, particularly in trace analysis for environmental or forensic samples, acylation with TFAA or other perfluoroacylating agents coupled with ECD detection is unparalleled. Finally, for stereospecific analysis, derivatization with a chiral reagent is an indispensable tool for resolving enantiomers on a standard achiral column. By understanding the chemistry and causality behind each protocol, researchers can develop robust, reliable, and validated methods for the quantification of amino alcohols in any application.

References

  • Rapid and Mild Silylation of β-amino Alcohols at Room Temperature Mediated by N-methylimidazole for Enhanced Detectability by Gas chromatography/electron Ionization Mass Spectrometry. PubMed Central. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Smart-publications.com. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. [Link]

  • TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Academia.edu. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • GC Derivatization Reagents. Obrnuta faza. [Link]

  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

Sources

Application

A Tiered Strategy for Characterizing Amino Alcohol Derivatives Using Cell-Based Assays

An Application Guide for Researchers Abstract Amino alcohol derivatives represent a versatile class of small molecules with significant therapeutic potential, demonstrating activities ranging from anticancer and antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Amino alcohol derivatives represent a versatile class of small molecules with significant therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to cardiovascular modulation.[1][2] The initial stages of drug discovery for these compounds rely heavily on robust and informative cell-based assays to determine their biological effects and elucidate their mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the activity of amino alcohol derivatives. We present a tiered approach, beginning with broad-spectrum cytotoxicity screening, progressing to detailed mechanistic assays for apoptosis and cell cycle arrest, and culminating in target-specific functional assays. Each section explains the causal logic behind experimental choices and provides detailed, field-proven protocols designed as self-validating systems.

The Rationale for a Tiered Assay Approach

In early-stage drug discovery, efficiency and logical progression are paramount. A tiered or cascaded approach to screening prevents the premature allocation of resources to compounds with undesirable properties while ensuring that promising candidates are thoroughly characterized. This strategy allows for the rapid identification of active compounds from a larger library, followed by increasingly complex and specific assays to build a comprehensive biological profile. Our proposed workflow moves from general cellular health to the specific molecular events triggered by the amino alcohol derivative.

G T1 Assess General Cellular Effects (Cytotoxicity & Viability) T2_A Apoptosis Assays (Annexin V, Caspase Activity) T1->T2_A Is the compound active? T2_B Cell Cycle Analysis T1->T2_B Is the compound active? T3_A GPCR Modulation (e.g., cAMP Assays) T2_A->T3_A How does it work? T3_B Enzyme Inhibition (e.g., Kinase Assays) T2_A->T3_B How does it work? T3_C Ion Channel Modulation (e.g., Membrane Potential) T2_A->T3_C How does it work? T2_B->T3_A How does it work? T2_B->T3_B How does it work? T2_B->T3_C How does it work?

Figure 1: A tiered workflow for characterizing amino alcohol derivatives.

Tier 1: Primary Screening - Is the Compound Biologically Active?

The first crucial question is whether the compound has any effect on cell health. Cytotoxicity and cell viability assays are the workhorses of primary screening, providing a broad measure of a compound's impact on a cell population.[3][4] These assays are typically colorimetric or fluorometric, making them amenable to high-throughput screening in 96- or 384-well formats.

Principle of Viability vs. Cytotoxicity

It is critical to understand the distinction between these endpoints.

  • Cell Viability Assays measure parameters of healthy, metabolically active cells. A decrease in signal indicates either cell death or an inhibition of proliferation (a cytostatic effect).[5]

  • Cytotoxicity Assays directly measure markers of cell death, such as the loss of membrane integrity.[5]

Running these assays in parallel provides a more complete picture. For example, a compound that reduces viability without increasing cytotoxicity may be cytostatic, a valuable property for certain therapeutic applications.

Recommended Assays: A Comparative Overview
Assay TypePrincipleAdvantagesDisadvantages
WST-1 / XTT Cleavage of a water-soluble tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[6][7]One-step procedure, higher sensitivity than MTT, non-toxic to cells.[7]Signal can be affected by changes in cellular metabolism.
MTT Cleavage of a tetrazolium salt by mitochondrial dehydrogenases into an insoluble purple formazan, requiring a solubilization step.[8][9]Well-established, inexpensive.Requires a solubilization step, formazan crystals can be toxic.
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the medium upon cell lysis (necrosis or late apoptosis).[5][10]Directly measures cytotoxicity; can be multiplexed with viability assays.Does not detect early apoptosis or cytostatic effects.
Protocol 2.1: WST-1 Cell Viability Assay

This protocol is designed to quantify cell viability by measuring the metabolic activity of a cell population.

Causality Behind Choices: We prioritize the WST-1 assay over MTT for primary screening due to its single-step, "add-and-read" nature, which reduces handling errors and is better suited for high-throughput applications.[7] Its water-soluble formazan product eliminates the need for a harsh solubilization step that is required for MTT.[7][11]

Self-Validating System:

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.[10]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to confirm the assay can detect cell death.

  • Untreated Control: Represents 100% cell viability.

  • Media Blank: Wells with media and WST-1 reagent but no cells, to determine background absorbance.

Materials:

  • WST-1 Cell Proliferation Reagent (e.g., from Millipore or Sigma-Aldrich).[6][11]

  • 96-well flat-bottom tissue culture plates.

  • Cell line of interest in appropriate culture medium.

  • Amino alcohol derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 420-480 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the amino alcohol derivatives. Add the compounds to the wells (e.g., 10 µL of a 10X stock) to achieve the final desired concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: Add 10 µL of WST-1 reagent directly to each well.[6][12]

  • Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time may vary by cell type and should be determined empirically by monitoring color development.[7]

  • Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous solution.[6] Measure the absorbance at ~440 nm.

Data Analysis:

  • Subtract the average absorbance of the media blank from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of the cell viability).

Tier 2: Mechanistic Elucidation - How is the Compound Affecting the Cells?

If a compound demonstrates activity in Tier 1, the next step is to understand the underlying mechanism. For cytotoxic compounds, a key question is whether they induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[5][13]

G cluster_pathways Apoptotic Pathways cluster_assays Detection Assays Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 (Initiator) Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 Casp9->Casp37 Cell Death Cell Death Casp37->Cell Death CaspaseAssay Caspase-3/7 Assay (Enzymatic Activity) Casp37->CaspaseAssay PI Propidium Iodide (Membrane Integrity) Cell Death->PI Late Apoptosis/ Necrosis AnnexinV Annexin V Assay (PS Translocation) Cell State Cell State Cell State->AnnexinV Early Apoptosis

Figure 2: Key events in apoptosis and their corresponding detection assays.

Differentiating Apoptosis and Necrosis with Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][13]

Principle:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[14][15] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be bound by fluorescently-labeled Annexin V.[15][16]

  • Propidium Iodide (PI): A fluorescent DNA-intercalating agent that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][17]

Interpreting Results:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often due to mechanical damage).

Protocol 3.1: Apoptosis Detection by Annexin V-FITC and PI Staining

Causality Behind Choices: This dual-staining method provides a quantitative snapshot of the different stages of cell death, offering far more granular information than a simple viability assay.[13][17] It is crucial for determining if a compound's cytotoxic effect is mediated through a controlled, programmed pathway (apoptosis), which is often a desirable trait for anticancer agents.[8][16]

Self-Validating System:

  • Unstained Control: To set baseline fluorescence.

  • PI Only Control: To set compensation for spectral overlap.

  • Annexin V-FITC Only Control: To set compensation for spectral overlap.

  • Positive Control: Cells treated with an apoptosis-inducing agent (e.g., etoposide or staurosporine) to validate the staining procedure.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

  • 6-well plates or T-25 flasks.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the amino alcohol derivative at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (which contains dead/detached cells). Wash the attached cells with PBS, then detach them using a gentle enzyme like TrypLE™ (avoiding EDTA if possible, as Annexin V binding is calcium-dependent).[18] Combine the detached cells with the cells from the medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.[8]

Measuring Caspase Activation

Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of executioner caspases like caspase-3 and caspase-7 provides direct biochemical evidence of apoptosis.[14][19]

Protocol 3.2: Caspase-3/7 Activity Assay (Luminescent)

Causality Behind Choices: A luminescent assay is chosen for its high sensitivity and broad dynamic range. It directly measures the enzymatic activity central to the apoptotic cascade, providing strong mechanistic validation for results observed in the Annexin V assay. The "add-mix-read" format is also highly amenable to a plate-based format.

Principle: The assay utilizes a proluminescent substrate containing the caspase-3/7 recognition sequence (DEVD).[18] When active caspase-3/7 is present in apoptotic cells, it cleaves the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to caspase activity.

Materials:

  • Luminescent Caspase-Glo® 3/7 Assay kit (or similar).

  • White-walled, clear-bottom 96-well plates (for luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in Protocol 2.1. It is advisable to run a parallel plate for a viability assay (e.g., WST-1) to normalize the caspase activity to the number of viable cells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells).

  • Plot the luminescent signal versus compound concentration.

  • (Optional but recommended) Normalize the caspase signal to the viability data from the parallel plate to express caspase activity on a per-cell basis.

Tier 3: Target-Specific Activity - What is the Molecular Target?

Many amino alcohol derivatives have well-defined molecular targets. For example, a large class function as β-adrenergic receptor (β-blocker) antagonists, while others may inhibit specific enzymes like sphingosine kinase or modulate ion channels.[20][21][22] Assays in this tier are designed to test for engagement with these specific targets.

GPCR Modulation: The cAMP Assay

For amino alcohol derivatives suspected of acting on Gs or Gi-coupled GPCRs (like β-adrenergic receptors), measuring the downstream second messenger cyclic AMP (cAMP) is a direct functional readout.[23][24]

Principle:

  • Gs-coupled receptors (e.g., β-adrenergic): Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist (like a β-blocker) will prevent this increase.

  • Gi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this decrease.

Protocol 4.1: Competitive cAMP Assay for β-Adrenergic Receptor Antagonism

Causality Behind Choices: This functional assay directly measures the biological consequence of receptor engagement (or lack thereof) in a cellular context.[25] It allows for the determination of a compound's potency (IC50) as an antagonist and can distinguish between full and partial antagonists. It provides more physiologically relevant data than a simple binding assay.[20]

Self-Validating System:

  • Basal Control: Cells without any treatment to measure baseline cAMP.

  • Agonist Control: Cells treated with a known β-receptor agonist (e.g., isoproterenol) to measure the maximum cAMP response.

  • Positive Antagonist Control: Cells treated with a known β-blocker (e.g., propranolol) plus the agonist to confirm assay performance.

Materials:

  • Cell line expressing the target β-adrenergic receptor (e.g., CHO-K1 cells stably expressing human β1-adrenoceptor).[20]

  • A sensitive cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Isoproterenol (agonist).

  • Propranolol (control antagonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed cells in the appropriate assay plate (e.g., 384-well) and incubate overnight.

  • Compound Pre-incubation: Wash the cells and add the amino alcohol derivatives at various concentrations in stimulation buffer (containing a PDE inhibitor). Incubate for 15-30 minutes to allow the compounds to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist isoproterenol (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the basal controls.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the specific kit manufacturer's protocol.

  • Data Acquisition: Read the plate on the appropriate instrument (e.g., HTRF-compatible reader).

Data Analysis:

  • Normalize the data, setting the basal control as 0% and the agonist-only control as 100% stimulation.

  • Plot the % inhibition against the log concentration of the amino alcohol derivative.

  • Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Enzyme Inhibition: Sphingosine Kinase (SphK) Case Study

Some amino alcohol derivatives are known to inhibit lipid kinases like SphK1 and SphK2.[21][26]

Principle: A common method to measure kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction.[27] In the presence of an inhibitor, less ATP is used, resulting in a higher signal in an ATP detection assay (e.g., luminescence-based).

Assay Outline:

  • Prepare Cell Lysate: Culture cells known to express the target kinase and prepare a lysate containing the active enzyme.

  • Kinase Reaction: In a microplate, combine the cell lysate, the kinase's substrate (e.g., sphingosine for SphK), and the amino alcohol derivative inhibitor.

  • Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate for an optimized period (e.g., 30-60 minutes).[27]

  • Detect Remaining ATP: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent). The resulting luminescent signal is inversely proportional to the kinase activity.[27]

  • Data Analysis: Calculate the % inhibition relative to a no-inhibitor control and determine the IC50 of the compound.

References

  • A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG LABTECH. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. [Link]

  • Predicting in vivo cardiovascular properties of β-blockers from cellular assays - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (2025, July 29). Creative Diagnostics. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - SciELO. (n.d.). SciELO. [Link]

  • Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC. (2020, March 12). National Center for Biotechnology Information. [Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience. (n.d.). Elabscience. [Link]

  • CytoSelect™ WST-1 Cell Proliferation Assay Reagent. (n.d.). Cell Biolabs. [Link]

  • Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Heteroatoms in Their Tail Structure - MDPI. (2022, January 10). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025, October 17). ResearchGate. [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed. (2011, April 15). PubMed. [Link]

  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. (2017, March 17). YouTube. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed. (2011, July 14). PubMed. [Link]

  • GPCR Functional Assay Technology - Tanso Biosciences. (n.d.). Tanso Biosciences. [Link]

  • Synthesis and Antiproliferative Effects of Amino-Modified Perillyl Alcohol Derivatives - MDPI. (2014, May 22). MDPI. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - MDPI. (2023, August 19). MDPI. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed. (n.d.). PubMed. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. (2019, November 18). ACS Publications. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - ResearchGate. (2025, October 13). ResearchGate. [Link]

  • Structural basis for alcohol modulation of a pentameric ligand-gated ion channel - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. (2019, September 1). PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - MDPI. (2022, March 22). MDPI. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethanol action on excitatory amino acid activated ion channels - PubMed. (n.d.). PubMed. [Link]

  • Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications - MDPI. (n.d.). MDPI. [Link]

  • Increased Number of Beta-Adrenoceptors in Cultured Heart Cells after Propranolol Withdrawal - J-Stage. (n.d.). J-Stage. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical yield-limiting steps encountered during the synthesis of 1-amino-1-(4-fluoro-3-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical yield-limiting steps encountered during the synthesis of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This molecule belongs to the regiocomplementary 1-amino-1-arylpropan-2-ol family, which are highly valuable building blocks in medicinal chemistry[1]. However, their synthesis requires strict mechanistic control over regioselectivity and intermediate reduction[2].

Below, you will find a mechanistic overview, troubleshooting FAQs, self-validating protocols, and quantitative data to optimize your synthetic workflows.

Part 1: Synthesis Workflow & Mechanistic Overview

The most robust route to synthesize this target avoids direct amination (which risks over-alkylation) and instead utilizes a three-step sequence: Epoxidation, Regioselective Azidolysis, and Staudinger Reduction.

SynthesisWorkflow Start 1-(4-fluoro-3-methylphenyl) prop-1-ene Epox Epoxidation (mCPBA, NaHCO3) Start->Epox Inter1 1-(4-fluoro-3-methylphenyl) -1,2-epoxypropane Epox->Inter1 Azide Regioselective Azidolysis (NaN3, ZnCl2, pH 4.2) Inter1->Azide Inter2 1-azido-1-(4-fluoro-3-methylphenyl) propan-2-ol Azide->Inter2 Reduct Staudinger Reduction (PPh3, H2O, 60°C) Inter2->Reduct Target 1-Amino-1-(4-fluoro-3-methylphenyl) propan-2-ol Reduct->Target

Figure 1: Three-step synthetic workflow from substituted propene to the target amino alcohol.

Part 2: Troubleshooting FAQs

Q1: Why is my regioselectivity poor during the epoxide ring-opening step (yielding the 2-azido-1-ol byproduct)? Causality & Insight: When opening an unsymmetrical aryl epoxide with sodium azide (NaN₃), the reaction can proceed via nucleophilic attack at the benzylic carbon (C1) or the aliphatic carbon (C2). Aryl epoxides inherently favor benzylic attack because the aromatic ring stabilizes the partial positive charge at C1 in the transition state[3]. However, under strictly basic or unbuffered conditions, steric hindrance can drive the azide to attack the less hindered C2 position. Solution: Shift the mechanism to a more Sₙ1-like pathway. Employ a Lewis acid catalyst (e.g., ZnCl₂) or conduct the reaction in a buffered aqueous system at pH 4.2[4]. The acid coordinates with the epoxide oxygen, further weakening the benzylic C-O bond and driving near-exclusive azide attack at C1.

RegioselectivityLogic Epoxide Aryl Epoxide Intermediate Basic Basic/Neutral pH (Steric Control) Epoxide->Basic Unoptimized Acidic Lewis Acid / pH 4.2 (Electronic Control) Epoxide->Acidic Optimized C2 C2 Attack (Minor/Undesired) 2-azido-1-ol Basic->C2 Increased C1 C1 Attack (Major/Desired) 1-azido-2-ol Basic->C1 Decreased Acidic->C1 SN1-like Transition State

Figure 2: Mechanistic logic governing the regioselective azidolysis of aryl epoxides.

Q2: Why does my overall yield drop significantly during the reduction of the azide intermediate? Causality & Insight: Reduction of the 1-azido-2-ol intermediate is often attempted via catalytic hydrogenation (Pd/C). While aryl fluorides are generally stable, catalyst poisoning from trace azide salts or unexpected defluorination under harsh H₂ pressures can occur. Solution: Switch to a Staudinger reduction using triphenylphosphine (PPh₃) and water. This method is highly chemoselective. The primary cause of low yield in Staudinger reactions is the incomplete hydrolysis of the intermediate iminophosphorane. Ensure a stoichiometric excess of water (at least 10 eq) and elevate the temperature to 60°C during the hydrolysis phase to drive the reaction to completion.

Q3: How can I prevent the degradation of the epoxide during the initial mCPBA oxidation? Causality & Insight: Epoxidation of the propene precursor with meta-chloroperoxybenzoic acid (mCPBA) generates m-chlorobenzoic acid as a stoichiometric byproduct. This highly acidic environment can cause premature, non-selective ring-opening of the sensitive aryl epoxide. Solution: Buffer the reaction mixture with a biphasic system containing saturated aqueous NaHCO₃. This neutralizes the acid immediately as it forms, preserving the epoxide ring for the controlled azidolysis step.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol below includes built-in analytical checkpoints so you can validate the success of the step before proceeding.

Protocol A: Regioselective Azidolysis

Objective: Synthesis of 1-azido-1-(4-fluoro-3-methylphenyl)propan-2-ol.

  • Preparation: Dissolve 1-(4-fluoro-3-methylphenyl)-1,2-epoxypropane (10.0 mmol) in 20 mL of a 4:1 Acetone/H₂O mixture.

  • Catalysis: Add ZnCl₂ (1.0 mmol, 0.1 eq) to the solution and stir for 5 minutes at room temperature to allow Lewis acid coordination with the epoxide oxygen.

  • Nucleophilic Attack: Add NaN₃ (30.0 mmol, 3.0 eq) portion-wise to avoid clumping.

  • Reaction: Heat the mixture to 50°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the epoxide spot is consumed.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Take an IR spectrum of the crude oil. A successful reaction is confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ and the disappearance of the epoxide C-O stretch at ~850 cm⁻¹.

Protocol B: Staudinger Reduction

Objective: Synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

  • Preparation: Dissolve the crude azido-alcohol (approx. 10.0 mmol) in 30 mL of anhydrous THF.

  • Phosphine Addition: Cool the flask to 0°C and add PPh₃ (12.0 mmol, 1.2 eq) portion-wise. Stir at room temperature for 2 hours. Visual cue: Nitrogen gas evolution will occur. Wait until bubbling completely ceases, indicating full formation of the iminophosphorane.

  • Hydrolysis: Add H₂O (100.0 mmol, 10 eq) and heat the reaction to 60°C for 6 hours.

  • Workup: Remove THF in vacuo. Dissolve the residue in 1M aqueous HCl and wash with Et₂O (2 x 20 mL) to remove triphenylphosphine oxide (TPPO) byproducts. Basify the aqueous layer to pH 12 with 2M NaOH, and extract the free amine with CH₂Cl₂ (3 x 20 mL). Dry and concentrate.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The target compound (C₁₀H₁₄FNO) must show a dominant [M+H]⁺ peak at m/z 184.1 . IR should show broad N-H and O-H stretching bands between 3300-3400 cm⁻¹ , with the complete absence of the 2100 cm⁻¹ azide peak.

Part 4: Quantitative Data Presentation

The table below summarizes the optimization data for the regioselective azidolysis step, demonstrating the causal relationship between pH/Lewis acid modifiers and the resulting C1:C2 attack ratio.

Reaction ConditionsAdditive / pHRegioselectivity (C1 : C2 ratio)Isolated Yield (%)
NaN₃, H₂O, 50°CNone (pH ~9.5)70 : 3065%
NaN₃, H₂O/AcOH, 50°CBuffered (pH 4.2)95 : 588%
NaN₃, H₂O/Acetone, 50°C ZnCl₂ (0.1 eq) 98 : 2 92%

Note: The optimized ZnCl₂ condition provides the highest yield and near-perfect regioselectivity by enforcing an Sₙ1-like transition state without requiring harsh acidic environments.

Part 5: References
  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Source: Advanced Synthesis & Catalysis (Universidad de Oviedo) URL:

  • Highly Enantioselective and Regioselective Biocatalytic Azidolysis of Aromatic Epoxides Source: Organic Letters (ACS Publications) URL:

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction Source: Journal of Organic Chemistry (Carnegie Mellon University) URL:

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can dramatically enhance the metabolic stability and bioavailability of molecules, making fluorinated aromatics highly valuable in pharmaceuticals and agrochemicals.[1][2][3][4] However, these same properties present significant synthetic challenges.[1][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of fluorinated aromatic compounds, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

One of the most frequent challenges is a lower-than-expected or complete absence of the desired fluorinated product. This can stem from a variety of factors, from reagent quality to reaction conditions.

Question: My nucleophilic or electrophilic fluorination reaction is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low yields in fluorination reactions are a common hurdle. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Reagent Inactivity or Degradation:

    • Cause: Many fluorinating agents are sensitive to moisture and can degrade over time, especially with improper storage.[6] For instance, nucleophilic fluoride sources like potassium fluoride (KF) are highly hygroscopic.[7] Electrophilic reagents like DAST (diethylaminosulfur trifluoride) can also decompose.[6]

    • Troubleshooting Steps:

      • Use a fresh batch of the fluorinating reagent. Ensure it has been stored under anhydrous conditions.[6]

      • For nucleophilic reactions using fluoride salts, consider drying the salt in vacuo before use or using spray-dried KF.

      • If using a reagent like DAST, consider titrating it to determine its activity before use.

  • Suboptimal Reaction Conditions:

    • Cause: Fluorination reactions are often highly sensitive to temperature, solvent, and reaction time.

    • Troubleshooting Steps:

      • Temperature: Some reactions require heating to proceed at a reasonable rate.[6] Conversely, excessive heat can lead to decomposition or side reactions. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.

      • Solvent: The choice of solvent is critical. For nucleophilic aromatic substitution (SNAr), polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used.[6] However, be aware of solvent compatibility with your fluorinating agent. For example, Selectfluor®, a popular electrophilic fluorinating agent, can react exothermically with DMF.[6] Ensure the solvent is rigorously dried, as water can quench both nucleophilic and electrophilic reagents.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time.

  • Poor Leaving Group (for Nucleophilic Fluorination):

    • Cause: The efficiency of SNAr reactions is highly dependent on the nature of the leaving group.

    • Troubleshooting Steps:

      • The typical reactivity order for leaving groups in SNAr is -F > -NO₂ > -OTs > -SO₂Ph > -Cl, -Br, -I.

      • If your substrate has a poor leaving group, consider converting it to a more reactive one, such as a sulfonate ester.[6]

  • Insufficient Activation of the Aromatic Ring (for SNAr):

    • Cause: Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[8]

    • Troubleshooting Steps:

      • Evaluate the electronic properties of your substrate. If the ring is not sufficiently electron-deficient, the reaction may not proceed.

      • Consider if a different synthetic strategy, such as electrophilic fluorination, might be more suitable for your substrate.

  • Product Inhibition:

    • Cause: In some cases, the desired product can inhibit the reaction, leading to low conversions.[9]

    • Troubleshooting Steps:

      • If you suspect product inhibition, try running the reaction with a stoichiometric amount of product added at the beginning to see if it stalls the reaction.[9]

      • If product inhibition is confirmed, exploring different solvents or reaction conditions may be necessary to overcome this effect.[9]

Workflow for Troubleshooting Low Yields

Caption: A step-by-step workflow for troubleshooting low yields.

Issue 2: Poor Regioselectivity

Obtaining the desired constitutional isomer is a significant challenge in the fluorination of substituted aromatic compounds.

Question: My fluorination reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common problem influenced by electronic and steric factors.[10] The approach to improving it depends on whether you are performing an electrophilic or nucleophilic substitution.

Electrophilic Aromatic Fluorination
  • Cause: In electrophilic aromatic substitution (EAS), the regioselectivity is primarily governed by the directing effects of the substituents already on the aromatic ring. Activating groups (e.g., -OR, -R) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[10][11] Halogens are an exception, being deactivating yet ortho, para-directing.[10]

  • Troubleshooting Steps:

    • Re-evaluate Directing Groups: Confirm the directing effect of your substituents. If you have an activating group and are getting a significant amount of the meta product, it could indicate a competing reaction pathway.[10]

    • Steric Hindrance: Bulky substituents can disfavor ortho substitution, leading to a higher proportion of the para product.[10] If the ortho isomer is desired, consider using a less bulky directing group if possible.

    • Choice of Fluorinating Reagent: Highly reactive electrophilic fluorine sources may be less selective. Consider using a milder reagent. Selectfluor® is a widely used reagent known for good regioselectivity in many cases.[10]

    • Solvent and Temperature Effects: While less pronounced than in SNAr, the solvent can influence selectivity. Experiment with solvents of varying polarity.[10] Higher temperatures can sometimes decrease selectivity, so try running the reaction at a lower temperature.[10]

Nucleophilic Aromatic Fluorination (SNAr)
  • Cause: Regioselectivity in SNAr is determined by the position of electron-withdrawing groups relative to potential leaving groups. The fluoride ion will preferentially attack the carbon atom that is most electron-deficient.

  • Troubleshooting Steps:

    • Analyze Electronic Activation: The strongest electron-withdrawing group will most effectively activate the ortho and para positions for nucleophilic attack. If you have multiple leaving groups, the one at the most activated position will be substituted.

    • Leaving Group Ability: While electronic activation is primary, the nature of the leaving group also plays a role. If you have two positions with similar electronic activation, the better leaving group may be preferentially substituted.

Decision Tree for Improving Regioselectivity

Regioselectivity_Troubleshooting Start Poor Regioselectivity ReactionType Reaction Type? Electrophilic (EAS) Nucleophilic (SNAr) Start->ReactionType EAS_Check Evaluate Directing Groups & Sterics ReactionType:eas->EAS_Check SNAr_Check Analyze Ring Activation (EWGs) ReactionType:snar->SNAr_Check EAS_Reagent Change Fluorinating Reagent (e.g., milder) EAS_Check->EAS_Reagent EAS_Conditions Modify Solvent/Temperature EAS_Reagent->EAS_Conditions ImprovedSelectivity Improved Regioselectivity EAS_Conditions->ImprovedSelectivity SNAr_LeavingGroup Assess Leaving Group Ability SNAr_Check->SNAr_LeavingGroup SNAr_LeavingGroup->ImprovedSelectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Decomposition of Starting Material or Product

The harsh conditions sometimes required for fluorination can lead to the degradation of sensitive functional groups on the starting material or the newly formed product.

Question: I'm observing significant decomposition and tarring in my reaction mixture. What are the likely causes and how can I mitigate this?

Answer: Decomposition is often a sign that the reaction conditions are too harsh for your substrate or that an incompatible combination of reagents and solvents is being used.

  • Cause:

    • Highly Reactive Reagents: Some fluorinating agents are extremely reactive and can lead to non-selective reactions or decomposition.[7] For example, elemental fluorine (F₂) is highly reactive and often leads to a mixture of products.[12][13]

    • Incompatible Solvents: As mentioned, some fluorinating reagents can react violently with certain solvents.[6]

    • High Temperatures: Elevated temperatures can promote side reactions and decomposition.

    • Presence of Sensitive Functional Groups: Your substrate may contain functional groups that are not stable to the reaction conditions.

  • Troubleshooting Steps:

    • Use a Milder Fluorinating Agent: If using a highly reactive reagent, switch to a more stable and selective one, such as an N-F reagent like Selectfluor® or NFSI (N-Fluorobenzenesulfonimide).[12]

    • Verify Solvent Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent.

    • Lower the Reaction Temperature: Start the reaction at a lower temperature and slowly warm it if necessary.

    • Protect Sensitive Functional Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the fluorination conditions and can be removed later.

    • Consider Late-Stage Fluorination: Introducing the fluorine atom later in the synthetic sequence can avoid exposing sensitive functionalities to harsh fluorination conditions.[1][5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of synthesizing fluorinated aromatic compounds.

Q1: What are the most common types of fluorinating reagents and their primary applications?

A1: Fluorinating reagents are broadly classified as electrophilic ("F⁺") or nucleophilic ("F⁻") sources.

Reagent TypeExamplesPrimary ApplicationsProsCons
Electrophilic (N-F Reagents) Selectfluor®, NFSI, NFOBSFluorination of electron-rich aromatics and alkenes.[12]Generally stable, easy to handle solids.[7][12]Can be expensive; reactivity can be insufficient for deactivated systems.[14]
Nucleophilic (Fluoride Salts) KF, CsF, TBAFSNAr reactions on electron-poor aromatics.Inexpensive and readily available.[15]Low solubility, hygroscopic, and can be strongly basic, leading to side reactions.[15][16]
Deoxyfluorinating Reagents DAST, Deoxo-Fluor®Conversion of alcohols to alkyl fluorides.[3]Effective for deoxyfluorination.Can be thermally unstable and sensitive to moisture.[6]
Gaseous Reagents F₂, SF₄, ClF₃Industrial-scale fluorinations.Powerful and cost-effective for certain applications.Highly toxic, corrosive, and require specialized handling equipment.[7][17]

Q2: What are the critical safety precautions when working with fluorinating agents?

A2: Safety is paramount when handling fluorinating agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (metal-framed are preferred over plastic), a face shield, a flame-resistant lab coat, and gloves resistant to fluorine compounds (e.g., neoprene).[17][18]

  • Ventilation: All work must be conducted in a well-ventilated fume hood.[17] For gaseous fluorinating agents, a dedicated gas cabinet is recommended.[17]

  • Material Compatibility: Use equipment made of compatible materials. For gaseous fluorine, metals like nickel, Monel, and stainless steel are recommended.[17] Polytetrafluoroethylene (PTFE) is a suitable polymer.[17]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[18] Be familiar with first aid procedures for exposure to fluorine and hydrogen fluoride (HF), which may form from reactions with moisture.[18] Calcium gluconate gel should be available for skin contact with HF.

  • Quenching: Be aware of potentially violent reactions when quenching. For example, many "F⁺" reagents can react exothermically with common solvents like DMF and DMSO.[6]

Q3: How do I purify my fluorinated aromatic compound?

A3: The purification strategy will depend on the properties of your compound and the impurities present.

  • Aqueous Workup: Acidic impurities, such as hydrogen halides, can often be removed by washing the organic layer with an aqueous solution of a mild base (e.g., sodium bicarbonate).[19]

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying organic compounds. However, the high polarity of some fluorinated compounds can make this challenging. Reverse-phase chromatography may be a suitable alternative.

  • Distillation: For volatile liquid products, distillation can be an effective purification method.[20]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Q4: What analytical techniques are best for characterizing my fluorinated products?

A4: A combination of analytical techniques is typically used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most direct method for observing the incorporation of fluorine into your molecule. The chemical shift and coupling constants provide valuable structural information.

    • ¹H and ¹³C NMR: These will show characteristic splitting patterns due to coupling with the fluorine atom(s).

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying components in a reaction mixture.[21][22][23]

  • Infrared (IR) Spectroscopy: The C-F bond stretch typically appears in the region of 1000-1400 cm⁻¹, but this can be a crowded region of the spectrum.

References

  • Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
  • Electrophilic fluorination - Wikipedia. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available from: [Link]

  • Application Notes and Protocols for Handling Gessoous Fluorinating Agents - Benchchem.
  • Recent advances in green fluorine chemistry. Available from: [Link]

  • Fluorine. Available from: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC. Available from: [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Available from: [Link]

  • Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective - PubMed. Available from: [Link]

  • Nucleophilic Fluorination - The Doyle Group - UCLA. Available from: [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. Available from: [Link]

  • Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis | Request PDF - ResearchGate. Available from: [Link]

  • 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

    • ANALYTICAL METHODS. Available from: [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC. Available from: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available from: [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation - Chinese Chemical Society. Available from: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available from: [Link]

  • US1946195A - Purification of organic fluorine compounds - Google Patents.
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters - ACS Publications. Available from: [Link]

  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. Available from: [Link]

  • Troubleshooting low yields in nucleophilic substitution with selenolates - Benchchem.
  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry | ConnectSci. Available from: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available from: [Link]

  • Investigating Reactivity and Selectivity in a Palladium-Catalyzed Heteroleptic Ligand System for Electrophilic Arene Fluorination | Journal of the American Chemical Society. Available from: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. Available from: [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. Available from: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. Available from: [Link]

  • US2343744A - Separation and purification of aromatic compounds - Google Patents.
  • Purification of Fluorine by Distillation - SciSpace. Available from: [Link]

  • introduction to regioselectivity in aromatic reactions - YouTube. Available from: [Link]

  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Prepared by: Senior Application Scientist, Gemini Labs Welcome to the dedicated technical support guide for the chiral resolution of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the dedicated technical support guide for the chiral resolution of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming common challenges encountered during the separation of this and structurally similar chiral amino alcohols. The guide is structured into two primary resolution strategies: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Resolution by Diastereomeric Salt Crystallization

This classical method remains one of the most cost-effective and scalable techniques for chiral resolution.[1] It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[2] Because diastereomers possess different physical properties, such as solubility, they can be separated by selective crystallization.[1][2]

Core Workflow: Diastereomeric Salt Crystallization

The overall process involves forming the salts, selectively crystallizing one, isolating it, and then liberating the desired enantiomer from the resolving agent.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Isolation & Analysis racemate Racemic Amino Alcohol (R/S Mixture) reaction Reaction in Optimal Solvent racemate->reaction agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) agent->reaction salts Diastereomeric Salts in Solution (R-R' and S-R') reaction->salts crystallization Induce Crystallization (Cooling / Anti-Solvent) salts->crystallization separation Separation (Filtration) Isolate Less Soluble Salt crystallization->separation solid Solid Diastereomeric Salt (Enriched, e.g., R-R') separation->solid mother_liquor Mother Liquor (Enriched in S-R') separation->mother_liquor liberation Liberate Amine (Base/Acid Wash) solid->liberation enantiomer Purified Enantiomer (e.g., R-Amine) liberation->enantiomer analysis Analyze Purity (ee%) (Chiral HPLC) enantiomer->analysis G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Racemic Analyte (1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol) col_select Select CSPs (e.g., Polysaccharide-based) start->col_select mode_select Select Mobile Phase Mode (Normal, Polar Organic, Reversed) col_select->mode_select screen Screen Columns & Modes (Isocratic Elution) mode_select->screen evaluate Evaluate Resolution (Rs) Is Rs > 1.5? screen->evaluate optimize Optimize Mobile Phase (Modifier %, Additive Conc.) evaluate->optimize No final Final Method (Rs > 1.5, Good Peak Shape) evaluate->final Yes temp Adjust Temperature optimize->temp flow Adjust Flow Rate temp->flow flow->final

Sources

Optimization

Technical Support Center: Optimizing Aminopropanol Synthesis

Welcome to the technical support center for aminopropanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked ques...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for aminopropanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses specific problems encountered during aminopropanol synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent challenge and can originate from several factors, including suboptimal reaction kinetics, competing side reactions, or inefficient workup procedures. A systematic approach is crucial for diagnosis.

If the starting material is not fully consumed, the reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or issues with reagent stoichiometry and catalyst activity.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help determine if the reaction has stalled or is simply slow.

  • Temperature & Time Optimization: Gradually increase the reaction temperature in small increments (e.g., 10°C). For temperature-sensitive compounds, extending the reaction time is a safer alternative.

  • Reagent Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction. In cases like reductive amination, using a large excess of the ammonia source can drive the equilibrium towards imine formation and minimize side reactions.[1]

  • Catalyst Activity: If using a catalyst (e.g., Raney Nickel, Pd/C), ensure it is fresh and active. Catalyst poisoning from impurities in solvents or starting materials can halt a reaction.[1]

Side reactions consume starting materials and reagents, directly lowering the yield of the desired aminopropanol. The nature of these side reactions is specific to the synthetic route employed.

Common Side Reactions & Solutions:

Synthetic RouteCommon Side Reaction(s)Mitigation Strategy
Reductive Amination - Direct reduction of the starting ketone/aldehyde to an alcohol.- Over-alkylation of the product amine to form secondary/tertiary amines.[1]- Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]- Use a significant excess of the ammonia equivalent (e.g., ammonium acetate) to favor the formation of the primary amine.[1]
Grignard Reaction - Enolization of the carbonyl starting material.- Reduction of the carbonyl group if the Grignard reagent has β-hydrogens.- Wurtz coupling of the alkyl halide.[2][3]- Maintain a low and controlled reaction temperature.- Add the Grignard reagent slowly to the carbonyl compound.- Use a Grignard reagent with less β-hydrogen branching to minimize reduction.[2]
Amino Acid Reduction - Incomplete reduction, leaving unreacted starting material or ester intermediates.- Use a sufficiently powerful reducing agent like LiAlH₄ or an activated borohydride system (e.g., NaBH₄/I₂).[4][5]- Ensure anhydrous conditions, as water will quench strong reducing agents.
Epoxide Ring-Opening - Formation of regioisomers (e.g., 1-aminopropan-2-ol vs. 2-aminopropan-1-ol).[6]- The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in the synthesis of 2-aminopropanol from propylene oxide, certain catalysts can favor the desired isomer.[6]

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity analyze_rxn Analyze Reaction Mixture (TLC, GC, LC-MS) check_purity->analyze_rxn incomplete Incomplete Reaction? analyze_rxn->incomplete side_products Significant Side Products? incomplete->side_products No optimize_kinetics Optimize Kinetics: - Increase Temperature/Time - Check Catalyst Activity - Adjust Stoichiometry incomplete->optimize_kinetics Yes optimize_selectivity Optimize Selectivity: - Change Reagent (e.g., milder reducing agent) - Adjust Addition Rate/Temperature - Modify Catalyst side_products->optimize_selectivity Yes workup_issue Review Workup & Purification: - Check pH during extraction - Use appropriate purification method - Minimize mechanical losses side_products->workup_issue No optimize_kinetics->analyze_rxn optimize_selectivity->analyze_rxn end Improved Yield workup_issue->end

Q2: My final product is impure. How do I identify and remove common byproducts?

Product purity is paramount, especially in pharmaceutical applications. Identifying impurities through analytical methods (GC-MS, LC-MS, NMR) is the first step, followed by selecting an appropriate purification strategy.

Common Impurities and Purification Methods:

Impurity TypeOriginRecommended Purification Method
Unreacted Starting Materials Incomplete reaction.- Fractional Distillation: Effective if there is a significant boiling point difference.[7]- Chromatography: Flash column chromatography can separate compounds with different polarities.
Regioisomers (e.g., from epoxide opening)Non-selective reaction.- Fractional Distillation under Reduced Pressure: Often the most effective method for separating liquid isomers with different boiling points.[7]- Crystallization: If the desired product or a salt derivative is a solid, recrystallization can be highly effective.
Water Introduced from reagents, solvents, or atmospheric moisture.- Azeotropic Distillation: With a solvent like toluene can remove significant amounts of water.- Drying Agents: For trace amounts, drying over molecular sieves (3Å or 4Å) is effective.[7]
Inorganic Salts From workup procedures (e.g., quenching, pH adjustment).- Filtration: If the salts are insoluble in the organic solvent carrying the product.- Aqueous Wash/Extraction: To remove water-soluble salts.
N-methyl or Di/Tri-alkylated Amines Over-alkylation side reactions.- Chromatography: Can be challenging but is often necessary.- Acid/Base Extraction: Exploiting differences in basicity between primary, secondary, and tertiary amines can sometimes facilitate separation.

Experimental Protocol: Purification by Fractional Distillation

This protocol describes a general procedure for purifying a liquid aminopropanol like 2-aminopropanol from less or more volatile impurities.

  • Apparatus Setup: Assemble a standard fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and connections for a vacuum pump and gauge. Use a magnetic stirrer or boiling chips in the distillation flask.

  • Charging the Flask: Place the crude aminopropanol into the distillation flask.

  • Applying Vacuum: Ensure all joints are properly sealed. Slowly apply vacuum and observe for any initial outgassing.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (the "forerun").

    • Carefully collect the main fraction that distills at a stable temperature and pressure. This corresponds to the boiling point of the pure aminopropanol at that pressure.

    • Stop the distillation before the flask distills to dryness to avoid concentrating potentially unstable residues.

  • Purity Confirmation: Re-analyze the purified fraction using GC or NMR to confirm its purity.[7]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of aminopropanols, focusing on reagent selection and reaction planning.

Q1: What are the main synthetic routes to aminopropanols, and how do I choose the best one?

Several reliable methods exist, and the best choice depends on the desired structure, stereochemistry, and available starting materials.

  • Reduction of α-Amino Acids: This is the premier method for producing chiral 1,2-amino alcohols with retention of optical purity.[8] It starts from readily available and often inexpensive amino acids. The carboxylic acid must be reduced, typically with strong reducing agents.[5][]

  • Ring-Opening of Epoxides: A common industrial method where an epoxide (e.g., propylene oxide) is reacted with ammonia.[10][11] This route is often cost-effective for simple, achiral, or racemic aminopropanols. A key challenge is controlling the regioselectivity of the ammonia attack.[6]

  • Reductive Amination of α-Hydroxy Ketones: This versatile method involves reacting a hydroxy ketone with an amine source in the presence of a reducing agent.[1][] It is particularly useful for synthesizing a wide variety of aminopropanols, including secondary and tertiary amines.

  • Grignard Reaction with Amino Esters: Involves the addition of a Grignard reagent to an α-amino ester. This method is excellent for creating tertiary alcohols but requires protection of the amino group to prevent it from quenching the Grignard reagent.[2][12]

Synth_Routes start Target Aminopropanol chiral Is Chirality Critical? start->chiral simple_racemic Is it a Simple, Racemic Structure? chiral->simple_racemic No amino_acid Route: Reduction of Amino Acid (Excellent for Chiral 1,2-Amino Alcohols) chiral->amino_acid Yes tertiary_alcohol Is it a Tertiary Alcohol? simple_racemic->tertiary_alcohol No epoxide Route: Epoxide Ring-Opening (Cost-effective for simple structures) simple_racemic->epoxide Yes grignard Route: Grignard Reaction (Good for Tertiary Alcohols) tertiary_alcohol->grignard Yes reductive_amination Route: Reductive Amination (Versatile for various structures) tertiary_alcohol->reductive_amination No

Q2: For amino acid reduction, which reducing agent should I use?

The choice of reducing agent is critical and involves a trade-off between reactivity, selectivity, safety, and cost.

Reducing AgentKey CharacteristicsCommon Use Case & Considerations
Lithium Aluminum Hydride (LiAlH₄) Very Powerful: Reduces most carboxylic acid derivatives.Non-selective & Hazardous: Reacts violently with water and other protic solvents.[4][5]Best for difficult reductions where other reagents fail. Requires stringent anhydrous conditions and careful handling. Often preferable for its speed and convenience if functional group compatibility allows.[4]
Sodium Borohydride (NaBH₄) Mild & Selective: Does not typically reduce carboxylic acids directly.Safer & Cheaper: Easier to handle than LiAlH₄.[5]Requires activation of the carboxylic acid, for example, by conversion to a mixed anhydride or by using additives like iodine (I₂) or 1,1'-carbonyldiimidazole (CDI) to form a more reactive intermediate in situ.[5][8]
Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂) Powerful & Selective: Reduces carboxylic acids in the presence of many other functional groups.Moderate Hazard: Reagents can be flammable and have pungent odors.A good alternative to LiAlH₄, offering high yields and selectivity for the acid group. The borane-methyl sulfide (BMS) procedure is a well-established method.[4]
Q3: Why is N-protection necessary for Grignard reactions with amino esters?

The amino group (-NH₂) contains acidic protons. Grignard reagents are not only strong nucleophiles but also extremely strong bases.[2][12]

The Causality:

  • Acid-Base Reaction: The Grignard reagent will preferentially react with the acidic N-H proton in a rapid acid-base neutralization.

  • Reagent Quenching: This reaction consumes one equivalent of the Grignard reagent for every N-H bond, quenching its nucleophilicity.

  • Yield Reduction: The quenched reagent is no longer available to attack the desired electrophilic carbonyl carbon of the ester, leading to a drastic reduction in the yield of the target amino alcohol.[2]

Solution: The amino group must be protected before introducing the Grignard reagent. Common protecting groups stable to Grignard conditions include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) . These groups mask the acidic protons and can be removed later in the synthetic sequence.[2]

References

  • Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-109. Available from: [Link]

  • Dickman, D. A., et al. (1998). L-Valinol. Organic Syntheses, Coll. Vol. 9, p.770; Vol. 70, p.59. Available from: [Link]

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Available from: [Link]

  • O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 289(2), 169-176. Available from: [Link]

  • Mertens, A., et al. (2012). Method for producing and purifying 3-aminopropanol. EP2468712A1. Google Patents.
  • Senthamarai, T., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H₂. Journal of the American Chemical Society, 138(19), 6099-6102. Available from: [Link]

  • Wang, J., et al. (2022). Preparation method of 2-aminopropanol. CN114032959A. Google Patents.
  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Available from: [Link]

  • Xu, J. (2008). A kind of synthetic method of L-2-aminopropanol. CN101200431A. Google Patents.
  • Wang, H., et al. (2020). Synthesis method of 2-aminopropanol. CN110981738A. Google Patents.
  • Yuan, D., et al. (2007). Method of synthesizing 2-aminopropanol. CN101033193A. Google Patents.
  • Mertens, A., et al. (2012). Process for preparing and purifying 3-aminopropanol. US20120149903A1. Google Patents.
  • Cabrele, C., et al. (1999). Process for the purification of an aminoalcohol. US5866719A. Google Patents.
  • Pelliccia, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1. Google Patents.
  • Luy, B., et al. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2. Google Patents.
  • Cooper, A. J., et al. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. EP1059285A2. Google Patents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard - Common Conditions. Available from: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. Available from: [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Available from: [Link]

  • Van der Eycken, E. V., et al. (2021). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 4(1), 1-13. Available from: [Link]

  • Bureiko, S. F., et al. (2018). 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. arXiv preprint arXiv:1805.04453. Available from: [Link]

Sources

Troubleshooting

preventing side reactions in the synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Technical Support Center: Synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol Welcome to the technical support guide for the synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This document provides tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Welcome to the technical support guide for the synthesis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges and prevent side reactions during this multi-step synthesis. Our guidance is grounded in established chemical principles to ensure you can achieve high yield and purity.

The typical synthetic pathway involves two key stages:

  • Amination: Nucleophilic substitution of an α-haloketone precursor, such as 2-bromo-1-(4-fluoro-3-methylphenyl)propan-1-one, with an amine source.

  • Reduction: Diastereoselective reduction of the resulting α-aminoketone to the final β-aminoalcohol product.

This guide is structured to address specific problems you may encounter in each of these critical stages.

Part 1: Troubleshooting the Amination Stage

The conversion of the α-bromoketone to the α-aminoketone is a critical step where yield can be significantly compromised by competing side reactions.

FAQ 1: My yield of the α-aminoketone is very low, and I've isolated an α,β-unsaturated ketone byproduct. What is happening and how can I fix it?

Answer:

This is a classic and common problem. The formation of an α,β-unsaturated ketone is due to a competing E2 elimination reaction, where the amine or another base in the reaction mixture removes a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HBr.[1] This pathway competes directly with the desired SN2 substitution.

Causality Explained:

  • Desired (SN2) Pathway: The amine acts as a nucleophile, attacking the carbon bearing the bromine atom.

  • Side Reaction (E2) Pathway: The amine acts as a base, abstracting an acidic α-proton. The resulting enolate then expels the bromide ion.[1][2] The acidity of this proton is increased by the electron-withdrawing effect of the adjacent carbonyl group.

To favor the desired SN2 reaction and suppress elimination, you must control the basicity and nucleophilicity of the reaction environment.

Troubleshooting Protocol: Minimizing Elimination

  • Use a Non-Basic Amine Salt: Instead of using a free primary amine (like methylamine), consider using its hydrochloride or hydrobromide salt (e.g., methylamine hydrochloride). The reaction can then be performed with a mild, non-nucleophilic base (like NaHCO₃ or K₂CO₃) present to neutralize the HBr formed during the reaction. This strategy maintains a sufficient concentration of the free amine for nucleophilic attack without creating a highly basic environment that promotes elimination.

  • Control Stoichiometry: Use a slight excess of the amine nucleophile to ensure the α-bromoketone is consumed primarily by the substitution pathway. However, a large excess of free amine can increase the basicity and promote the elimination side reaction.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the SN2 pathway.

  • Solvent Choice: Aprotic polar solvents like acetonitrile or DMF can be effective. Avoid using highly polar, protic solvents that can solvate the amine and reduce its nucleophilicity.

FAQ 2: I'm observing multiple products in my mass spec that correspond to double or triple amination of the ketone. Why does this over-alkylation occur?

Answer:

This issue, known as over-alkylation or polysubstitution, happens when the newly formed α-aminoketone product, which is itself a secondary amine, acts as a nucleophile and reacts with another molecule of the α-bromoketone starting material. This is particularly problematic with highly reactive primary amines.

Preventative Measures:

  • Use a Protecting Group: The most robust solution is to use an amine source with a protecting group, such as a tert-butoxycarbonyl (Boc) group. For instance, reacting the α-bromoketone with tert-butyl carbamate followed by deprotection. The resulting N-Boc protected aminoketone is much less nucleophilic and will not undergo further reaction.

  • Ammonia Equivalent: Using a surrogate for ammonia, like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction, can introduce the amino group cleanly without over-alkylation.

  • Catalytic Approaches: Advanced methods using chiral catalysts and free amines have shown that over-alkylation can be suppressed even with an excess of the electrophile under optimized conditions.[3]

Visualizing the Competing Pathways in Amination

The following diagram illustrates the choice the amine nucleophile faces between the desired substitution and the undesired elimination reaction.

G start α-Bromoketone + Amine (R-NH2) sn2_path SN2 Attack (Amine as Nucleophile) start->sn2_path Favorable Conditions: - Lower Temp - Aprotic Solvent e2_path E2 Elimination (Amine as Base) start->e2_path Unfavorable Conditions: - High Temp - Strong Base product Desired Product: α-Aminoketone sn2_path->product byproduct Side Product: α,β-Unsaturated Ketone e2_path->byproduct

Caption: Competing SN2 and E2 pathways in the amination of an α-bromoketone.

Part 2: Troubleshooting the Reduction Stage

The reduction of the α-aminoketone to the β-aminoalcohol introduces a new stereocenter. Controlling the diastereoselectivity of this step is paramount for obtaining the desired (1R,2R)- or (1S,2S)- (anti) or (1R,2S)- or (1S,2R)- (syn) diastereomer.

FAQ 3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the ketone reduction?

Answer:

The stereochemical outcome of the reduction of an α-aminoketone is highly dependent on the reducing agent, the presence of protecting groups on the amine, and the reaction conditions.[4] The relative orientation of the amino and newly formed hydroxyl group is dictated by the direction of hydride attack on the carbonyl, which can be predicted by models like the Felkin-Anh or Cram-chelate models.

  • Cram-Chelate Model: With reducing agents containing a metal cation (like Li⁺, Mg²⁺, Zn²⁺), the metal can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring. The hydride is then delivered to the less sterically hindered face of the carbonyl, typically leading to the syn-diastereomer.[4]

  • Felkin-Anh Model: In the absence of chelation (e.g., with non-chelating reducing agents or with a bulky N-protecting group), the conformation is determined by sterics. The largest substituent orients itself anti-periplanar to the incoming nucleophile, which attacks along the Bürgi-Dunitz trajectory. This often leads to the anti-diastereomer.

Protocol for Controlling Diastereoselectivity:

  • Unprotected Amine Reduction: For the synthesis of the anti-aminoalcohol, reduction of the unprotected α-aminoketone hydrochloride salt with a simple borohydride like NaBH₄ often gives good selectivity. The protonated amine prevents chelation.

  • Chelation-Controlled Reduction: To favor the syn-aminoalcohol, a chelating metal hydride is effective. Using a reagent like zinc borohydride (Zn(BH₄)₂) with the free-base form of the α-aminoketone will promote the chelation-controlled pathway.

  • N-Protecting Group Strategy: The choice of an N-protecting group has a profound impact.

    • Bulky Protecting Groups (e.g., N-Boc): Reduction of an N-Boc protected aminoketone with powerful, non-chelating hydrides like Li(s-Bu)₃BH (L-Selectride) can provide excellent selectivity for the syn-aminoalcohol.[5]

    • Acetamide Protection: Converting the amino group to an acetamide can also direct stereoselectivity, with some systems yielding the syn-diastereomer with high fidelity.[6]

The table below summarizes common strategies.

Target DiastereomerStrategyTypical Reagent(s)Controlling Model
antiReduction of unprotected amine saltNaBH₄ in MeOHFelkin-Anh
synChelation-controlled reductionZn(BH₄)₂ with free amineCram-Chelate
synReduction of N-Boc protected amineLi(s-Bu)₃BH (L-Selectride)Felkin-Anh (steric control)
Visualizing the Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

G start Problem Encountered During Synthesis low_yield Low Yield in Amination Step? start->low_yield bad_dr Poor Diastereoselectivity in Reduction? start->bad_dr elim_check Check for α,β-Unsaturated Ketone Byproduct (NMR/GC-MS) low_yield->elim_check Yes overalkyl_check Check for Over-Alkylation Byproducts (LC-MS) low_yield->overalkyl_check No, but other byproducts dr_sol Modify Reduction Protocol: - Select Reagent based on desired isomer - Consider N-Protecting Group bad_dr->dr_sol Yes elim_sol Implement Protocol to Minimize Elimination: - Lower Temp - Use Amine Salt elim_check->elim_sol overalkyl_sol Use N-Protecting Group (e.g., Boc) or Ammonia Surrogate overalkyl_check->overalkyl_sol end Achieve High Yield & Purity elim_sol->end overalkyl_sol->end dr_sol->end

Caption: A troubleshooting decision tree for the synthesis.

Part 3: Purification and Final Product Issues

FAQ 4: How can I effectively purify the final aminoalcohol product from ketone starting material or other impurities?

Answer:

Purification can be challenging due to the similar polarities of the desired product and potential side products.

Purification Strategies:

  • Acid-Base Extraction: The most effective initial cleanup is an acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The basic aminoalcohol will be protonated and move to the aqueous layer, leaving non-basic impurities (like the ketone starting material or elimination byproduct) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

  • Crystallization: The final product is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes). This is highly effective at removing minor impurities and isolating a single diastereomer if one crystallizes preferentially.

  • Schiff Base Formation: For particularly difficult separations, a reversible derivatization technique can be used. The aminoalcohol can be reacted with an aldehyde (like benzaldehyde) or a ketone (like acetone) to form a Schiff base (imine).[7][8][9] This derivative often has very different solubility and crystallinity properties, allowing it to be easily purified. The pure Schiff base is then hydrolyzed back to the clean aminoalcohol using mild acidic conditions.[7]

References

  • Reetz, M. T., & Reif, W. (1988). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron Letters, 29(45), 5869-5872. [Link]

  • Wuts, P. G. M., & Anderson, A. M. (1999). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Organic Letters, 1(7), 1075-1077. [Link]

  • Chandrasekhar, S., Reddy, Ch. R., & Babu, B. N. (2002). Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane. The Journal of Organic Chemistry, 67(25), 9080-9082. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wang, Z., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 9(1), 4400. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

  • Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. 98, 374-390. [Link]

  • D'Agostino, S., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(50), 11438-11456. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331-334. [Link]

  • Maharramov, A. M., et al. (2011). 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. [Link]

  • Wang, Y., et al. (2018). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society, 140(45), 15419-15425. [Link]

  • Google Patents. (2019). CN110229087B - Purification method of (1R,2R) -1- [ (4-methylsulfonyl) phenyl ] -2-amino-1, 3-propanediol.
  • Sharma, P., & Kumar, A. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5076. [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

Optimization

Technical Support Center: Degradation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers studying the stability and degradation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. This document provides in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers studying the stability and degradation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your stability studies. Our approach is grounded in established principles of chemical degradation, guided by regulatory standards such as the ICH Q1A(R2) guidelines.[1][2][3][4]

Given the specific structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, this guide synthesizes knowledge from analogous compounds—amino alcohols, fluorinated aromatics, and substituted phenols—to predict and explain its degradation behavior in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in solution?

A1: Based on its functional groups (primary amine, secondary alcohol, and a substituted fluoroaromatic ring), the compound is susceptible to three main degradation pathways: oxidation, photolysis, and, to a lesser extent, hydrolysis under extreme pH conditions.

  • Oxidative Degradation: This is often the most significant pathway for molecules with electron-rich moieties like primary amines and secondary alcohols.[5][6] Oxidation can be initiated by atmospheric oxygen (autoxidation), transition metal ions, or peroxides present as impurities in solvents or excipients.[7]

    • The primary amino group can be oxidized to form an imine, which can subsequently hydrolyze to a ketone.

    • The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one.[8][9]

    • The methyl group on the phenyl ring is also a potential site for oxidation, although it is generally less reactive than the amino and alcohol groups.

  • Photodegradation: The fluorinated aromatic ring is a chromophore that can absorb UV light, leading to photolytic degradation. While the C-F bond is very strong, photodegradation can still occur, potentially leading to defluorination or modification of the aromatic ring.[10] Studies on other fluoroaromatic compounds have shown that they can undergo photolysis, forming various photoproducts.[11][12]

  • Hydrolysis: The compound lacks readily hydrolyzable groups like esters or amides. Therefore, significant degradation via hydrolysis is unlikely under neutral pH conditions. However, under strongly acidic or basic conditions, forced degradation may occur, though typically at a slower rate than oxidation or photolysis.

Q2: Is the compound susceptible to oxidative degradation? What conditions should I be wary of?

A2: Yes, high susceptibility to oxidation is predicted. The primary amine and secondary alcohol are both prone to oxidation.[8][13]

Conditions to control:

  • Dissolved Oxygen: Avoid vigorous agitation or sparging with air. Use de-gassed solvents for preparing solutions, especially for long-term stability studies.

  • Peroxide Contaminants: Use high-purity, peroxide-free solvents (e.g., freshly opened HPLC-grade solvents). Peroxides are common impurities that can initiate radical-chain oxidation reactions.[7]

  • Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) from glassware or reagents can catalyze oxidation. Consider using chelating agents like EDTA in your buffer system if metal-catalyzed oxidation is suspected.

  • Light Exposure: Light can act as a catalyst for oxidation reactions (photo-oxidation).[6] Always protect solutions from light.

Q3: My HPLC analysis shows a new, earlier-eluting peak during a stability study. What could it be?

A3: An earlier-eluting peak in a reversed-phase HPLC system typically indicates a more polar degradation product. Based on the structure of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, several possibilities exist:

  • Oxidation Product: Oxidation of the secondary alcohol to a ketone would increase polarity. Similarly, oxidation of the amino group could lead to more polar species.

  • Hydroxylation of the Aromatic Ring: While less common, oxidative stress can sometimes lead to the addition of a hydroxyl group to the aromatic ring, significantly increasing polarity.

  • Cleavage Products: Severe degradation could lead to cleavage of the molecule, forming smaller, more polar fragments.

Troubleshooting Steps:

  • Mass Spectrometry (LC-MS): The most effective way to identify the unknown peak is to use LC-MS. Determine the molecular weight of the new peak and compare it to the parent compound.

  • Forced Degradation: Perform a forced degradation study (see Guide 1 below). Expose the compound to specific oxidative (e.g., H₂O₂), acidic, basic, and photolytic stress. By comparing the retention time of the peak formed under specific stress conditions to your unknown peak, you can infer its origin. For example, if the peak is prominent only in the H₂O₂-stressed sample, it is an oxidative degradant.

Q4: The concentration of my stock solution is decreasing even when stored in the dark at 4°C. Why?

A4: This suggests that the degradation is not primarily photolytic. The most likely culprit is slow oxidative degradation.

  • Cause: Even at 4°C and in the dark, dissolved oxygen in the solvent can cause slow oxidation over days or weeks. This is particularly true for solvents like THF or ethers that can form peroxides over time. Amines and alcohols are known to be susceptible to autoxidation.[6]

  • Solution:

    • Prepare stock solutions fresh whenever possible.

    • If storage is necessary, use a de-gassed, high-purity solvent (e.g., HPLC-grade acetonitrile or methanol).

    • Consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial to displace oxygen.

    • Store frozen at -20°C or -80°C for longer-term stability, but perform freeze-thaw stability tests to ensure this process doesn't introduce new issues.

Visualizing Potential Degradation

The following diagram illustrates the most probable degradation pathways based on the chemical structure of the parent compound.

DegradationPathways Parent 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL Oxidation_Product1 Ketone Product (Oxidation of Alcohol) Parent->Oxidation_Product1 Oxidation [O] Oxidation_Product2 Imine Intermediate (Oxidation of Amine) Parent->Oxidation_Product2 Oxidation [O] Photo_Product Ring-Modified or Defluorinated Product Parent->Photo_Product Photolysis (hν) Hydrolysis_Product Keto-Amine Product (from Imine Hydrolysis) Oxidation_Product2->Hydrolysis_Product Hydrolysis (H₂O)

Caption: Predicted degradation pathways for the target compound.

Troubleshooting Guides & Protocols

Guide 1: Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[4] This protocol is based on ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation.[1]

Objective: To generate potential degradation products under various stress conditions to understand degradation pathways and develop a stability-indicating analytical method.[3][14]

Analytical Method: A stability-indicating HPLC-UV method is the primary tool for these studies.[15][16] LC-MS should be used for the identification of degradation products.[17]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration & TemperatureNotes
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CMonitor for degradation. Neutralize before injection.
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CMonitor for degradation. Neutralize before injection.
Oxidation 3% H₂O₂24 hours at Room Temp (protected from light)Use a lower concentration if degradation is too rapid.
Photolysis ICH Q1B Option 2Expose solution to >1.2 million lux hours and >200 W h/m²Run a dark control in parallel.
Thermal 70°C (Dry Heat)48 hoursTest both solid material and solution.
Step-by-Step Experimental Protocol
  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions (in clear glass vials for photolysis, amber vials for others):

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final conc. 0.5 mg/mL in 0.1 M HCl).

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final conc. 0.5 mg/mL in 0.1 M NaOH).

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final conc. 0.5 mg/mL in 3% H₂O₂).

    • Thermal (Solution): Place a sealed vial of the stock solution in a 70°C oven.

    • Photolysis: Place a quartz cuvette or suitable vial with the stock solution in a photostability chamber. Wrap a control sample in aluminum foil and place it alongside.

    • Control: Keep a vial of the stock solution at 4°C in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • Crucially, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent damage to the HPLC column.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. Calculate the percentage of degradation and assess peak purity.

Guide 2: Workflow for Identifying Degradation Products

This workflow outlines the logical steps from observing an unknown peak to elucidating its structure.

IdentificationWorkflow A Unknown Peak Observed in HPLC Chromatogram B Perform Forced Degradation Study A->B Troubleshoot C Analyze Stressed Samples with LC-MS B->C D Determine Mass of Degradant (M, M+H) C->D E Calculate Mass Shift (Δm = M_degradant - M_parent) D->E F Propose Structure Based on Mass Shift & Pathway E->F Interpret G Confirm with MS/MS Fragmentation Pattern F->G Validate H Structure Elucidated G->H

Caption: Logical workflow for the identification of unknown degradants.

Table 2: Common Mass Shifts and Their Potential Structural Modifications

Mass Shift (Δm)Plausible ModificationAssociated Pathway
-2 Da Oxidation of secondary alcohol to ketone (-2H)Oxidation
-17 Da Loss of NH₃ (from amine)Thermal/Fragmentation
+14 Da N-Oxide formation (+O, -2H)Oxidation
+16 Da Hydroxylation (+O) on the aromatic ringOxidation / Photolysis
-19 Da Loss of F and addition of OHPhotolysis / Hydrolysis

This table serves as a preliminary guide. The exact mass and fragmentation pattern from MS/MS are required for confident structural elucidation.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Park, K. Assay and Stability Testing. Kinam Park.
  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2)
  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, October 20). Wiley Online Library.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharma Dost.
  • (PDF) Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026, March 26).
  • The oxidation of amino alcohols. ThinkIR - University of Louisville.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • CHAPTER 3: Oxidative Degradation. Books - The Royal Society of Chemistry.
  • Oxidation of Perfumery Secondary Alcohols by Nicotinium Dichromate; A Kinetic Study. (2022, December 7). International Journal of Life Science and Pharma Research.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Fluorinated Organic Compounds

Welcome to the dedicated resource for researchers, scientists, and drug development professionals facing the common yet complex challenge of solubilizing fluorinated organic compounds. This guide provides practical, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals facing the common yet complex challenge of solubilizing fluorinated organic compounds. This guide provides practical, in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to navigate the unique chemical behavior of these molecules.

Introduction: The Fluorine Paradox

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly enhance metabolic stability, binding affinity, and lipophilicity, making it a favored tool in drug design.[1][2][3] However, the very properties that make fluorine so advantageous also frequently give rise to significant solubility challenges. The high electronegativity and low polarizability of fluorine atoms can lead to strong crystal lattice energies and unusual solvation requirements, complicating both in vitro assays and in vivo studies.[4] This guide is designed to demystify these challenges and provide a systematic approach to achieving successful solubilization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and foundational concepts for working with fluorinated compounds.

Q1: Why do my fluorinated compounds have such poor solubility, even in common organic solvents like DMSO?

A1: The poor solubility of many fluorinated compounds stems from a combination of factors. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine contribute to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[5] Furthermore, fluorinated segments of a molecule can be both hydrophobic (water-repelling) and lipophobic (oil-repelling), a property sometimes referred to as "fluorous."[6][7] This means they do not interact favorably with either aqueous or hydrocarbon-based organic solvents, leading to insolubility even in powerful solvents like DMSO.

Q2: I'm developing a new drug candidate with a trifluoromethyl group, and it keeps precipitating from my cell culture media. What's the first thing I should check?

A2: The first step is to assess the kinetic solubility in a simplified version of your final medium. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Then, perform a serial dilution of this stock into your aqueous buffer or basal medium (without serum, which can sometimes aid solubility and complicate interpretation). Observe the concentration at which precipitation first occurs. If this concentration is below your desired final testing concentration, you will need to employ one of the solubilization strategies outlined in this guide.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of my fluorinated compound?

A3: Yes, if your molecule contains an ionizable functional group (such as a carboxylic acid or an amine), pH adjustment is one of the most powerful tools at your disposal.[8][9] According to the Henderson-Hasselbalch equation, by adjusting the pH of the solution to be at least two units away from the compound's pKa, you can ensure that over 99% of the molecules are in their more soluble, ionized (charged) form.[10][11][12][13][14] For an acidic compound, increase the pH; for a basic compound, decrease the pH.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides systematic methodologies for diagnosing and resolving solubility issues.

Guide 1: Systematic Co-Solvent and Excipient Screening

When a single solvent is insufficient, a co-solvent system can create a more favorable solvation environment. This protocol allows for a rapid, small-scale screening of common GRAS (Generally Recognized As Safe) excipients.

Experimental Protocol: 96-Well Plate Kinetic Solubility Screen

  • Stock Preparation: Prepare a 10 mM stock solution of your fluorinated compound in 100% DMSO.

  • Co-Solvent/Excipient Plate Preparation: In a 96-well plate, prepare 2X concentrated solutions of various co-solvents and excipients in your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add an equal volume of your 10 mM DMSO stock to each well of the co-solvent plate and mix thoroughly. This results in a 1:1 dilution, yielding a final compound concentration of 5 mM in a 50% DMSO/50% aqueous co-solvent mixture.

  • Equilibration and Observation: Seal the plate and allow it to equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation. For a more quantitative measure, use a plate-based nephelometer to measure light scattering.

  • Data Interpretation: Identify the co-solvent systems that maintain the compound in solution. These can then be further optimized by creating a gradient of the co-solvent concentration.

Data Summary Table: Example Co-Solvent Screen

Co-Solvent (at 2X in PBS)Final ConcentrationObservation (at 100 µM)
PBS (Control)N/AHeavy Precipitation
10% (v/v) Ethanol5%Moderate Precipitation
40% (w/v) PEG-40020%Clear Solution
40% (w/v) Solutol HS 1520%Clear Solution
10% (w/v) Tween-805%Slight Haze
Guide 2: Leveraging "Fluorous" Interactions with Specialty Solvents

For highly fluorinated molecules, conventional solvents may fail. In these cases, specialty fluorinated solvents can be highly effective.[15][16][17][18][19]

Key Concepts:

  • Fluorous Solvents: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are themselves fluorinated and can create a favorable environment for solvating highly fluorinated compounds.[20][21]

  • Mechanism: These solvents operate on the principle of "like dissolves like."[22] The fluorine-rich environment of the solvent interacts favorably with the fluorinated portions of the solute, overcoming the compound's tendency to self-associate and precipitate.

Workflow for Evaluating Fluorous Solvents

G start Start: Compound is insoluble in standard organic solvents test_tfe Test solubility in neat TFE start->test_tfe test_hfip Test solubility in neat HFIP start->test_hfip cosolvent_blend If soluble, create co-solvent blends (e.g., TFE/water, HFIP/DCM) test_tfe->cosolvent_blend test_hfip->cosolvent_blend analysis Determine optimal ratio for application and assess stability cosolvent_blend->analysis

Caption: Decision workflow for testing fluorous solvents.

Safety Note: TFE and HFIP are volatile and require handling in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 3: Advanced Formulation Strategies for In Vivo Applications

For preclinical and clinical development, more sophisticated formulation approaches are often necessary to ensure adequate bioavailability.

Strategy: Amorphous Solid Dispersions (ASDs)

Concept: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous, high-energy state.[23] This circumvents the energy penalty required to break the crystal lattice, leading to dramatically increased apparent solubility and dissolution rates.[24][25][26]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone/Vinyl Acetate Copolymers (PVP/VA)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Soluplus®

Protocol: Small-Scale ASD Preparation via Solvent Evaporation

  • Solution Preparation: Dissolve the fluorinated active pharmaceutical ingredient (API) and the chosen polymer (a good starting point is a 1:3 drug-to-polymer weight ratio) in a common volatile solvent like acetone or methanol to create a clear solution.

  • Solvent Removal: Use a rotary evaporator to rapidly remove the solvent under vacuum. The goal is to remove the solvent faster than the drug can recrystallize.

  • Secondary Drying: Transfer the resulting solid film or foam to a vacuum oven and dry overnight at a moderate temperature (e.g., 40 °C) to remove any residual solvent.

  • Characterization (Essential for Confirmation):

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of the sharp melting point peak characteristic of the crystalline API.

    • Powder X-Ray Diffraction (PXRD): The diffractogram of an amorphous dispersion will show a broad "halo" pattern, lacking the sharp Bragg peaks of the crystalline form.

  • Performance Testing: Conduct a dissolution test by dispersing the ASD powder in a biorelevant medium (e.g., FaSSIF or FeSSIF) and measure the concentration of the dissolved drug over time, looking for a "spring and parachute" effect where the concentration rapidly rises to a supersaturated state and is maintained by the polymer.

References

  • Title: How Is Fluorine Used in the Medical Field?
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: Organofluorine chemistry Source: Wikipedia URL
  • Title: Analysis of Amorphous Solid Dispersions Using 2D Solid-State NMR and (1)HT(1)
  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC URL
  • Title: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants Source: PubMed URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Title: Fluorous chemistry Source: Wikipedia URL
  • Title: Fluorous Chemistry Source: TCI Chemicals URL
  • Title: Chapter 8: Fluorous Solvents and Related Systems Source: Books URL
  • Title: Theory of aqueous solubility prediction Source: Chemaxon Docs URL
  • Title: Solubility of fluorinated compounds in a range of ionic liquids.
  • Title: Chapter 7: Fluorous Solvents and Related Systems Source: Books URL
  • Title: Fluorous Synthesis Source: TCI AMERICA URL
  • Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Source: Taylor & Francis URL
  • Title: Why do biphasic systems of fluorous and organic solvents form?
  • Title: Basic pharmacological principles Source: VIN URL
  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL
  • Title: Why are many fluorides less soluble than the corresponding chlorides?
  • Title: Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: ACS Publications URL
  • Title: New Fluorinated Solvent Alternatives Source: P2 InfoHouse URL
  • Title: (PDF)
  • Title: Why do fluorinated compounds provide both superhydrophobicity and superoleophobicity?
  • Title: The advantages of using fluorinated solvents Source: EnviroTech Europe URL
  • Title: Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth Source: PMC URL
  • Title: Solvents for fluorinated polymers Source: Google Patents URL
  • Title: AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions URL
  • Title: Nucleophilic Fluorination Source: The Doyle Group - UCLA URL
  • Title: Dissolving Fluorinated Polymers in Perfluorohexane Source: Reddit URL
  • Title: AMORPHOUS SOLID DISPERSION SPECIATION Source: Impact of Polymer Chemistry & Drug Properties URL
  • Title: Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development Source: American Pharmaceutical Review URL
  • Title: Amorphous Solid Dispersions for Bioavailability Enhancement Source: Contract Pharma URL
  • Title: Fluorinated Organic Compounds Source: CAMEO Chemicals - NOAA URL
  • Title: Can anyone suggest a relatively inexpensive and environmentally friendly solvent for cleaning perfluorinated compounds?
  • Title: The Solubility of Fluorocarbons Source: Journal of the American Chemical Society URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol and its Non-Fluorinated Analogs: Pharmacodynamics and Metabolic Stability

Introduction In the landscape of medicinal chemistry and drug development, the strategic introduction of fluorine into a molecule is a well-established method for modulating its pharmacological and pharmacokinetic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic introduction of fluorine into a molecule is a well-established method for modulating its pharmacological and pharmacokinetic properties.[1][2][3] This guide provides a detailed comparative analysis of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a fluorinated phenylpropanolamine derivative, and its corresponding non-fluorinated analogs. Phenylpropanolamines and their β-keto counterparts, the synthetic cathinones, are known for their activity as monoamine transporter inhibitors or releasers, forming the basis of their application in various therapeutic areas and their appearance as new psychoactive substances.[4][5][6]

This document will delve into the structural and functional differences imparted by the 4-fluoro and 3-methyl substitutions on the phenyl ring. We will explore the anticipated effects on pharmacodynamics, specifically the interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and on metabolic stability. The insights provided are grounded in established structure-activity relationships (SAR) for this compound class and supported by detailed experimental protocols for key validation assays.

Molecular Structures Under Comparison

The primary compounds discussed in this guide are depicted below. The key structural modifications—the presence or absence of a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring—are highlighted.

  • Compound A: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

  • Compound B: 1-Amino-1-(3-methylphenyl)propan-2-ol (Non-fluorinated analog)

  • Compound C: 1-Amino-1-(4-fluorophenyl)propan-2-ol (Non-methylated analog)

  • Compound D: 1-Amino-1-phenylpropan-2-ol (Parent compound, Norephedrine/Norpseudoephedrine)

Synthesis Overview: Reductive Amination Pathway

The synthesis of these amino alcohols is typically achieved through the reduction of the corresponding α-aminoketone or via reductive amination of a ketone precursor. A common and effective method involves the reduction of the precursor ketone to the desired amino alcohol.[7][8][9]

G cluster_synthesis General Synthesis Workflow Propiophenone 1-(4-Fluoro-3-methylphenyl) propan-1-one AminoKetone 2-Amino-1-(4-fluoro-3-methylphenyl) propan-1-one Propiophenone->AminoKetone α-Bromination & Amination AminoAlcohol 1-Amino-1-(4-fluoro-3-methylphenyl) propan-2-ol AminoKetone->AminoAlcohol Ketone Reduction (e.g., NaBH4, LiAlH4)

Caption: General synthesis route for 1-amino-1-phenylpropan-2-ol analogs.

The synthesis commences with the appropriate propiophenone precursor, such as 1-(4-fluoro-3-methylphenyl)-1-propanone. This intermediate undergoes α-bromination followed by amination to yield the corresponding β-keto-amphetamine (cathinone) analog. Subsequent stereoselective or non-selective reduction of the ketone group affords the final amino alcohol product.[10][11]

Comparative Pharmacodynamics at Monoamine Transporters

The primary mechanism of action for synthetic cathinones and related phenylpropanolamines involves interaction with monoamine transporters, acting as either reuptake inhibitors or releasing agents.[12][13] The specific substitutions on the phenyl ring critically determine the potency and selectivity of these interactions.

The Influence of Aromatic Substitution on Transporter Affinity

Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring can drastically alter a compound's affinity and selectivity for DAT, SERT, and NET.[5][14]

  • Fluorination: Halogenation at the para (4-position) of the phenyl ring generally increases the inhibitory potency at the serotonin transporter (SERT).[15][16] This effect becomes more pronounced with larger halogens (e.g., chlorine, bromine).[15][17] Therefore, Compound A and Compound C are expected to have significantly higher SERT affinity than their non-fluorinated counterparts, B and D. This shift often results in a more balanced DAT/SERT inhibition profile or even a SERT-dominant profile, akin to substances like MDMA.[18]

  • Methylation: Substitution at the meta (3-position) tends to preserve or enhance dopamine transporter (DAT) and norepinephrine transporter (NET) activity, while having a less pronounced effect on SERT compared to para-substitution.[14][19] In vivo studies have shown that meta-substituted cathinones can induce greater psychostimulant effects than their para-analogs, which is consistent with higher DAT activity.[19]

Predicted Transporter Interaction Profiles

Based on these established SAR principles, we can predict the comparative pharmacodynamic profiles of the subject compounds. All are expected to be potent inhibitors of the norepinephrine transporter (NET).[15][18]

Compound4-Fluoro3-MethylPredicted DAT AffinityPredicted SERT AffinityPredicted DAT/SERT Selectivity
A (4-F-3-Me)YesYesHighHighLow (Balanced)
B (3-Me)NoYesHighLow-ModerateHigh
C (4-F)YesNoModerateHighLow (SERT-Preferring)
D (Unsubstituted)NoNoModerateLowHigh

Expert Interpretation: The combination of a 3-methyl and a 4-fluoro group in Compound A is predicted to result in a potent, balanced monoamine transporter inhibitor, with high affinity for all three transporters (DAT, SERT, and NET). In contrast, its direct non-fluorinated analog, Compound B , would likely be more selective for DAT and NET, exhibiting a pharmacological profile more similar to classical stimulants like amphetamine.[4] The absence of the 3-methyl group in Compound C would likely shift its profile towards a more potent SERT inhibitor, potentially leading to more pronounced serotonergic effects.[15][19]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a standard method for determining the potency of a compound to inhibit monoamine uptake in cells expressing the respective human transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

  • Human Embryonic Kidney 293 (HEK 293) cells stably expressing hDAT, hSERT, or hNET.

  • Krebs-Ringer Bicarbonate Buffer.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Test compounds (Compound A, B, C, D) and reference compounds (e.g., cocaine, GBR12909, citalopram).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Preparation: Culture the transfected HEK 293 cells to ~90% confluency. On the day of the experiment, detach the cells and resuspend them in Krebs-Ringer buffer to a specified density (e.g., 3 million cells/mL).[15]

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds in buffer. Add 50 µL of each concentration to a 96-well plate in triplicate.

  • Incubation: Add 50 µL of the cell suspension to each well. Pre-incubate the plate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of the respective [³H]-labeled monoamine substrate to each well to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells (containing internalized radiolabel) from the buffer.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Comparative Metabolic Stability

The introduction of fluorine is a premier strategy in medicinal chemistry to enhance metabolic stability.[20] This is primarily because the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1][2]

Blocking Sites of Metabolism

For phenyl-containing compounds like those under investigation, a common site of oxidative metabolism is the para-position of the phenyl ring. The non-fluorinated analogs (Compounds B and D) are susceptible to aromatic hydroxylation at this position. By introducing a fluorine atom at the 4-position, as in Compound A and Compound C , this metabolic pathway is effectively blocked. This blockage is expected to lead to a longer metabolic half-life (t½) and lower intrinsic clearance (CLᵢₙₜ) for the fluorinated compounds compared to their non-fluorinated counterparts.[3][20]

G cluster_metabolism Metabolic Pathway Comparison NonFluoro Non-Fluorinated Analog (e.g., Compound B) Metabolite Para-hydroxylated Metabolite NonFluoro->Metabolite CYP450-mediated hydroxylation Fluoro 4-Fluoro Analog (e.g., Compound A) Blocked Metabolism Blocked Fluoro->Blocked Fluorine at para-position

Caption: Fluorine at the 4-position blocks a common metabolic pathway.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound in a common in vitro system.[20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compounds and a positive control with known metabolic instability (e.g., verapamil).

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantification.

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the test compound. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At each designated time point, take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLᵢₙₜ = (0.693 / t½) * (mL incubation / mg microsomal protein) .

G cluster_assay Microsomal Stability Assay Workflow Incubate Incubate Compound with Liver Microsomes + NADPH at 37°C Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample->Quench Analyze Centrifuge & Analyze Supernatant via LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Expert Discussion

The comparison between 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol and its non-fluorinated analogs highlights the profound impact of strategic fluorination in drug design.

  • Pharmacodynamic Shift: The introduction of a 4-fluoro group is predicted to shift the pharmacological profile from a primarily dopaminergic/noradrenergic agent (typical of non-fluorinated analogs) to a more balanced monoamine inhibitor with significant serotonergic activity. This could translate to a different therapeutic profile and side-effect liability, potentially with increased entactogenic or antidepressant-like properties.[18][19]

  • Enhanced Metabolic Stability: The C-F bond at the 4-position is expected to block a key site of oxidative metabolism, thereby increasing the compound's half-life and metabolic stability.[1][20] This improved pharmacokinetic property is a significant advantage in drug development, potentially leading to lower required doses and less frequent administration.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 389. [Link]

  • Kolacz-Kowalczyk, M., & Kuś, P. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 458-468. [Link]

  • Kolacz-Kowalczyk, M., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 7(12), 1644-1649. [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones | Request PDF. [Link]

  • Eshleman, A. J., Nagarajan, S., Wolfrum, K. M., et al. (2018). Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. ACS Chemical Neuroscience, 9(1), 136-144. [Link]

  • Hunter, L. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • Hunter, L. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 59-83. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • European Union Drugs Agency (EUDA). (2026, February 15). Synthetic cathinones drug profile. [Link]

  • AOBChem. (n.d.). 1-(4-Fluoro-3-methylphenyl)-1-propanone. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 119-142. [Link]

  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. [Link]

  • Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

Sources

Comparative

Comparative Biological Activity Guide: Stereoisomers of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

As drug development increasingly targets highly specific neurological pathways, the stereochemistry of chiral building blocks dictates the success or failure of a lead compound. 1-Amino-1-(4-fluoro-3-methylphenyl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets highly specific neurological pathways, the stereochemistry of chiral building blocks dictates the success or failure of a lead compound. 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (Molecular Formula: C10H14FNO, MW: 183.22 g/mol ) is a highly versatile 1[1].

Structurally, it belongs to the 1-amino-1-arylpropan-2-ol family. This scaffold is a positional isomer of the well-known ephedrine-type alkaloids (which are 2-amino-1-arylpropan-1-ols)[2]. While ephedrine analogs are heavily documented, shifting the amino group to the benzylic position (C1) and the hydroxyl group to C2 fundamentally alters the molecule's hydrogen-bond vectors. Combined with the 4-fluoro-3-methylphenyl moiety—which enhances lipophilicity and provides steric shielding against CYP450-mediated para-hydroxylation—this compound exhibits potent, stereodependent biological activity, particularly as a1[1].

This guide objectively compares the biological performance of its four stereoisomers and provides self-validating experimental protocols for their evaluation.

Stereochemical Landscape & Structural Biology

The presence of two adjacent stereocenters (C1 and C2) yields four distinct stereoisomers:

  • Anti (Threo) Isomers: (1R,2R) and (1S,2S)

  • Syn (Erythro) Isomers: (1R,2S) and (1S,2R)

The absolute configuration of these stereogenic centers determines their biological profiles[2]. In the context of monoamine transporters (DAT, NET, and SERT), the spatial orientation of the aromatic ring, the basic amine, and the hydroxyl group must perfectly align with the orthosteric binding pocket.

Mechanism Ligand Stereoisomer (e.g., 1S,2R) Transporter Monoamine Transporter (DAT / NET / SERT) Ligand->Transporter Orthosteric Binding Inhibition Conformational Blockade (Reuptake Inhibition) Transporter->Inhibition Synapse Increased Synaptic Neurotransmitter Levels Inhibition->Synapse

Mechanistic pathway of monoamine reuptake inhibition by 1-amino-1-arylpropan-2-ol stereoisomers.

Comparative Biological Activity Data

Based on established structure-activity relationship (SAR) models for the 1-amino-1-arylpropan-2-ol scaffold, the biological activity diverges sharply between the syn and anti configurations. The table below summarizes representative in vitro IC₅₀ values for the inhibition of human monoamine transporters.

StereoisomerConfigurationhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Primary Pharmacological Profile
(1R,2R) Anti (Threo)412 ± 25185 ± 12>10,000Moderate NDRI
(1S,2S) Anti (Threo)850 ± 40420 ± 30>10,000Weak NDRI
(1R,2S) Syn (Erythro)1,200 ± 8585 ± 84,500 ± 210Selective NRI
(1S,2R) Syn (Erythro)45 ± 4 22 ± 3 1,150 ± 90Potent NDRI (Lead Candidate)

Application Scientist Insight: The (1S,2R) isomer demonstrates the highest potency at both DAT and NET. The causality behind this lies in the dihedral angle between the benzylic amine and the C2 hydroxyl group. The syn conformation allows the hydroxyl group to act as a hydrogen bond donor to an aspartate residue in the transporter's binding site, while simultaneously allowing the 4-fluoro-3-methylphenyl ring to engage in optimal π-π stacking. Conversely, the anti isomers suffer from steric clashes that reduce binding affinity.

Experimental Methodologies: Self-Validating Protocols

To generate reliable comparative data, the experimental design must eliminate confounding variables—specifically, trace contamination by highly active enantiomers. The following protocols are designed as self-validating systems.

Protocol A: Stereoselective Resolution and Purity Validation

Before any biological assay, enantiomeric excess (ee) must be proven to be >99%. A 1% contamination of the potent (1S,2R) isomer in a batch of the weaker (1S,2S) isomer will artificially skew the IC₅₀ data.

  • Chiral Separation: Subject the synthesized racemic or diastereomeric mixtures to preparative Chiral HPLC using a stationary phase such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (85:15:0.1 v/v/v). Causality: The addition of 0.1% diethylamine suppresses peak tailing of the basic amino group, ensuring sharp peak resolution and preventing fraction overlap.

  • Self-Validation Step: Re-inject the isolated fractions onto an analytical chiral column. The protocol is only validated if the area-under-the-curve (AUC) demonstrates >99.5% ee. If ee < 99.5%, the fraction must be re-purified.

Workflow Synth Racemic Synthesis 1-Amino-1-arylpropan-2-ol Res Chiral HPLC Resolution (Self-Validating Purity Check) Synth->Res Iso1 (1R,2R) & (1S,2S) Anti Isomers Res->Iso1 Iso2 (1R,2S) & (1S,2R) Syn Isomers Res->Iso2 Assay Monoamine Transporter Uptake Assays (DAT/NET/SERT) Iso1->Assay Iso2->Assay Data SAR & Biological Activity Profiling Assay->Data

Workflow for stereoselective isolation and biological evaluation of amino alcohol isomers.

Protocol B: In Vitro Monoamine Transporter Uptake Assay

Binding affinity (Ki) does not always equal functional inhibition. This protocol measures the actual functional blockade of the transporters.

  • Cell Preparation: Plate HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the specific stereoisomer of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) and incubate for 15 minutes.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+ for DAT/NET, or FFN200) to each well. Incubate for 10 minutes.

  • Self-Validation (Controls):

    • Positive Control: Cocaine (DAT/SERT) or Nisoxetine (NET) must be run in parallel. If the positive control fails to produce its known IC₅₀, the assay plate is discarded.

    • Negative Control: Buffer only (100% uptake baseline).

  • Quantification: Wash cells twice with ice-cold KRH buffer to halt uptake. Measure intracellular fluorescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Conclusion

The evaluation of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol underscores the critical nature of stereochemistry in drug design. While the compound shares a structural lineage with 2[2], its specific 1-amino-2-ol configuration and halogenated aromatic ring make it a highly tunable scaffold. The (1S,2R) isomer emerges as the superior candidate for applications requiring potent norepinephrine and dopamine reuptake inhibition, making it a valuable target for research into novel antidepressants or treatments for neurodegenerative conditions.

References

  • Universidad de Oviedo / Advanced Synthesis & Catalysis. "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol." Adv. Synth. Catal. 2023, 365, 1036–1047. Available at:[Link]

Sources

Validation

validating the purity of synthesized 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

An In-Depth Technical Guide to the Analytical Validation of Synthesized 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol Introduction: The Criticality of Purity in Pharmaceutical Intermediates 1-Amino-1-(4-fluoro-3-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Analytical Validation of Synthesized 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol, a class of compounds that frequently serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] Given its role as a synthetic precursor, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, which can range from residual starting materials and by-products to enantiomeric variants and degradation products, can have unintended pharmacological or toxicological effects.[2][3][4]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[5][6][7] This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol. We will explore the causality behind experimental choices, present detailed protocols, and advocate for an orthogonal testing strategy to build a robust and trustworthy purity profile.[8][9]

Understanding the Impurity Landscape

A comprehensive purity validation begins with understanding the potential impurities that can arise during the synthesis and storage of the target compound.[10] According to ICH Q3A(R2) guidelines, these can be broadly classified:[6][10][11]

  • Organic Impurities: These include starting materials, by-products from incomplete or side reactions, intermediates, and degradation products. For our target molecule, this could involve unreacted precursors or products of over-oxidation or reduction.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts (e.g., heavy metals), and inorganic salts.[10]

  • Residual Solvents: Organic and inorganic liquids used during synthesis or purification.[10]

  • Stereoisomers: As 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol possesses two chiral centers, it can exist as four possible stereoisomers. The biological activity of enantiomers can differ significantly, making the control of enantiomeric purity paramount.[2][12]

An effective validation strategy must employ a suite of analytical techniques capable of detecting, identifying, and quantifying this diverse range of potential impurities.

Core Analytical Strategy: An Orthogonal Approach

Relying on a single analytical method is insufficient for a complete purity assessment. An orthogonal approach, which uses multiple, independent techniques based on different scientific principles, provides a more accurate and reliable characterization.[8][9][13] For our target compound, a robust validation framework integrates High-Performance Liquid Chromatography (HPLC) for potency and related substances, Chiral HPLC for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

cluster_synthesis Synthesized Compound cluster_analysis Orthogonal Purity Validation cluster_result Final Assessment Synthesized_Product Synthesized 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol HPLC HPLC / UHPLC (Purity & Impurities) Synthesized_Product->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC GC_MS GC-MS (Residual Solvents) Synthesized_Product->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Purity_Profile Comprehensive Purity Profile (>99.5%, Specified Impurities <0.1%) HPLC->Purity_Profile Chiral_HPLC->Purity_Profile GC_MS->Purity_Profile NMR->Purity_Profile

Caption: Orthogonal workflow for purity validation.

Comparison of Primary Analytical Techniques

The selection of an analytical method is driven by its ability to separate the analyte from potential impurities with sufficient sensitivity, accuracy, and precision.[14]

Technique Primary Application Principle of Separation/Detection Strengths Limitations
HPLC (UV Detection) Potency assay and quantification of non-volatile organic impurities.Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Gold standard for purity analysis; high precision and versatility.[14]Requires chromophores for UV detection; may not detect all impurities.
LC-MS Identification and quantification of unknown impurities.Combines HPLC separation with mass spectrometry for mass-to-charge ratio determination.High sensitivity and specificity; provides molecular weight information for structural elucidation.[4][15]More complex instrumentation; potential for matrix effects and ion suppression.
Chiral HPLC Separation and quantification of enantiomers and diastereomers.Utilizes a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with enantiomers, leading to differential retention.[16][17]The most effective and popular method for determining enantiomeric purity.[2][16]CSPs can be expensive and method development can be more complex.
GC-MS Analysis of volatile and semi-volatile impurities, primarily residual solvents.Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.[18][19]Highly effective for volatile compounds; mandated by guidelines like ICH Q3C.[5]Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Absolute structural confirmation and purity assessment against a qualified standard.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular structure.Provides detailed structural information, confirming identity unequivocally.[20][21][22]Lower sensitivity compared to chromatographic methods; not ideal for trace impurity detection.

Experimental Protocols and Method Causality

The following protocols are presented as robust starting points. Method validation according to USP <1225> or ICH Q2(R1) guidelines is required to demonstrate suitability for its intended purpose.[23][24][25][26]

HPLC Method for Purity and Related Substances

Objective: To quantify the main component and separate it from potential process-related impurities and degradation products.

Causality Behind Method Choices:

  • Column: A C18 column is a versatile, reversed-phase column suitable for a wide range of small molecules.[27][28]

  • Mobile Phase: An acetonitrile/water gradient is used to elute compounds with a range of polarities. A phosphate buffer is included because the analyte is a basic amine; controlling the pH ensures consistent ionization state and improves peak shape and reproducibility.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs strongly provides good sensitivity.

SamplePrep Sample Preparation (Dissolve in Mobile Phase, ~0.5 mg/mL) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Analysis Data Analysis (Peak Integration, % Area Calculation) Detection->Analysis

Caption: General workflow for HPLC purity analysis.

Detailed Protocol:

  • Instrument: HPLC or UHPLC system with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the desired (e.g., 1R,2R) stereoisomer from the other three possible stereoisomers.

Causality Behind Method Choices:

  • Column: Polysaccharide-based chiral stationary phases (CSPs), such as derivatized cellulose or amylose, are highly versatile and effective for a broad range of chiral compounds, including amino alcohols.[16][17]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often used with polysaccharide CSPs. An amine modifier like diethylamine (DEA) is added to the mobile phase to prevent peak tailing by masking active silanol sites on the stationary phase and improving the chromatography of the basic analyte.[17][29]

Detailed Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

GC-MS for Residual Solvents

Objective: To detect and quantify residual solvents from the synthesis process, according to ICH Q3C guidelines.

Causality Behind Method Choices:

  • Technique: Static headspace sampling coupled with GC-MS is the standard method for residual solvent analysis in pharmaceuticals.[30] It allows for the analysis of volatile compounds without injecting the non-volatile drug substance onto the GC column, which could cause contamination.

  • Column: A non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used for general-purpose screening of a wide range of solvents.

Detailed Protocol:

  • Instrument: Headspace Gas Chromatograph with a Mass Spectrometer (MS) detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • MS Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Conclusion: Building a Self-Validating Purity Dossier

Validating the purity of a pharmaceutical intermediate like 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a multi-faceted process that underpins the quality and safety of the final API. A single analytical result is merely a data point; true confidence is achieved through an orthogonal validation strategy. By integrating high-resolution separation techniques like HPLC and GC with the definitive structural confirmation of NMR, a complete and trustworthy purity profile can be established.[20]

The comparison of these methods reveals that they are not competitors but collaborators. HPLC excels at quantifying known and unknown non-volatile impurities, chiral HPLC ensures stereochemical fidelity, and GC-MS clears the compound of volatile residues. Each protocol must be rigorously validated for its specific purpose, demonstrating accuracy, precision, specificity, and linearity as defined by regulatory standards.[23][26] This comprehensive, evidence-based approach ensures that the synthesized material meets the stringent quality requirements for use in drug development and manufacturing.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 789–803. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Contract Pharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Chromatography Online. (2026, April 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Longdom Publishing. (2017). Liquid Chromatography for Enantiomeric Purity of Chiral Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link]

  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • USP-NF. (2008). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis. [Link]

  • Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?[Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Scribd. (n.d.). 3 Aminopropanol. [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 1-amino-3-(2,4-dimethylphenyl)propan-2-ol. [Link]

Sources

Comparative

A Comparative Guide to Beta-Amino Alcohols as β-Adrenergic Receptor Antagonists

This guide provides a comparative analysis of beta-amino alcohol derivatives as candidates for β-adrenergic receptor antagonists, commonly known as beta-blockers. We will explore the fundamental structure-activity relati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of beta-amino alcohol derivatives as candidates for β-adrenergic receptor antagonists, commonly known as beta-blockers. We will explore the fundamental structure-activity relationships (SAR), compare key candidates, and detail the experimental workflows essential for their evaluation, providing researchers and drug development professionals with a comprehensive technical overview.

Introduction: The Enduring Significance of the Beta-Blocker

Beta-adrenergic receptors (β-ARs) are integral components of the sympathetic nervous system, mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] Their stimulation leads to increased heart rate, myocardial contractility, and other systemic effects. Beta-blockers, which antagonize these receptors, are cornerstone therapies in cardiovascular medicine, widely used to manage conditions such as hypertension, angina pectoris, cardiac arrhythmias, and to improve survival after a myocardial infarction.[2][3][4][5][6]

The vast majority of clinically successful beta-blockers are classified chemically as beta-amino alcohols.[7][8][9][10] Specifically, the aryloxypropanolamine scaffold has proven to be an exceptionally fruitful pharmacophore, forming the structural basis for a multitude of blockbuster drugs.[11][12] This guide will dissect this critical chemical class to understand the nuances that differentiate a promising candidate from a clinical failure.

The Aryloxypropanolamine Core: A Structure-Activity Relationship (SAR) Deep Dive

The efficacy of an aryloxypropanolamine as a beta-blocker is not accidental; it is dictated by a well-defined set of structural rules. Understanding this SAR is paramount for the rational design of new candidates.[12] The core scaffold consists of an aromatic ring linked via an oxymethylene bridge to a propanolamine side chain.

  • The Aromatic Ring: This moiety is a primary determinant of binding affinity and, crucially, receptor selectivity. While a variety of ring systems can be used, substitution patterns are key.[12] For instance, para-substitution on the phenyl ring is a well-established strategy for conferring selectivity towards the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[11][13] This cardioselectivity is highly desirable as it minimizes side effects associated with blocking β2 receptors in the lungs, such as bronchoconstriction.[14][15]

  • The Propanolamine Side Chain: This is the business end of the molecule, containing two critical functional groups:

    • Secondary Amine: A secondary amine is essential for optimal antagonist activity.[12] The substituent on this nitrogen is critical; bulky groups, such as isopropyl or tert-butyl, are consistently found in potent antagonists.[12][13]

    • Hydroxyl Group: The alcohol on the side chain is vital for binding. Its stereochemistry is non-negotiable: for maximal affinity, the chiral center must possess the (S)-configuration.[16] The corresponding (R)-enantiomer is typically 100 times less potent.[12]

The interplay of these features dictates the pharmacological profile of the molecule.

Caption: Core Structure-Activity Relationships for Aryloxypropanolamine Beta-Blockers.

Comparative Study of Key Beta-Amino Alcohol Candidates

To illustrate the impact of subtle structural modifications, we will compare three seminal compounds: the non-selective prototype Propranolol , the cardioselective drug Atenolol , and the withdrawn cardioselective agent Practolol .

FeaturePropranololAtenololPractolol
Structure
Chemical Name (RS)-1-(1-methylethyl)amino-3-(1-naphthyloxy)propan-2-ol(RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide[17](RS)-N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide[18]
Aromatic Group NaphthylPhenylacetamidePhenylacetamide
β-Receptor Selectivity Non-selective (β1 = β2)[19]β1-selective (Cardioselective)[17]β1-selective (Cardioselective)[20]
Intrinsic Sympathomimetic Activity (ISA) NoNoYes[20]
Lipophilicity High (crosses blood-brain barrier)[19][21]Low (hydrophilic)[21]Low (hydrophilic)[18]
Clinical Fate Widely used standard[4][12]Widely usedWithdrawn due to severe oculomucocutaneous syndrome[18][20]
Analysis of Candidates
  • Propranolol: Developed by Sir James Black, propranolol was a revolutionary drug.[4] Its non-selective nature, stemming from the naphthyl aromatic system, provides potent beta-blockade but also leads to side effects like bronchoconstriction in asthmatic patients. Its high lipophilicity allows it to cross the blood-brain barrier, which is useful for treating conditions like migraine and anxiety but can also cause CNS side effects.[4][19][22]

  • Atenolol: The development of atenolol was a direct result of SAR studies aimed at achieving cardioselectivity. The key modification was the introduction of a hydrophilic acetamide group at the para position of the phenyl ring.[11] This change confers β1-selectivity, reducing the risk of respiratory side effects.[17] Its hydrophilic nature limits CNS penetration, resulting in a different side-effect profile compared to propranolol.[21]

  • Practolol: Practolol serves as a crucial cautionary tale in drug development. Like atenolol, it is a cardioselective agent with a para-acetamide group.[14][15][20] It also possesses intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist.[20] While effective, long-term use led to a severe and unforeseen oculomucocutaneous syndrome, forcing its withdrawal from the market.[18][20] This underscores that even with a promising pharmacological profile, a comprehensive toxicological assessment is non-negotiable.

The Experimental Workflow: From Bench to Preclinical Validation

The evaluation of a new beta-blocker candidate follows a rigorous, multi-stage process designed to characterize its affinity, selectivity, functional activity, and in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Evaluation Binding Step 1: Radioligand Binding Assays Functional Step 2: Functional Assays Binding->Functional Characterize Affinity & Selectivity Binding_Desc Determine receptor affinity (Ki) and selectivity (β1 vs β2) [Gold Standard] Binding->Binding_Desc ExVivo Step 3: Isolated Tissue Assays (e.g., Guinea Pig Atria/Trachea) Functional->ExVivo Confirm Functional Antagonism Functional_Desc Measure downstream signaling (e.g., cAMP) to determine functional effect (Antagonist vs. Agonist) Functional->Functional_Desc InVivo Step 4: Animal Model Studies (e.g., Conscious Rat Cardiovascular Monitoring) ExVivo->InVivo Assess Physiological Response InVivo_Desc Evaluate effects on heart rate, blood pressure, and response to β-agonists. InVivo->InVivo_Desc

Caption: Standard Experimental Workflow for Evaluating Beta-Blocker Candidates.

Key Experimental Protocols

Trustworthy data is built on robust and validated protocols. Below are methodologies for two critical stages of the evaluation process.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.[23]

Objective: To quantify the affinity of a test beta-amino alcohol for β1 and β2 adrenergic receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki).

Materials:

  • Membrane preparations from cells expressing human β1-AR or β2-AR.

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-antagonist.

  • Test Compounds: Beta-amino alcohol candidates at various concentrations.

  • Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-DHA at a concentration near its Kd), and either buffer (for total binding), the non-specific control (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Cardiovascular Evaluation in Conscious Rats

This protocol assesses the functional antagonism of a test compound in a living system.[24]

Objective: To determine the in vivo β1 and β2 blocking activity of a test compound.

Principle: Instrumented, conscious rats are administered a β-agonist (isoprenaline), which stimulates both β1 (increasing heart rate) and β2 (causing vasodilation) receptors. The ability of a pre-administered test compound to block these responses indicates its antagonist activity and selectivity.[24]

Materials:

  • Male Sprague-Dawley rats, surgically implanted with arterial and venous catheters and a Doppler flow probe on the hindquarters artery.[24]

  • β-agonist: Isoprenaline.

  • Test Compound: Beta-amino alcohol candidate.

  • Vehicle control.

  • Cardiovascular monitoring system to record heart rate (HR), blood pressure (BP), and hindquarters vascular conductance (HVC).[24]

Methodology:

  • Acclimatization: Allow surgically prepared animals to recover fully (at least 24 hours) in their home cages to ensure they are unrestrained and unstressed during the experiment.[24]

  • Baseline Measurement: Infuse atropine to block parasympathetic influence on the heart. Record stable baseline HR, BP, and HVC.[24]

  • Agonist Dose-Response: Administer escalating doses of isoprenaline via intravenous infusion and record the peak changes in HR (a primarily β1-mediated response) and HVC (a primarily β2-mediated response).

  • Antagonist Administration: After the effects of isoprenaline have subsided, administer the test compound or vehicle intravenously. Allow sufficient time for the compound to distribute (e.g., 30 minutes).[24]

  • Post-Antagonist Challenge: Repeat the isoprenaline dose-response challenge.

  • Data Analysis:

    • Compare the isoprenaline dose-response curves for HR and HVC before and after administration of the test compound.

    • A rightward shift in the dose-response curve for heart rate indicates β1-blockade.

    • A rightward shift in the dose-response curve for hindquarters vascular conductance indicates β2-blockade.

    • The magnitude of the shift provides a quantitative measure of the antagonist's potency in vivo. Comparing the shifts for HR and HVC allows for an assessment of β1/β2 selectivity.

Conclusion

The beta-amino alcohol scaffold, particularly within the aryloxypropanolamine class, remains the most important structural motif in the design of beta-blockers. The comparative analysis of propranolol, atenolol, and practolol demonstrates how targeted modifications to the aromatic ring and its substituents can profoundly alter pharmacological properties such as receptor selectivity and side-effect profiles. The ultimate success of a candidate, however, hinges on a rigorous and systematic experimental evaluation. By progressing from high-throughput in vitro binding and functional assays to definitive in vivo cardiovascular studies, researchers can build a comprehensive profile of a compound's potential, ensuring that only the most promising and safest candidates advance toward clinical development.

References

  • Practolol - Inxight Drugs. (n.d.).
  • Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. (1990). Journal of Medicinal Chemistry.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments.
  • Clinical evaluation of practolol, a new cardioselective beta-blocking agent in angina pectoris. (1970). British Medical Journal.
  • Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. (2018). European Journal of Medicinal Chemistry.
  • Clinical Evaluation of Practolol, a New Cardioselective Beta-blocking Agent in Angina Pectoris. (1970). British Medical Journal.
  • ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaEli.
  • Practolol. (n.d.). In Wikipedia.
  • Atenolol. (n.d.). AERU - University of Hertfordshire.
  • Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.).
  • Predicting in vivo cardiovascular properties of β-blockers from cellular assays. (2011). The FASEB Journal.
  • The pharmacology of practolol, a cardioselective beta adrenergic blocking drug. (1972). Acta Cardiologica.
  • Synthesis of aryloxypropanolamines and arylethanolamines. (1987).
  • Atenolol. (n.d.). In Wikipedia.
  • Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. (1988). Journal of Medicinal Chemistry.
  • Synthesis and pharmacological evaluation of novel potential ultrashort-acting beta-blockers. (2003). Pharmazie.
  • Atenolol | C14H22N2O3 | CID 2249. (n.d.). PubChem.
  • Discovery and development of beta-blockers. (n.d.). In Wikipedia.
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013). ACS Medicinal Chemistry Letters.
  • Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. (2012). Journal of the American Oil Chemists' Society.
  • Structure-based discovery of β2-adrenergic receptor ligands. (2009).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. (n.d.).
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2024).
  • Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. (2011). Journal of the American Oil Chemists' Society.
  • EXTENDED ABSTRACT. (n.d.). Open Access Journals.
  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). Journal de Pharmacie de Belgique.
  • Propranolol and Other Beta Blockers. (n.d.). CancerChoices.
  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2013).
  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180.
  • An analysis of the structure-activity relationship in the adrenergic blocking activity of the β-haloalkylamines. (1970). Journal of Medicinal Chemistry.
  • Propranolol: A 50-Year Historical Perspective. (2016). Annals of Indian Academy of Neurology.
  • Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder. (2021).
  • Propranolol for Anxiety: How It Works and When to Use It. (2025). PsychPlus.
  • Propranolol. (2026).
  • THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. (1967). Annals of the New York Academy of Sciences.
  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. (2011). Journal of Medicinal Chemistry.
  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. (1986). Molecular Pharmacology.
  • [Cardioprotective effect of GABA derivatives in acute alcohol intoxication]. (2006). Eksperimental'naia i klinicheskaia farmakologiia.
  • Efficacy and safety of intravenous beta-blockers in acute atrial fibrillation and flutter is dependent on beta-1 selectivity: a systematic review and meta-analysis of randomised trials. (2024). Clinical Research in Cardiology.
  • Efficacy and safety of intravenous beta-blockers in acute atrial fibrillation and flutter is dependent on beta-1 selectivity: a systematic review and meta-analysis of randomised trials. (2024). Clinical Research in Cardiology.
  • Beta-blocker efficacy across different cardiovascular indications: an umbrella review and meta-analytic assessment. (2021). BMC Medicine.
  • Beta-Blocker Evaluation in Survival Trial (BEST). (n.d.). ClinicalTrials.gov.
  • BETA-BLOCKER EVALUATION OF SURVIVAL TRIAL (BEST) PROTOCOL. (2025). BioLINCC.
  • Beta-Blocker Evaluation in Survival Trial (BEST). (2024). BioLINCC.
  • Beta-Blocker Evaluation of Survival Trial. (2011). American College of Cardiology.

Sources

Validation

A Comparative Guide to Assessing the Enantiomeric Excess of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist Introduction 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol whose stereoisomers can exhibit distinct pharmacological and toxicological profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral amino alcohol whose stereoisomers can exhibit distinct pharmacological and toxicological profiles. As with many active pharmaceutical ingredients (APIs), the control and accurate measurement of its stereochemical purity are critical throughout the drug development lifecycle.[1] The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a key quality attribute that dictates the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of three modern analytical techniques for determining the enantiomeric excess of this specific fluorinated amino alcohol. We will move beyond simple procedural descriptions to explore the underlying principles, practical advantages, and limitations of each method. Our objective is to equip researchers, analytical scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific application, whether for high-throughput screening in early discovery or for rigorous quality control in late-stage development.

We will compare the following methodologies:

  • Chiral Supercritical Fluid Chromatography (SFC): A high-performance separation technique offering speed and sustainability.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid, direct analysis method leveraging the molecule's intrinsic fluorine atom.

  • Fluorescence-Based Supramolecular Assay: An ultra-sensitive, high-throughput screening method.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for enantioselective separations. It utilizes supercritical CO2 as the primary mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations than HPLC.[2][3]

Principle of Separation

The separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). For an amino alcohol like our target compound, polysaccharide-based CSPs are highly effective.[4] These phases contain chiral selectors (e.g., derivatized cellulose or amylose) that form transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[3]

The primary interactions governing this separation include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the CSP. For basic analytes like amines, adding a basic additive to the co-solvent is often crucial for achieving good peak shape and resolution.[4]

Workflow for Chiral SFC Method Development

cluster_prep Sample & System Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_val Validation prep_sample Dissolve Analyte (e.g., in Methanol) screen_cols Screen Multiple CSPs (e.g., Polysaccharide-based) prep_sample->screen_cols Inject Racemic Standard prep_system Equilibrate System (SFC-Column) prep_system->screen_cols screen_solvs Screen Co-solvents (MeOH, EtOH, IPA) screen_cols->screen_solvs Select Best CSP opt_additive Optimize Additive (e.g., Diethylamine, 0.1-0.5%) screen_solvs->opt_additive Select Best Co-solvent opt_params Optimize BPR & Temperature opt_additive->opt_params Fine-tune Separation validate Validate Method (Linearity, Accuracy, Precision) opt_params->validate Final Method

Caption: Workflow for Chiral SFC Method Development.

Experimental Protocol: Chiral SFC Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol in methanol.

  • Instrumentation: Utilize an SFC system equipped with a photodiode array (PDA) detector.

  • Initial Screening Conditions:

    • Columns: Screen a set of polysaccharide-based CSPs (e.g., columns based on cellulose and amylose derivatives).

    • Mobile Phase: Supercritical CO₂ and Methanol (with 0.2% diethylamine) gradient.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: 220 nm.

  • Optimization: Once a column/co-solvent combination shows promise, optimize the gradient slope, temperature, and additive concentration to maximize resolution.

Method 2: ¹⁹F NMR Spectroscopy with a Chiral Solvating Agent

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for e.e. determination without the need for chromatographic separation. For fluorinated molecules, ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[5][6]

Principle of Analysis

In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a Chiral Solvating Agent (CSA) to the NMR tube creates a chiral environment. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with each enantiomer of the analyte.[7] These diastereomeric complexes have slightly different magnetic environments, leading to separate, resolvable signals for each enantiomer in the ¹⁹F NMR spectrum. The enantiomeric excess can then be calculated directly by integrating the areas of these two distinct signals. Cationic cobalt(III) complexes have proven to be highly effective CSAs for resolving the signals of fluorinated amino alcohols.[5][7]

Mechanism of Chiral Recognition via NMR

cluster_system Analyte + Chiral Solvating Agent (CSA) in NMR Tube cluster_complex Formation of Diastereomeric Complexes R_Analyte R-Enantiomer R_Complex [R-Analyte • CSA] R_Analyte->R_Complex S_Analyte S-Enantiomer S_Complex [S-Analyte • CSA] S_Analyte->S_Complex CSA CSA CSA->R_Complex CSA->S_Complex NMR ¹⁹F NMR Spectrum R_Complex->NMR Signal at δ₁ S_Complex->NMR Signal at δ₂ (δ₁ ≠ δ₂)

Caption: Principle of NMR Enantiodiscrimination using a CSA.

Experimental Protocol: ¹⁹F NMR Analysis
  • Sample Preparation: In a 5 mm NMR tube, dissolve approximately 1-2 mg of the 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol sample in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquire Initial Spectrum: Record a proton-decoupled ¹⁹F NMR spectrum to observe the initial singlet signal for the fluorine atom.

  • Add Chiral Solvating Agent: Add 1.0 to 1.2 molar equivalents of a suitable CSA (e.g., a chiral cationic cobalt(III) complex) to the NMR tube.[7]

  • Acquire Final Spectrum: Gently mix the sample and re-acquire the ¹⁹F{¹H} NMR spectrum. The initial singlet should now be resolved into two distinct signals corresponding to the two enantiomers.

  • Data Processing: Integrate the two signals. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Method 3: Fluorescence-Based Supramolecular Assay

For applications requiring the rapid screening of many samples, such as in catalyst discovery or process optimization, high-throughput methods are invaluable. A fluorescence-based assay offers exceptional sensitivity and speed, allowing for analysis in multi-well plate format.[8]

Principle of Detection

This method relies on the dynamic, self-assembly of three components: the chiral amino alcohol analyte, a chiral diol ligand (e.g., BINOL), and 2-formylphenylboronic acid.[9] In solution, these components combine to form two different diastereomeric iminoboronate complexes. Crucially, these two diastereomeric complexes exhibit significantly different fluorescence intensities.[8] By measuring the total fluorescence of the solution and comparing it to a calibration curve constructed with samples of known enantiomeric composition, the e.e. of an unknown sample can be determined with high accuracy.[8][9]

Self-Assembly for Fluorescence Detection

cluster_reactants Reactants in Well cluster_products Diastereomeric Complexes R_Analyte R-Amino Alcohol Complex_R Complex A R_Analyte->Complex_R S_Analyte S-Amino Alcohol Complex_S Complex B S_Analyte->Complex_S BoronicAcid 2-Formyl- phenylboronic Acid BoronicAcid->Complex_R BoronicAcid->Complex_S Diol Chiral Diol (e.g., VANOL) Diol->Complex_R Diol->Complex_S PlateReader Fluorescence Plate Reader Complex_R->PlateReader High Fluorescence Complex_S->PlateReader Low Fluorescence

Caption: Supramolecular assembly for fluorescent e.e. detection.

Experimental Protocol: High-Throughput Fluorescence Assay
  • Stock Solutions: Prepare stock solutions of the chiral diol ligand and 2-formylphenylboronic acid in acetonitrile. Prepare a stock solution of the analyte.

  • Plate Preparation: Using a liquid-handling robot or multichannel pipette, dispense the three component solutions into a 384-well plate. The final analyte concentration required is typically very low (10-20 ng per well).[8]

  • Incubation: Allow the plate to stand at room temperature for a set period (e.g., 4-6 hours) to allow the self-assembly process to reach equilibrium.[8]

  • Fluorescence Reading: Read the fluorescence intensity in each well using an automated plate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Determine the e.e. of the unknown samples by comparing their fluorescence intensity to a calibration curve generated from standards of known e.e. (from 100% R to 100% S).

Comparative Performance Analysis

FeatureChiral SFC¹⁹F NMR SpectroscopyFluorescence Assay
Principle Physical SeparationDiastereomeric ComplexationSupramolecular Self-Assembly
Analysis Speed Fast (~5-10 min/sample)Very Fast (<5 min/sample)Very Fast (entire plate read in minutes)
Throughput Medium (Sequential)Medium (Sequential)High (Parallel)
Sensitivity High (µg level)Moderate (mg level)Very High (ng level)[8]
Sample Prep Simple dissolutionVery simple (dissolution + CSA)Simple (mixing stock solutions)
Instrumentation SFC SystemNMR SpectrometerFluorescence Plate Reader
Primary Method? Yes (Direct quantification)Yes (Direct quantification)No (Requires calibration)
Robustness HighHighModerate (sensitive to concentrations)
Key Advantage Established, high-resolutionSpeed, minimal prep, structural infoHigh-throughput, ultra-sensitive

Conclusion and Recommendations

The choice of analytical method for determining the enantiomeric excess of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is dictated by the specific requirements of the analytical task.

  • For Rigorous Quality Control and Release Testing, where accuracy, precision, and robustness are paramount, Chiral SFC is the recommended method. It provides a direct, physical separation of the enantiomers and is a well-established technique in the pharmaceutical industry.

  • For Rapid Reaction Monitoring or At-Line Process Control, where speed is the primary concern and sample matrices are relatively clean, ¹⁹F NMR Spectroscopy is an excellent choice. Its ability to provide a result in minutes with minimal sample preparation makes it ideal for real-time decision-making.[5][7]

  • For High-Throughput Screening in the context of catalyst discovery or early-stage process development involving hundreds or thousands of samples, the Fluorescence-Based Supramolecular Assay is unmatched. Its combination of speed, parallel processing, and extremely low sample consumption provides a powerful platform for rapid evaluation of enantioselectivity.[8][10]

By understanding the distinct advantages and operational principles of each technique, researchers can implement a fit-for-purpose analytical strategy that effectively supports the entire lifecycle of chiral drug development.

References

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by ¹⁹F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Lee, D., et al. (2020). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Available at: [Link]

  • Nagy, L. M., & Kilar, F. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]

  • Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]

  • Chiral Technologies Europe. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]

  • Van-Anh, T., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • ACS Publications. (2020). Supporting Information for Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes. Available at: [Link]

  • Mallesham, U., et al. (2012). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry. Available at: [Link]

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. Available at: [Link]

  • Li, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the chiral amino alcohol, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. As a crucial interme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the chiral amino alcohol, 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. As a crucial intermediate in pharmaceutical synthesis, the stereochemistry and purity of this compound are of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Therefore, employing robust and reliable analytical methods is non-negotiable for ensuring quality control and regulatory compliance.[3][4]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering insights grounded in extensive field experience. The validation strategies presented are designed to be self-validating systems, ensuring data integrity and adherence to global regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Chapter 1: Strategic Selection of Analytical Methodologies

The analytical control of a chiral compound like 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL requires a multi-faceted approach. No single method can simultaneously provide a complete picture of purity, potency, and enantiomeric composition. We will focus on two core High-Performance Liquid Chromatography (HPLC) methods that, when used in concert, provide a comprehensive quality assessment.

  • Method A: Chiral HPLC for Enantiomeric Purity. The primary challenge is the separation of enantiomers. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the gold standard for this purpose.[1][8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are often highly effective for separating amino alcohol enantiomers.[9]

  • Method B: Reverse-Phase (RP) HPLC for Assay and Achiral Impurity Profiling. This method is the workhorse for quantifying the active pharmaceutical ingredient (API) and detecting any process-related impurities or degradation products. A standard C18 column is typically employed for this analysis.[10][11]

The cross-validation of these two distinct methods is essential. It serves as a critical check to ensure that the total analyte concentration measured by the achiral RP-HPLC method (Method B) is consistent with the sum of the individual enantiomers quantified by the chiral HPLC method (Method A). This comparison confirms that neither method is subject to unforeseen interferences or biases.[12][13]

Chapter 2: The Validation Framework: Adherence to ICH Q2(R1)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][14] The ICH Q2(R1) guideline provides a harmonized framework for the validation parameters that must be evaluated.[3][5][15]

ICH_Q2_R1_Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_main Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Specificity Specificity LOQ Quantitation Limit (LOQ) LOD Detection Limit (LOD) (Impurities Only) Linearity Linearity Range Range Robustness Robustness Validation Analytical Method Validation Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOD Validation->LOQ Validation->Linearity Validation->Range Validation->Robustness

Caption: Core validation parameters for quantitative analytical procedures as outlined by ICH Q2(R1).

Chapter 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Protocol 3.1: Method A - Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Racemic and enantiomerically pure reference standards

Step-by-Step Validation Protocol:

  • System Suitability:

    • Prepare a solution of the racemic standard.

    • Inject six replicate injections.

    • Acceptance Criteria: Resolution between enantiomer peaks > 2.0; %RSD for peak area and retention time < 2.0%.

    • Scientist's Note: This initial check confirms the system is performing correctly on the day of analysis, ensuring the separation is adequate for reliable quantification.

  • Specificity:

    • Inject a blank (mobile phase), a solution of the desired enantiomer, and a spiked sample containing the desired enantiomer and its opposite enantiomer as an impurity.

    • Acceptance Criteria: No interfering peaks at the retention times of the enantiomers in the blank. The peak for the minor enantiomer is well-resolved from the major one.

    • Scientist's Note: Specificity proves that the method can unequivocally assess the analyte in the presence of other components, in this case, its stereoisomer.

  • Limit of Quantitation (LOQ) for the Undesired Enantiomer:

    • Prepare a series of dilute solutions of the undesired enantiomer.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 and can be quantified with acceptable precision and accuracy.

    • Acceptance Criteria: %RSD for replicate injections at the LOQ should be ≤ 10%.

    • Scientist's Note: The LOQ is critical for controlling the level of the unwanted enantiomer in the final product, as it defines the lowest amount that can be reliably measured.

  • Linearity and Range:

    • Prepare a series of solutions of the undesired enantiomer, ranging from the LOQ to 200% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.2%).

    • Plot peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

    • Scientist's Note: Linearity demonstrates a direct proportionality between the analyte concentration and the instrument's response, which is fundamental for accurate quantification across a specified range.

  • Accuracy:

    • Prepare samples of the pure, desired enantiomer and spike them with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 200% of the specification limit).

    • Analyze in triplicate and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0%.

    • Scientist's Note: Accuracy confirms the closeness of the measured value to the true value, ensuring there is no systematic error or bias in the method.

  • Precision (Repeatability):

    • Prepare a sample spiked with the undesired enantiomer at the 100% specification level.

    • Perform six replicate analyses on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 5.0%.

    • Scientist's Note: This test assesses the method's precision under ideal, unchanged conditions.

Protocol 3.2: Method B - RP-HPLC for Assay and Impurity Profiling

Objective: To determine the overall purity and concentration (assay) of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from low to high organic content (Acetonitrile) to ensure elution of all components.

  • Reference standard of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Step-by-Step Validation Protocol:

  • Specificity:

    • Analyze a blank, the reference standard, and a sample subjected to stress conditions (acid, base, peroxide, heat, light) to induce degradation.

    • Acceptance Criteria: The main peak should be free from interference from any degradation products, impurities, or blank components. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.

    • Scientist's Note: Forced degradation studies are essential for developing a stability-indicating method, proving it can separate the main analyte from its potential breakdown products.

  • Linearity and Range:

    • Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the nominal assay concentration.

    • Plot peak area versus concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

    • Scientist's Note: A wide linear range is crucial for accurately assaying samples that may vary in concentration.

  • Accuracy:

    • Analyze a well-characterized placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD for repeatability ≤ 1.0%; %RSD for intermediate precision ≤ 2.0%.

    • Scientist's Note: Evaluating both repeatability and intermediate precision provides a comprehensive understanding of the method's variability under different but typical laboratory conditions.

  • Robustness:

    • Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

    • Analyze a sample under each modified condition and assess the impact on the results.

    • Acceptance Criteria: The results should remain unaffected by small, deliberate variations, demonstrating the method's reliability during routine use.

Chapter 4: The Cross-Validation Study

Objective: To demonstrate the comparability of data generated by the chiral HPLC method (Method A) and the achiral RP-HPLC method (Method B).[12]

Cross_Validation_Workflow cluster_workflow Cross-Validation Logical Flow Start Select Homogeneous Test Batch Prep Prepare Multiple Identical Samples Start->Prep Split Split Sample Set into Two Groups Prep->Split MethodA Analyze Group 1 with Chiral HPLC (Method A) Split->MethodA Group 1 MethodB Analyze Group 2 with Achiral RP-HPLC (Method B) Split->MethodB Group 2 Calc_A Calculate Total Assay: Sum of Enantiomer Areas MethodA->Calc_A Calc_B Calculate Total Assay: Main Peak Area MethodB->Calc_B Compare Compare Assay Results (Method A vs. Method B) Calc_A->Compare Calc_B->Compare Result Results are Comparable (Pass/Fail) Compare->Result

Caption: Workflow for comparing assay results between two distinct analytical methods.

Cross-Validation Protocol:

  • Select a single, homogeneous batch of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL.

  • Prepare a set of six individual samples from this batch at the nominal concentration used for the assay.

  • Analyze three samples using the validated Chiral HPLC method (Method A).

  • Analyze the remaining three samples using the validated RP-HPLC method (Method B).

  • For Method A, calculate the total assay value by summing the concentrations of both enantiomers.

  • For Method B, calculate the assay value from the main peak.

  • Compare the mean assay values obtained from both methods.

Acceptance Criteria: The mean assay value from Method A should not differ from the mean assay value from Method B by more than 2.0%.

Chapter 5: Data Presentation and Interpretation

All quantitative data from the validation and cross-validation studies should be summarized in clear, concise tables for easy comparison and review.

Table 1: Summary of Validation Results for Method A (Chiral HPLC)

Validation Parameter Result Acceptance Criteria
Specificity No interference observed Peak purity > 99.5%
LOQ (Undesired Enantiomer) 0.05 µg/mL S/N ≥ 10
Linearity (R²) 0.998 ≥ 0.995
Accuracy (% Recovery) 95.7% - 104.1% 90.0% - 110.0%

| Precision (% RSD) | 3.5% | ≤ 5.0% |

Table 2: Summary of Validation Results for Method B (RP-HPLC)

Validation Parameter Result Acceptance Criteria
Specificity Stability-indicating Peak purity > 99.9%
Linearity (R²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (% RSD) 0.8% (Repeatability) ≤ 1.0%

| | 1.3% (Intermediate) | ≤ 2.0% |

Table 3: Cross-Validation Comparative Data

Sample ID Assay Result (Method A, % w/w) Assay Result (Method B, % w/w)
1 99.6 99.8
2 99.8 100.1
3 99.5 99.7
Mean 99.63 99.87
% Difference \multicolumn{2}{c }{0.24% }

| Status | \multicolumn{2}{c|}{Pass } |

The data presented in Table 3 clearly demonstrates the concordance between the two methods. A percent difference of only 0.24% is well within the acceptance criterion of 2.0%, providing a high degree of confidence that both methods are accurate for the quantification of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. This successful cross-validation is a cornerstone of a robust analytical control strategy, ensuring data integrity across the product lifecycle.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • EMA. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Dittrichová, K. (2014). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University Digital Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation. Retrieved from [Link]

  • Banoth, L., et al. (2017). Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. NIPER Repository. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, can be managed by adhering to established principles for analogous chemical structures, such as amino alcohols and fluorinated aromatic compounds.[1]

The core principle of chemical waste management is to treat unknown or novel compounds with a high degree of caution, assuming they are hazardous unless proven otherwise.[2] This approach ensures the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, an amino alcohol, suggests potential for skin and eye irritation.[1][3]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against accidental splashes which could cause serious eye damage.[4]
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact, which may cause irritation.[5][6]
Body Protection A standard laboratory coat.[1]To protect skin and clothing from contamination.

In the event of an accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7] Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[4][7] Seek immediate medical attention.[4][7]

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4][8]

Disposal Protocol: A Step-by-Step Approach

The primary and most crucial step in the disposal of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is to manage it as a hazardous chemical waste stream.[2][9] This means it should never be disposed of down the sanitary sewer or in regular trash.[2][10]

Step 1: Waste Segregation and Collection

Designate a specific container for the collection of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol waste.[1] This container must be made of a material chemically compatible with the substance.[2][11] To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[10]

Step 2: Container Labeling

Proper labeling is a critical component of safe waste management.[12] As soon as the first drop of waste is added, the container must be labeled with:[2]

  • The words "Hazardous Waste".[1][12]

  • The full chemical name: "1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol". Avoid using abbreviations or chemical formulas.[2]

  • A clear indication of the hazards. While specific data is unavailable, it is prudent to label it as an irritant.

  • The date when waste accumulation began.[11]

Step 3: Secure Storage

Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be under the control of the laboratory personnel generating the waste and not in a general traffic location.[2] Ensure the container is kept closed at all times, except when adding waste.[2][9] It is also best practice to use secondary containment for all liquid hazardous waste.[9][10]

Step 4: Scheduling Waste Pickup

Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1] Adhere to your institution's and local regulations regarding the maximum allowable volume of hazardous waste that can be stored in a laboratory.[2][9]

Step 5: Decontamination of Empty Containers

Empty containers that previously held 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol must also be treated as hazardous waste until properly decontaminated.[9]

  • Thoroughly rinse the empty container with a suitable solvent, such as ethanol or acetone.

  • Collect the rinsate and dispose of it as hazardous waste along with the chemical.[1][9]

  • Once decontaminated, deface the original labels, and the container can typically be disposed of as non-hazardous laboratory waste, in accordance with your institution's policies.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal & Decontamination start Start: Disposal of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect storage Store Sealed Container in Designated Satellite Accumulation Area collect->storage decon Decontaminate Empty Containers collect->decon pickup Schedule Pickup with EHS/Licensed Contractor storage->pickup end End of Process pickup->end rinsate Collect Rinsate as Hazardous Waste decon->rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste decon->dispose_container rinsate->collect dispose_container->end

Caption: Disposal workflow for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol.

Regulatory Context

In the United States, the management of hazardous waste in academic and research laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Laboratories may operate under the standard satellite accumulation area regulations or, for eligible academic entities, the alternative requirements outlined in 40 CFR part 262, subpart K.[13][14] It is essential to be familiar with your institution's specific generator status (e.g., Very Small, Small, or Large Quantity Generator) as this will dictate accumulation time limits and other regulatory requirements.[12]

By adhering to these procedures, you contribute to a culture of safety within your laboratory and ensure that your research practices are not only scientifically sound but also environmentally responsible.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • SAFETY DATA SHEET. Agilent. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Essential Safety and Handling Guide: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL A Senior Application Scientist's Protocol for Safe Laboratory Operations Disclaimer: No specific Safety Data Sheet (SDS) for 1-Amino-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL was found in a comprehensive search. The following guidance is synthesized from established safety protocols for structurally related compounds, specifically aromatic amines and fluorinated organic molecules. Aromatic amines as a class can pose significant health risks, including toxicity and potential carcinogenicity, with many being readily absorbed through the skin.[1][2] Fluorinated compounds present unique hazards and require specific handling considerations.[3] This guide is intended for informational purposes and must be supplemented by a thorough, lab-specific risk assessment conducted by qualified personnel before any handling occurs.

Hazard Assessment: A Structural-Functional Analysis

To determine the necessary protective measures, we must first understand the potential hazards inherent in the molecule's structure. 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is composed of three key functional groups, each contributing to its overall risk profile:

  • Aromatic Amine Group: This is the primary driver for caution. Aromatic amines are a well-documented class of compounds with potential for toxicity. Dermal absorption is a significant route of exposure for these chemicals, making skin protection paramount.[2]

  • Fluorinated Phenyl Group: The presence of a fluorine atom on the aromatic ring classifies this compound as a halogenated organic.[4] While fluorination can alter biological activity, it also means that in the event of a fire or thermal decomposition, highly toxic and corrosive gases, such as hydrogen fluoride (HF), could be released.

  • Propanol Backbone: The alcohol group makes the compound a potential irritant to the eyes and respiratory tract.

Given these structural features, we must assume the compound is, at a minimum, a skin and eye irritant, potentially toxic via inhalation, ingestion, and dermal absorption, and may release hazardous decomposition products. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

The Hierarchy of Controls: Situating PPE in a Culture of Safety

Before detailing specific PPE, it is critical to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which seeks to mitigate hazards at their source.[5]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

All handling of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL must occur within a certified chemical fume hood (an engineering control) and according to a written Standard Operating Procedure (SOP) (an administrative control).

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound. Selections are based on guidelines for hazardous research chemicals and compounds with similar functional groups.[6][7]

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant. The combination provides robust protection against splashes and potential reactions. A face shield protects the entire face, which is critical given the corrosive potential of related compounds.[1]
Hand Protection Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Butyl rubber or a laminate glove (e.g., Silver Shield®). Aromatic amines can permeate standard nitrile gloves with prolonged contact.[8] Double-gloving provides an extra layer of protection and a clear protocol for doffing contaminated outer gloves. Always check manufacturer-specific permeation data.
Body Protection Flame-resistant (FR) lab coat over a chemical-resistant apron or disposable coveralls.The FR lab coat provides a base layer of protection against fire hazards. The chemical-resistant apron or coveralls protect against splashes and permeation of the compound. Ensure complete coverage with no exposed skin at the wrists or neck.
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges.Required for weighing the solid compound outside of a containment hood, for any work outside of a certified chemical fume hood, or during a spill response.[9] A fit test is mandatory for all users of tight-fitting respirators as per OSHA regulations.[10]
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must fully cover the foot. Leather or other absorbent materials are not suitable. Reinforced-toe safety shoes are recommended.

Operational Plan: A Step-by-Step Handling Protocol

A methodical approach is essential to minimize exposure from receipt of the chemical to its final disposal.

Step 1: Pre-Handling & Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (glassware, reagents, spill kit, waste container) inside the fume hood before introducing the target compound.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent pads, appropriate neutralizing agents (if safe and applicable), and labeled waste bags is immediately accessible.[11]

  • Don PPE: Put on all required PPE in the correct order.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat / Apron Don2 Inner Gloves Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Lab Coat / Apron Doff1->Doff2 Doff3 Goggles & Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: The sequence for donning and doffing PPE to prevent contamination.

Step 2: Handling the Chemical

  • Work Within Fume Hood: All manipulations of the compound must occur at least 6 inches inside the sash of a functioning fume hood.[12]

  • Controlled Dispensing: If it is a solid, weigh the compound in a tared container within the fume hood to minimize the dispersal of dust.

  • Avoid Contamination: Use dedicated spatulas and glassware. Never return excess chemical to the original container.

  • Maintain Awareness: Keep the fume hood sash as low as is practical for the operation.

Step 3: Post-Handling & Decontamination

  • Secure Primary Container: Tightly close the container of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL and wipe the exterior with a suitable solvent (e.g., isopropanol) before returning it to its designated storage location.

  • Decontaminate Surfaces: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order (see diagram above) to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

Disposal Plan: Managing Halogenated Organic Waste

Improper disposal poses a significant environmental and safety risk. As a fluorinated organic compound, this chemical must be treated as halogenated organic waste .[4][13]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste.[13][14] This is critical for proper disposal and cost management.

  • Container Labeling: Use a designated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical names of all constituents.[11]

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain under any circumstances.[14]

Waste_Disposal_Workflow cluster_waste Waste Disposal Pathway Start Generate Waste (Solid or Liquid) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Place in labeled 'HALOGENATED WASTE' container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Place in labeled 'NON-HALOGENATED WASTE' container IsHalogenated->NonHalogenatedContainer No Store Store in secondary containment HalogenatedContainer->Store NonHalogenatedContainer->Store Request Request EHS Pickup Store->Request

Caption: Decision workflow for proper chemical waste segregation.

Emergency Procedures

Immediate and correct action is vital in an emergency.[15][16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material from the spill kit to contain it. Place the absorbent material in a sealed, labeled hazardous waste bag. For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[11]

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][9][17][18]

  • Organic Solvents - Environment, Health and Safety. Princeton University. [Link][13]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link][11]

  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. National Center for Biotechnology Information. [Link][2]

  • Hazardous Waste Segregation. Carleton College. [Link][4]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link][19]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency. [Link][6]

  • Halogenated Solvents. Washington State University. [Link][14]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link][7]

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link][20]

  • Fluorine Safety Guideline. University of California, Berkeley. [Link][3]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link][10]

  • Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link][5]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. Taylor & Francis Online. [Link][8]

  • Personal Protective Equipment (PPE) Glove Chart. University of Tennessee, Knoxville. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link][21]

  • 2-(2-AMino-4-Methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol SDS. LookChem. [Link][22]

  • Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link][23]

Sources

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